Product packaging for Deoxyvasicinone(Cat. No.:CAS No. 530-53-0)

Deoxyvasicinone

Cat. No.: B031485
CAS No.: 530-53-0
M. Wt: 186.21 g/mol
InChI Key: VARHXCYGZKSOOO-UHFFFAOYSA-N
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Description

Deoxyvasicinone is a quinazolinone alkaloid of significant interest in pharmacological and medicinal chemistry research. It serves as a key structural analog and precursor to vasicinone, a compound found in the medicinal plant Adhatoda vasica. The primary research value of this compound lies in its well-characterized role as a potent and selective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This mechanism of action places it as a critical tool compound for investigating the cholinergic system, with applications in neurodegenerative disease research, particularly for modeling aspects of Alzheimer's disease and screening potential therapeutic agents. Beyond its cholinesterase activity, ongoing studies explore its potential anti-inflammatory and antioxidant properties, making it a versatile scaffold for developing novel bioactive molecules. Our product is supplied as a high-purity compound to ensure reproducible and reliable results in your biochemical assays, in vitro studies, and structure-activity relationship (SAR) investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B031485 Deoxyvasicinone CAS No. 530-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARHXCYGZKSOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201049
Record name 2,3-Trimethylene-4-quinazolone
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

530-53-0
Record name Deoxyvasicinone
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Record name 2,3-Trimethylene-4-quinazolone
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Record name 530-53-0
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Record name 2,3-Trimethylene-4-quinazolone
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Foundational & Exploratory

Deoxyvasicinone: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyvasicinone, a quinazoline alkaloid, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various plant species and microorganisms. Furthermore, this document outlines comprehensive experimental protocols for the isolation and purification of this bioactive compound, supported by quantitative data and visual workflows to aid researchers in their drug discovery and development endeavors.

Natural Sources of this compound

This compound has been identified in a range of natural sources, from terrestrial plants to marine microorganisms. The primary plant sources belong to the families Acanthaceae and Zygophyllaceae, while a marine actinomycete has also been shown to produce this compound.

Plant Sources

Adhatoda vasica (Malabar Nut)

Adhatoda vasica, a well-known medicinal plant in the Ayurvedic system of medicine, is a significant source of quinazoline alkaloids, including this compound (also referred to as deoxyvasicine in some literature).[1][2][3][4][5][6][7][8][9] The leaves of this plant are the primary repository of these alkaloids. While quantitative data for this compound is limited, the concentration of its close structural analog, vasicinone, provides a valuable indicator of the potential yield.

Peganum harmala (Syrian Rue)

Peganum harmala, commonly known as Syrian Rue, is another prominent source of a diverse array of alkaloids, including quinazoline derivatives like vasicine and vasicinone.[10][11][12][13][14][15][16][17] The seeds of P. harmala are particularly rich in these compounds.

Microbial Sources

Streptomyces sp. CNQ-617

A marine-derived actinomycete, Streptomyces sp. CNQ-617, has been identified as a producer of this compound.[18][19][20] This discovery has opened up new avenues for the biotechnological production of this valuable compound through fermentation.

Quantitative Data on this compound and Related Alkaloids

The following table summarizes the available quantitative data for this compound and the closely related alkaloid, vasicinone, from various natural sources. It is important to note that the yield of these compounds can vary based on factors such as geographical location, season of harvest, and the specific plant part used.

Natural SourcePlant/Microbe PartCompoundConcentration (% of Dry Weight)Analytical Method
Adhatoda vasicaLeaves (in vivo)Vasicinone2.412 ± 0.139HPTLC
Adhatoda vasicaLeaves (in vitro)Vasicinone6.402 ± 0.010HPTLC
Adhatoda vasicaLeavesVasicinone0.0436RP-HPLC
Peganum harmalaSeedsTotal Alkaloids2-7Gravimetric
Streptomyces sp. CNQ-617Fermentation BrothThis compoundNot specifiedHPLC-UV

Experimental Protocols for Isolation and Purification

Detailed methodologies for the extraction and purification of this compound from its primary natural sources are provided below. These protocols are based on established scientific literature and offer a step-by-step guide for researchers.

Isolation from Adhatoda vasica Leaves (Acid-Base Extraction)

This protocol outlines a modified acid-base extraction method for the isolation of quinazoline alkaloids from the leaves of Adhatoda vasica.

Materials and Reagents:

  • Dried and powdered leaves of Adhatoda vasica

  • Methanol

  • 0.01 N Hydrochloric Acid (HCl)

  • 5% Ammonia solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., Chloroform:Methanol gradient)

  • TLC plates (silica gel 60 F254)

  • Developing solvent for TLC (e.g., Toluene:Butanol:Butyl acetate, 9:0.5:0.5 v/v/v)

  • Dragendorff's reagent for visualization

Procedure:

  • Extraction: Macerate the powdered leaves in methanol for 24 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.

  • Acidification: To the concentrated extract, add 100 ml of 0.01 N HCl and stir for 4 hours. Filter the acid-treated extract to obtain a clear solution.

  • Removal of Non-alkaloidal Impurities: Extract the acidic solution with chloroform (100 mL x 3). Discard the organic layer containing lipids and other impurities.

  • Basification: Collect the aqueous layer and add 5% ammonia solution dropwise until the pH reaches 9.5.

  • Alkaloid Extraction: Extract the basified solution with chloroform (100 mL x 3). Collect the bottom organic layer.

  • Drying and Concentration: Dry the combined chloroform extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellowish-brown amorphous residue containing the crude alkaloids.

  • Purification by Column Chromatography:

    • Pack a silica gel column with a suitable non-polar solvent.

    • Dissolve the crude alkaloid residue in a minimum amount of chloroform and load it onto the column.

    • Elute the column with a gradient of chloroform and methanol.

    • Collect the fractions and monitor them using TLC.

  • Preparative Thin Layer Chromatography (pTLC):

    • Pool the fractions containing this compound (identified by comparison with a standard on TLC).

    • Apply the pooled fractions to a preparative TLC plate and develop using the appropriate solvent system.

    • Scrape the band corresponding to this compound and elute the compound with methanol.

  • Final Purification: Filter the methanolic solution and evaporate the solvent to obtain purified this compound.

Isolation from Peganum harmala Seeds

This protocol describes a general method for the extraction of harmala alkaloids, including this compound, from the seeds of Peganum harmala.

Materials and Reagents:

  • Ground seeds of Peganum harmala

  • Petroleum ether (or Hexane)

  • 90% Ethanol

  • 2% Hydrochloric Acid (HCl)

  • Ammonium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Defatting: Macerate 50 g of the powdered harmala seeds in 500 ml of petroleum ether for 24 hours to remove fats and oils. Filter the mixture.

  • Alcoholic Extraction: Reflux the defatted seed material with 90% ethanol for 1 hour. Cool and filter the extract.

  • Concentration and Acidification: Evaporate the ethanolic extract on a water bath to about 2 ml. Add 5 ml of 2% HCl and filter if necessary.

  • Basification and Extraction: Transfer the acidic solution to a separatory funnel. Make the solution alkaline by adding ammonium hydroxide solution. Extract the alkaloids with chloroform.

  • Drying and Concentration: Collect the organic (lower) layer and dry it over anhydrous sodium sulfate. Decant and concentrate the solution by evaporation to yield the crude alkaloids.

  • Purification: The crude alkaloid mixture can be further purified using column chromatography and preparative TLC as described in the Adhatoda vasica protocol.

Isolation from Streptomyces sp. CNQ-617 Fermentation Broth

This protocol outlines the steps for obtaining this compound from the culture of Streptomyces sp. CNQ-617.

Materials and Reagents:

  • Culture of Streptomyces sp. CNQ-617

  • Fermentation medium (e.g., Starch casein nitrate broth)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., Dichloromethane:Methanol gradient)

  • HPLC system with a C18 column

  • Mobile phase for HPLC (e.g., Acetonitrile:Water gradient)

Procedure:

  • Fermentation: Inoculate the fermentation medium with Streptomyces sp. CNQ-617 and incubate under optimal conditions (e.g., 28°C, 180 rpm, 5 days).

  • Extraction:

    • Centrifuge the culture broth at 10,000 x g for 10 minutes to separate the mycelium.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Purification by Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute with a gradient of dichloromethane and methanol.

    • Collect and monitor the fractions for the presence of this compound.

  • Purification by HPLC:

    • Pool the fractions containing this compound.

    • Further purify the pooled fractions using a semi-preparative HPLC system with a C18 column and a suitable mobile phase gradient.

    • Collect the peak corresponding to this compound.

  • Lyophilization: Lyophilize the purified fraction to obtain pure this compound.

Signaling Pathways and Logical Relationships

Experimental Workflow for this compound Isolation

The following diagram illustrates a generalized workflow for the isolation of this compound from natural sources.

Isolation_Workflow Start Natural Source (Plant Material or Microbial Culture) Extraction Extraction (e.g., Maceration, Reflux, Fermentation Broth Extraction) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Acid_Base Acid-Base Partitioning (for plant sources) Crude_Extract->Acid_Base Purification Chromatographic Purification (Column Chromatography, HPLC) Crude_Extract->Purification Direct to Purification (for microbial sources) Acid_Base->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Characterization Structural Characterization (NMR, MS, etc.) Isolated_Compound->Characterization

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathway of this compound in Melanogenesis Inhibition

This compound has been shown to exhibit anti-melanogenic activity by downregulating the expression of key melanogenic enzymes. This effect is likely mediated through the Microphthalmia-associated Transcription Factor (MITF) signaling pathway.

Melanogenesis_Inhibition This compound This compound MITF MITF (Microphthalmia-associated Transcription Factor) This compound->MITF Inhibits expression of Melanogenic_Enzymes Melanogenic Enzymes (TYR, TRP-1, TRP-2) MITF->Melanogenic_Enzymes Promotes transcription of Melanin_Synthesis Melanin Synthesis Melanogenic_Enzymes->Melanin_Synthesis Catalyzes

Caption: Proposed mechanism of this compound in inhibiting melanogenesis.

Conclusion

This technical guide provides a comprehensive resource for researchers interested in the natural sourcing and isolation of this compound. The detailed protocols and quantitative data serve as a foundation for further investigation into the pharmacological properties and potential therapeutic applications of this promising quinazoline alkaloid. The elucidation of its role in signaling pathways, such as melanogenesis inhibition, highlights the importance of continued research into the mechanisms of action of natural products. The provided workflows and diagrams offer a clear visual aid for experimental design and understanding the biological context of this compound's activity.

References

Deoxyvasicinone: A Multifaceted Modulator of Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Core Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Deoxyvasicinone, a quinazoline alkaloid, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive overview of the established and putative mechanisms of action of this compound and its derivatives. We delve into its effects on key physiological and pathological processes, including neurotransmission, melanogenesis, inflammation, and respiratory function. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the signaling pathways involved to facilitate a deeper understanding for researchers and professionals in drug development.

Cholinesterase Inhibition and Neuroprotection: Implications for Alzheimer's Disease

A primary and extensively studied mechanism of action for this compound and its synthetic derivatives is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity is of significant interest for the symptomatic treatment of Alzheimer's disease (AD), which is characterized by a deficit in cholinergic neurotransmission[1].

Derivatives of this compound have been shown to be potent inhibitors of both human recombinant AChE (hAChE) and human serum BChE (hBChE), with inhibitory concentrations (IC₅₀) often in the low nanomolar to micromolar range[2][3][4]. Kinetic studies have revealed a mixed-type inhibition of AChE, indicating that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme[2][3]. This dual binding is advantageous as the PAS is also implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD[4].

Beyond symptomatic relief through cholinesterase inhibition, this compound derivatives exhibit a multi-target approach to tackling AD pathology. They have been shown to inhibit the self-aggregation of Aβ₁₋₄₂ peptides, act as metal chelators, and exert neuroprotective effects against Aβ-induced cellular damage[2][5][6][7]. Furthermore, certain derivatives demonstrate anti-neuroinflammatory properties by reducing the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), and by inhibiting the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5].

Quantitative Data: Cholinesterase Inhibition and Anti-Alzheimer's Activity
Compound/DerivativeTargetIC₅₀ / % InhibitionReference
This compound (Reference)AChE24 µM[4]
This compound (Reference)BuChE25 µM[4]
Derivative 12hhAChE5.31 ± 2.8 nM[2]
Derivative 12hhBChE4.35 ± 0.32 nM[2]
Derivative 12nhAChE4.09 ± 0.23 nM[2]
Derivative 12qhAChE7.61 ± 0.53 nM[2]
Derivative 12qhBChE2.35 ± 0.14 nM[2]
Derivative 12qAβ₁₋₄₂ self-aggregation63.9 ± 4.9% at 10 µM[2]
Derivative g17AChE0.24 ± 0.04 μM[5]
Derivative g17Aβ peptides self-aggregation68.34 ± 1.16%[5]
Hybrid 8gAChE0.38 µM[4]
Hybrid 8nAChE0.34 µM[4]
Hybrid 8gAβ₁₋₄₂ peptide aggregationIC₅₀ = 3.8 µM[4]
Hybrid 8nAβ₁₋₄₂ peptide aggregationIC₅₀ = 3.22 µM[4]
Hybrid 11ahAChE3.29 nM[7]
Hybrid 11aBACE10.129 µM[7]
Hybrid 11aAβ₁₋₄₂ aggregation9.26 µM[7]
Hybrid 11fAChE0.91 ± 0.05 µM[8]
Hybrid 11fCellular tau oligomerizationEC₅₀ = 3.83 ± 0.51 µM[8]

Signaling Pathway: this compound Derivatives in Alzheimer's Disease

G Potential Mechanisms of this compound Derivatives in AD This compound This compound Derivatives AChE AChE Inhibition This compound->AChE inhibits BChE BChE Inhibition This compound->BChE inhibits Abeta Aβ Aggregation Inhibition This compound->Abeta inhibits Metal Metal Chelation This compound->Metal Neuroinflammation Anti-Neuroinflammatory Effects This compound->Neuroinflammation reduces OxidativeStress Reduced Oxidative Stress This compound->OxidativeStress reduces Cognition Improved Cognition AChE->Cognition improves BChE->Cognition improves Neuroprotection Neuroprotection Abeta->Neuroprotection leads to Metal->Neuroprotection leads to Neuroinflammation->Neuroprotection leads to OxidativeStress->Neuroprotection leads to Neuroprotection->Cognition improves

Caption: Multi-target mechanisms of this compound derivatives in AD.

Modulation of Melanogenesis

This compound has been identified as an inhibitor of melanogenesis, the process of melanin production[9]. Its mechanism in this context is distinct from direct enzyme inhibition. Studies have shown that this compound does not directly inhibit the enzymatic activity of tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis[9]. Instead, it acts at the transcriptional level.

Treatment of melanoma cells (B16F10 and MNT-1) with this compound leads to a decrease in melanin content. This is achieved through the downregulation of the mRNA expression of key melanogenic enzymes: TYR, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2)[9]. The upstream signaling pathways that are modulated by this compound to effect this change in gene expression are an area for further investigation, though it is suggested to involve a general suppression of the melanocyte activation signaling pathway, potentially impacting the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression[9].

Quantitative Data: Anti-Melanogenic Effects
Cell LineThis compound Conc.Melanin Content ReductionCell ViabilityReference
B16F10250-1000 µMConcentration-dependent decrease>80%[9]
MNT-1250-1000 µMConcentration-dependent decrease>80%[9]

Signaling Pathway: this compound's Effect on Melanogenesis

G This compound's Inhibition of Melanogenesis This compound This compound Signaling Melanocyte Activation Signaling Pathway This compound->Signaling suppresses mRNA mRNA Expression of TYR, TRP-1, TRP-2 This compound->mRNA downregulates MITF MITF Signaling->MITF activates MITF->mRNA upregulates Enzymes Melanogenic Enzymes (TYR, TRP-1, TRP-2) mRNA->Enzymes translates to Melanin Melanin Synthesis Enzymes->Melanin catalyzes

Caption: Transcriptional regulation of melanogenesis by this compound.

Bronchodilator and Respiratory Effects

This compound exhibits significant bronchodilating, antitussive, and expectorant activities[10][11]. In preclinical models, it has been shown to prolong the pre-convulsive time in guinea pigs exposed to bronchoconstrictive agents like acetylcholine and histamine[10]. This suggests an antagonistic effect on pathways that lead to airway smooth muscle contraction.

While the precise molecular targets for its bronchodilatory action are not fully elucidated, related quinazoline alkaloids are known to interact with muscarinic acetylcholine receptors[12]. It is plausible that this compound acts as a muscarinic antagonist, thereby inhibiting acetylcholine-induced bronchoconstriction.

Its expectorant activity is demonstrated by an increase in phenol red secretion in mice, indicating enhanced mucus secretion and clearance from the airways[10].

Quantitative Data: Respiratory Effects
ActivityModelDosageEffectReference
BronchodilationGuinea Pig45 mg/kg29.66% prolongation of pre-convulsive time[10]
ExpectorantMouse5 mg/kg0.46-fold increase in phenol red secretion[10]
ExpectorantMouse15 mg/kg0.73-fold increase in phenol red secretion[10]
ExpectorantMouse45 mg/kg0.96-fold increase in phenol red secretion[10]

Other Reported Activities

  • NEDD8-Activating Enzyme (NAE) Inhibition: this compound derivatives have been identified as inhibitors of NAE, an enzyme involved in the ubiquitin-proteasome system, which is a target in cancer therapy. The proposed mechanism is the blockade of the ATP-binding domain of NAE[13].

  • Anti-inflammatory and Antimicrobial Effects: this compound has been reported to possess general anti-inflammatory and antimicrobial properties, though the specific mechanisms are less well-defined in the reviewed literature[9].

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE and BChE activity.

  • Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), buffer solution (e.g., phosphate buffer, pH 8.0), test compound (this compound derivative), and the respective enzyme (AChE from electric eel or BuChE from equine serum).

  • Procedure: The test compound is pre-incubated with the enzyme in the buffer for a defined period (e.g., 15 minutes). The reaction is initiated by adding the substrate (ATCI or BTCI) and DTNB.

  • Detection: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without the inhibitor. IC₅₀ values are determined by plotting the percentage of inhibition against different concentrations of the compound.

Aβ₁₋₄₂ Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the formation of amyloid fibrils.

  • Reagents: Aβ₁₋₄₂ peptide, Thioflavin T (ThT), buffer (e.g., phosphate buffer, pH 7.4), test compound.

  • Procedure: Aβ₁₋₄₂ peptide is incubated at 37°C with or without the test compound to allow for aggregation.

  • Detection: At specified time points, aliquots of the incubation mixture are transferred to a microplate, and ThT solution is added. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils. The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of samples with the test compound to that of the control (Aβ₁₋₄₂ alone).

RNA Isolation and Real-Time PCR for Melanogenic Enzymes

This protocol is used to quantify the mRNA expression levels of target genes.

  • Cell Culture and Treatment: B16F10 cells are seeded and treated with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis, along with various concentrations of this compound.

  • RNA Isolation: Total RNA is extracted from the cells using a suitable reagent like TRIzol.

  • cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

  • Real-Time PCR: The cDNA is used as a template for quantitative real-time PCR (qRT-PCR) with gene-specific primers for TYR, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH) for normalization. A fluorescent dye like SYBR Green is used to detect the amplification of DNA.

  • Analysis: The relative expression levels of the target genes are calculated using the ΔΔCt method, comparing the expression in treated cells to untreated controls.

Experimental Workflow: qRT-PCR for Melanogenic Gene Expression

G Workflow for qRT-PCR Analysis of Melanogenic Genes A Cell Culture (B16F10) + α-MSH + this compound B Total RNA Isolation A->B C cDNA Synthesis (Reverse Transcription) B->C D Quantitative Real-Time PCR (with SYBR Green & specific primers) C->D E Data Analysis (ΔΔCt Method) D->E F Relative mRNA Expression of TYR, TRP-1, TRP-2 E->F

References

Deoxyvasicinone: A Comprehensive Technical Guide to its Biological and Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyvasicinone, a quinazoline alkaloid, has emerged as a significant natural product with a diverse and promising pharmacological profile. Isolated from plants such as Adhatoda vasica and marine-derived Streptomyces species, this tricyclic compound has garnered considerable attention for its potential therapeutic applications.[1][2] This technical guide provides an in-depth overview of the biological and pharmacological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Core Biological and Pharmacological Activities

This compound exhibits a range of biological activities, with the most prominent being its effects on the central nervous system, its antimicrobial properties, its bronchodilatory actions, and its influence on melanogenesis. This guide will delve into the specifics of each of these activities.

Neuroprotective Effects: Targeting Alzheimer's Disease

A significant body of research has focused on the potential of this compound and its derivatives in the management of Alzheimer's disease (AD).[1] The primary mechanisms of action in this context are the inhibition of cholinesterases and the modulation of amyloid-β (Aβ) peptide aggregation.

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. A deficiency in acetylcholine is a well-established hallmark of Alzheimer's disease. By inhibiting these enzymes, this compound can increase acetylcholine levels in the brain, potentially leading to improved cognitive function.

Quantitative Data: Cholinesterase Inhibition by this compound and its Derivatives

CompoundTarget EnzymeIC50 ValueReference
This compoundAcetylcholinesterase (AChE)24 µM[1]
This compoundButyrylcholinesterase (BuChE)25 µM[1]
This compound Derivative 8gAcetylcholinesterase (AChE)0.38 µM[1]
This compound Derivative 8nAcetylcholinesterase (AChE)0.34 µM[1]
This compound Derivative 11fAcetylcholinesterase (AChE)0.91 ± 0.05 µM[3]
This compound Derivative 12hhuman Acetylcholinesterase (hAChE)5.31 ± 2.8 nM[4][5]
This compound Derivative 12nhuman Acetylcholinesterase (hAChE)4.09 ± 0.23 nM[4][5]
This compound Derivative 12qhuman Acetylcholinesterase (hAChE)7.61 ± 0.53 nM[4][5]
This compound Derivative 12hhuman Butyrylcholinesterase (hBChE)4.35 ± 0.32 nM[4][5]
This compound Derivative 12qhuman Butyrylcholinesterase (hBChE)2.35 ± 0.14 nM[4][5]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE and BuChE is typically determined using the spectrophotometric method developed by Ellman.

  • Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, add phosphate buffer (pH 8.0), DTNB solution, and the cholinesterase enzyme (AChE from electric eel or BuChE from equine serum).

    • Add various concentrations of the test compound to the wells.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The aggregation of amyloid-β peptides into plaques is a central pathological feature of Alzheimer's disease. This compound and its derivatives have been shown to inhibit this aggregation process.

Quantitative Data: Inhibition of Aβ Aggregation by this compound Derivatives

CompoundAssayInhibitionIC50 ValueReference
This compound Derivative 8gSelf-induced Aβ1–42 aggregation-3.91 µM[1]
This compound Derivative 8nSelf-induced Aβ1–42 aggregation-3.22 µM[1]
This compound Derivative 8gAChE-induced Aβ1–42 aggregation68.7%-[1]
This compound Derivative 8nAChE-induced Aβ1–42 aggregation72.6%-[1]
This compound Derivative 12qSelf-induced Aβ1-42 aggregation63.9 ± 4.9% (at 10 µM)-[4][5]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring the formation of amyloid fibrils.

  • Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is proportional to the amount of fibril formation.

  • Procedure:

    • Prepare a stock solution of Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to the desired concentration.

    • Incubate the Aβ peptide solution with various concentrations of the test compound (e.g., this compound derivative) at 37°C for a specified period (e.g., 24-48 hours) to allow for aggregation.

    • After incubation, add Thioflavin T solution to each sample.

    • Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

    • Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Visualization: this compound's Dual Action in Alzheimer's Disease

This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits BuChE Butyrylcholinesterase (BuChE) This compound->BuChE Inhibits Abeta_Monomer Aβ Monomers This compound->Abeta_Monomer Inhibits Aggregation Acetylcholine Acetylcholine AChE->Acetylcholine Degrades BuChE->Acetylcholine Degrades Neurotransmission Enhanced Cholinergic Neurotransmission Acetylcholine->Neurotransmission Abeta_Fibrils Aβ Fibrils (Plaques) Abeta_Monomer->Abeta_Fibrils Neuroprotection Reduced Neurotoxicity Abeta_Fibrils->Neuroprotection Leads to

This compound's dual mechanism in Alzheimer's disease.
Antimicrobial Activity

This compound has demonstrated activity against a range of bacteria, suggesting its potential as a lead compound for the development of new antibacterial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of this compound Analogs

CompoundBacterial StrainMIC (mg/mL)Reference
This compound Analog 3bS. aureus0.31
This compound Analog 3cS. aureus0.31
This compound Analog 7eS. aureus0.31
This compound Analog 3a-d, 7a,e, 11dC. albicans0.31-0.62

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution method.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed visually or by measuring the optical density after incubation.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a two-fold serial dilution of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

    • Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

    • Inoculate each well of the microplate with the bacterial suspension.

    • Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Antibacterial Screening

start Start prep_compound Prepare this compound Stock Solution start->prep_compound serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Bronchodilator Activity

This compound and related quinazoline alkaloids have been investigated for their effects on the respiratory system, specifically their ability to relax airway smooth muscle, which is the basis for their potential use as bronchodilators in conditions like asthma.

Experimental Protocol: In Vitro Bronchodilator Activity Assay (Guinea Pig Tracheal Strips)

This ex vivo method is commonly used to assess the relaxant effect of compounds on airway smooth muscle.

  • Principle: Tracheal smooth muscle is contracted with a spasmogen (e.g., histamine or carbachol). The ability of a test compound to reverse this contraction is measured as a percentage of relaxation.

  • Procedure:

    • Isolate the trachea from a guinea pig and prepare tracheal ring segments.

    • Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • Connect the tissues to an isometric force transducer to record changes in muscle tension.

    • Induce a sustained contraction of the tracheal smooth muscle using a spasmogen like histamine or carbachol.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration.

    • Calculate the percentage of relaxation relative to the pre-contracted tension.

    • Determine the EC50 value (the concentration that produces 50% of the maximum relaxation) from the concentration-response curve.

Logical Relationship: Bronchodilator Mechanism

This compound This compound AirwaySmoothMuscle Airway Smooth Muscle This compound->AirwaySmoothMuscle Acts on Relaxation Relaxation AirwaySmoothMuscle->Relaxation Leads to Contraction Contraction (e.g., by Histamine) Contraction->AirwaySmoothMuscle Acts on Bronchodilation Bronchodilation Relaxation->Bronchodilation

This compound's effect on airway smooth muscle.
Anti-Melanogenic Activity

Recent studies have revealed that this compound can inhibit melanin synthesis, suggesting its potential application in cosmetics and for treating hyperpigmentation disorders.[2]

This compound has been shown to reduce melanin content in melanoma cell lines.[2] Interestingly, its primary mechanism does not appear to be the direct inhibition of the tyrosinase enzyme, but rather the downregulation of the expression of key melanogenic enzymes.[2]

Quantitative Data: Anti-Melanogenic Effects of this compound

Cell LineConcentrationMelanin Content ReductionCell ViabilityReference
B16F10 (murine melanoma)250-1000 µMDose-dependent>80%[1]
MNT-1 (human melanoma)250-1000 µMDose-dependent>80%[1]

Experimental Protocol: Melanin Content Assay in B16F10 Cells

This cell-based assay is used to quantify the effect of a compound on melanin production.

  • Principle: The amount of melanin produced by cultured B16F10 melanoma cells is measured spectrophotometrically after cell lysis.

  • Procedure:

    • Seed B16F10 cells in a culture plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). A known melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH), can be co-administered.

    • After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them with a solution of NaOH.

    • Measure the absorbance of the cell lysate at 405 nm using a microplate reader.

    • Determine the melanin content relative to the total protein content of the cells (which can be measured using a standard protein assay like the Bradford assay).

    • A parallel MTT assay should be performed to assess the cytotoxicity of the compound at the tested concentrations.

This compound exerts its anti-melanogenic effects by downregulating the expression of key enzymes involved in melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[6] This downregulation is likely mediated through the inhibition of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanogenesis.[6][7]

Signaling Pathway Visualization: this compound's Anti-Melanogenic Mechanism

This compound This compound MITF MITF (Transcription Factor) This compound->MITF Inhibits Expression TYR Tyrosinase (TYR) MITF->TYR Activates Transcription TRP1 TRP-1 MITF->TRP1 Activates Transcription TRP2 TRP-2 MITF->TRP2 Activates Transcription Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin

This compound's inhibition of the melanogenesis pathway.

Conclusion and Future Directions

This compound is a multifaceted natural product with a compelling range of pharmacological activities. Its potential as a neuroprotective agent for Alzheimer's disease, a novel antimicrobial, a bronchodilator, and an anti-melanogenic agent warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound. Future research should focus on elucidating the precise molecular targets for each of its activities, optimizing its structure to enhance potency and selectivity, and conducting in vivo studies to validate its therapeutic potential. The continued exploration of this compound and its analogs holds significant promise for the development of new and effective therapies for a variety of diseases.

References

Deoxyvasicinone structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyvasicinone, a quinazoline alkaloid, has garnered significant attention in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the structure, chemical properties, synthesis, and biological activities of this compound. Quantitative data are presented in a structured format, and detailed experimental protocols are provided for its synthesis and characterization. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound, with the IUPAC name 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, is a tricyclic alkaloid.[1] Its structure consists of a quinazolinone core fused with a pyrrolidine ring.

Chemical Identifiers
IdentifierValue
CAS Number530-53-0[2]
PubChem CID68261[2]
ChEMBL IDCHEMBL456881[3]
InChIInChI=1S/C11H10N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5H,3,6-7H2[2]
InChIKeyVARHXCYGZKSOOO-UHFFFAOYSA-N[2]
Canonical SMILESC1CC2=NC3=CC=CC=C3C(=O)N2C1[2]
Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O[2]
Molecular Weight186.21 g/mol [2]
Melting Point112.1-113.3 °C[4]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5][6]
XLogP30.9[2]

Synthesis and Characterization

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol describes a novel and efficient one-pot synthesis of this compound promoted by microwave irradiation.[4]

Materials:

  • Anthranilic acid

  • 4-tert-butoxycarbonylamino-butyric acid

  • Triphenyl phosphite

  • Anhydrous pyridine

  • Microwave reactor (e.g., Personal Chemistry™ Creator and Smith stations)

Procedure:

  • To a conical-bottomed Smith Process vial, add anthranilic acid (28 mg, 200 µmol), 4-tert-butoxycarbonylamino-butyric acid (41 mg, 200 µmol), and triphenyl phosphite (63 µL, 220 µmol).

  • Add 1 mL of anhydrous pyridine to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture for 10 minutes at a set temperature. The microwave is initiated at 300 W to ramp up to the desired temperature.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product, this compound, can be isolated and purified using preparative TLC or flash column chromatography on silica gel.

Characterization Data

¹H NMR (in CDCl₃): The ¹H NMR spectrum of this compound typically displays signals corresponding to the aromatic protons of the quinazolinone ring system and the aliphatic protons of the pyrrolidine ring. A representative spectrum shows four protons of a 1,2-disubstituted aromatic ring at δH 8.20 (1H, d, J = 8.0 Hz), 7.81 (1H, dd, J = 8.0, 8.0 Hz), 7.60 (1H, d, J = 8.0 Hz), and 7.52 (1H, dd, J = 8.0, 8.0 Hz).[1]

¹³C NMR (in CDCl₃): The ¹³C NMR spectrum reveals 11 carbon signals, which include those from the aromatic and heterocyclic rings.[1] Representative chemical shifts are observed at δ 19.5, 32.5, 46.5, 120.5, 126.3, 126.4, 126.8, 134.2, 149.1, 159.5, and 161.0 ppm.[7]

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. In low-resolution mass spectrometry, an ion peak at m/z 187.5 [M+H]⁺ is observed.[1] High-resolution mass spectrometry (HRMS) provides a more accurate mass, with a calculated value for (C₁₁H₁₀N₂O+Na) of 209.0685, found at 209.0687.[7]

Biological Activities and Signaling Pathways

This compound and its derivatives have been shown to possess a range of biological activities, including anti-melanogenic and neuroprotective effects.

Anti-Melanogenic Activity

This compound has been found to inhibit melanin synthesis.[1] It does not directly inhibit the enzymatic activity of tyrosinase but rather downregulates the mRNA expression of key melanogenic enzymes.

Melanogenesis_Inhibition This compound This compound mRNA_Expression mRNA Expression of Melanogenic Enzymes This compound->mRNA_Expression Inhibits TYR Tyrosinase (TYR) mRNA_Expression->TYR Leads to reduced TRP1 TRP-1 mRNA_Expression->TRP1 Leads to reduced TRP2 TRP-2 mRNA_Expression->TRP2 Leads to reduced Melanin_Synthesis Melanin Synthesis TYR->Melanin_Synthesis Catalyzes TRP1->Melanin_Synthesis Catalyzes TRP2->Melanin_Synthesis Catalyzes

Caption: this compound's inhibition of melanogenesis.

Neuroprotective Effects in Alzheimer's Disease

This compound derivatives have been investigated as potential therapeutic agents for Alzheimer's disease. Their mechanism of action involves the inhibition of acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides.[8][9][10]

Alzheimer_Intervention cluster_this compound This compound Derivatives cluster_Pathology Alzheimer's Disease Pathology This compound This compound Derivatives AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Abeta_Aggregation Aβ Aggregation This compound->Abeta_Aggregation Inhibits Neurotoxicity Neurotoxicity & Cognitive Decline AChE->Neurotoxicity Contributes to Abeta_Aggregation->Neurotoxicity Leads to

Caption: Dual inhibitory action of this compound derivatives in Alzheimer's disease.

Conclusion

This compound is a versatile alkaloid with a well-defined structure and a growing body of evidence supporting its potential in various therapeutic areas. This guide has provided a comprehensive overview of its chemical properties, an efficient synthesis method, and its mechanisms of action in melanogenesis and neuroprotection. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating further exploration of this promising natural product.

References

Deoxyvasicinone: A Technical Guide to its Chemistry, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one[1]

This technical guide provides a comprehensive overview of Deoxyvasicinone, a quinazoline alkaloid with emerging therapeutic interest. The document details its chemical identity, synthesis, physicochemical properties, and multifaceted biological activities, with a focus on its potential applications in dermatology and neurodegenerative diseases. Experimental protocols and mechanistic insights are presented to support further research and development.

Chemical Identity and Physicochemical Properties

This compound, a naturally occurring alkaloid, is characterized by a fused quinazolinone and pyrrolidine ring system.[2] Its chemical structure and key physicochemical properties are summarized below.

PropertyValueReference
IUPAC Name 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one[1][3]
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
CAS Number 530-53-0[1]
Appearance White solid[3]
Canonical SMILES C1CC2=NC3=CC=CC=C3C(=O)N2C1
InChIKey VARHXCYGZKSOOO-UHFFFAOYSA-N

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs is a key area of research for exploring their therapeutic potential. A general synthetic approach involves the reaction of 2-aminobenzamide with a suitable lactone or a related cyclic ketone. More advanced methods, such as the Suzuki-Miyaura cross-coupling reaction, have been employed to synthesize novel derivatives with enhanced biological activities.[4]

Experimental Protocol: Synthesis of 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (A Precursor for Derivatization)

This protocol describes a common starting material for the synthesis of various this compound derivatives.

Materials:

  • Appropriate starting materials (e.g., substituted 2-aminobenzamides)

  • Solvents (e.g., Dichloromethane, Chloroform)

  • Reagents for cyclization

  • Silica gel for chromatography

Procedure:

  • Starting materials are dissolved in a suitable solvent.

  • Cyclization is induced under appropriate reaction conditions (e.g., reflux, specific catalyst).

  • The reaction mixture is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the pure compound.[4]

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a range of biological activities, with significant potential in the treatment of hyperpigmentation disorders and Alzheimer's disease.

Anti-Melanogenic Activity

This compound has been shown to reduce melanin content in both murine and human melanoma cell lines.[3][5] This effect is not due to the direct inhibition of tyrosinase, the key enzyme in melanogenesis, but rather through the downregulation of genes encoding for melanogenic enzymes.[3][6]

This compound exerts its anti-melanogenic effects by modulating the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.[3][5] The proposed signaling pathway involves the suppression of the cAMP/PKA/CREB axis, which leads to decreased MITF expression and subsequent downregulation of its target genes: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[3][6][7]

Proposed signaling pathway of this compound in melanogenesis inhibition.

This protocol details the procedure for quantifying the effect of this compound on melanin production in cell culture.

Materials:

  • B16F10 or MNT-1 melanoma cells

  • Cell culture medium and supplements

  • α-Melanocyte-stimulating hormone (α-MSH)

  • This compound

  • 1 N NaOH

  • Spectrophotometer

Procedure:

  • Seed melanoma cells in a multi-well plate and culture for 24 hours.

  • Treat the cells with various concentrations of this compound in the presence of α-MSH for 48-72 hours.

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells with 1 N NaOH.

  • Measure the absorbance of the lysate at 405 nm to quantify the melanin content.

  • Normalize the melanin content to the total protein concentration of each sample.

Potential Therapeutic for Alzheimer's Disease

This compound and its synthetic derivatives have emerged as promising candidates for the treatment of Alzheimer's disease.[8] Their therapeutic potential stems from a multi-target approach, primarily through the inhibition of cholinesterases and the modulation of amyloid-β (Aβ) peptide aggregation.[2][9][10]

Several this compound derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing IC₅₀ values in the nanomolar range.[2][9] Kinetic studies have revealed that these compounds can act as mixed-type inhibitors, binding to both the catalytic and peripheral anionic sites of the enzymes.[2][9]

Table of Cholinesterase Inhibition by this compound Derivatives:

CompoundTargetIC₅₀ (nM)Reference
12h hAChE5.31 ± 2.8[2][9]
hBChE4.35 ± 0.32[2][9]
12n hAChE4.09 ± 0.23[2][9]
12q hAChE7.61 ± 0.53[2][9]
hBChE2.35 ± 0.14[2][9]
g17 AChE240 ± 40[11]

hAChE: human acetylcholinesterase; hBChE: human butyrylcholinesterase

In addition to cholinesterase inhibition, certain this compound derivatives have been shown to inhibit the self-aggregation of Aβ₁₋₄₂ peptides, a key pathological hallmark of Alzheimer's disease.[2][9] Some derivatives also demonstrate metal-chelating properties, which may contribute to their anti-aggregation effects.[2][9]

The development of this compound-based therapeutics for Alzheimer's disease follows a structured workflow from initial design to in vivo validation.

Experimental workflow for developing this compound-based AD therapeutics.

This protocol outlines a common method for assessing the AChE inhibitory activity of this compound derivatives.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound derivatives

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate (ATCI), and chromogen (DTNB) in phosphate buffer.

  • In a 96-well plate, add the buffer, the test compound (this compound derivative) at various concentrations, and the enzyme solution.

  • Incubate the mixture for a defined period at a controlled temperature.

  • Initiate the reaction by adding the substrate, ATCI.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound represents a versatile natural product scaffold with significant therapeutic potential. Its well-defined chemical structure and amenability to synthetic modification make it an attractive starting point for the development of novel drugs. The demonstrated biological activities, particularly in the realms of dermatology and neurodegenerative diseases, underscore the importance of continued research into this promising compound and its derivatives. The experimental protocols and mechanistic insights provided in this guide aim to facilitate further investigation and accelerate the translation of this compound-based therapies from the laboratory to the clinic.

References

Deoxyvasicinone: A Modern Scientific Perspective on a Traditional Remedy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Deoxyvasicinone, a quinazoline alkaloid isolated from the plant Adhatoda vasica, has garnered significant attention in modern pharmacology. This technical guide provides a comprehensive overview of its role, drawing from its roots in traditional medicine to its current evaluation in contemporary scientific research. Adhatoda vasica, commonly known as Malabar nut, has a long history of use in traditional systems of medicine, particularly Ayurveda, for treating a variety of ailments.[1][2]

Traditionally, various parts of the Adhatoda vasica plant have been utilized for their therapeutic properties. The leaves, in particular, have been used for over 2,000 years in Ayurvedic medicine to treat respiratory disorders such as asthma, bronchitis, cough, and the common cold.[1][2][3][4] The plant is also recognized for its sedative, expectorant, antispasmodic, and antiseptic properties.[1] While traditional preparations involve the use of whole plant extracts, the specific contribution and concentration of this compound in these remedies are not well-documented in historical texts. Modern scientific inquiry has sought to isolate and characterize the bioactive compounds of Adhatoda vasica, leading to the identification of this compound and other alkaloids like vasicine and vasicinone.[5]

This guide will delve into the scientifically validated pharmacological activities of this compound, presenting quantitative data from various studies, detailing experimental methodologies, and visualizing key pathways and workflows to provide a thorough resource for researchers and drug development professionals.

Pharmacological Activities of this compound

Recent research has revealed a broad spectrum of pharmacological activities for this compound, extending beyond its traditional applications. These include anti-inflammatory, anticancer, anti-melanogenic, and neuroprotective effects. The following sections summarize the key findings and quantitative data from these studies.

Table 1: Anti-inflammatory and Anticancer Activity of this compound
ActivityModelKey FindingsReference
Anti-inflammatoryIn vitroSuppresses the production of nitric oxide and prostaglandins.[6]
AnticancerIn vitroInhibits the growth of tumor cells, causes cell cycle arrest, and induces apoptosis.[6]
Table 2: Neuroprotective Activity of this compound and its Derivatives against Alzheimer's Disease Markers
CompoundTargetIC50 ValueReference
This compound Derivative (g17)Acetylcholinesterase (AChE)0.24 ± 0.04 µM[7]
This compound Derivative (11f)Acetylcholinesterase (AChE)0.91 ± 0.05 µM[8]
This compound-2-hydroxybenzylamine Hybrid (8n)Acetylcholinesterase (AChE)0.34 µM[9]
This compound-2-hydroxybenzylamine Hybrid (8g)Acetylcholinesterase (AChE)0.38 µM[9]
This compound Derivative (12q)Human recombinant Acetylcholinesterase (hAChE)7.61 ± 0.53 nM[10]
This compound Derivative (12n)Human recombinant Acetylcholinesterase (hAChE)4.09 ± 0.23 nM[10]
This compound Derivative (12h)Human recombinant Acetylcholinesterase (hAChE)5.31 ± 2.8 nM[10]
This compound Derivative (12q)Human serum Butyrylcholinesterase (hBChE)2.35 ± 0.14 nM[10]
This compound Derivative (12h)Human serum Butyrylcholinesterase (hBChE)4.35 ± 0.32 nM[10]
Table 3: Anti-melanogenic Activity of this compound
Cell LineConcentrationMelanin Content ReductionCell ViabilityReference
B16F10 murine melanoma250–1000 µMSignificant reduction> 80%[11]
MNT-1 human melanoma250–1000 µMSignificant reduction> 80%[11]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to evaluate the pharmacological activities of this compound.

Synthesis of this compound Analogs

A common synthetic route for this compound and its analogs starts with anthranilic acid.[12]

  • Step 1: Cyclization of Anthranilic Acid. Anthranilic acid is refluxed with thionyl chloride, leading to in situ cyclization to form a reactive intermediate.

  • Step 2: Reaction with 2-Pyrrolidone. The intermediate is then reacted with 2-pyrrolidone at an elevated temperature (e.g., 80°C) to yield this compound.[12]

  • Step 3: Derivatization. Further modifications, such as nitration followed by reduction to an amino group, can be performed to create a scaffold for synthesizing various derivatives, including sulfonamides.[12]

Anthranilic_Acid Anthranilic Acid Cyclic_Intermediate Cyclic Intermediate Anthranilic_Acid->Cyclic_Intermediate Reflux Thionyl_Chloride Thionyl Chloride (SOCl2) This compound This compound Cyclic_Intermediate->this compound Heat (80°C) Two_Pyrrolidone 2-Pyrrolidone Nitro_this compound Nitro-deoxyvasicinone This compound->Nitro_this compound Nitration Nitration Nitration (HNO3, H2SO4) Amino_this compound Amino-deoxyvasicinone Nitro_this compound->Amino_this compound Reduction Reduction Reduction (Sn, HCl) Sulfonamide_Derivatives Sulfonamide Derivatives Amino_this compound->Sulfonamide_Derivatives Reaction Sulfonyl_Chlorides Sulfonyl Chlorides

Synthetic pathway for this compound and its derivatives.
In Vitro Anti-melanogenic Activity Assay

The anti-melanogenic effects of this compound were assessed using melanoma cell lines.[11]

  • Cell Culture. B16F10 murine melanoma cells and MNT-1 human melanoma cells are cultured in appropriate media.

  • Treatment. Cells are treated with varying concentrations of this compound (e.g., 250–1000 µM) in the presence of an α-melanocyte-stimulating hormone (α-MSH) to induce melanin synthesis.

  • Melanin Content Measurement. After a set incubation period, cells are lysed, and the melanin content is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).

  • Cell Viability Assay. A parallel assay, such as the MTT assay, is performed to determine the cytotoxicity of this compound at the tested concentrations.

  • Gene Expression Analysis. Real-time PCR is used to measure the mRNA expression levels of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis B16F10 B16F10 Cells Alpha_MSH α-MSH Stimulation B16F10->Alpha_MSH MNT1 MNT-1 Cells MNT1->Alpha_MSH This compound This compound (250-1000 µM) Alpha_MSH->this compound Melanin_Assay Melanin Content Assay This compound->Melanin_Assay Viability_Assay Cell Viability Assay (MTT) This compound->Viability_Assay RT_PCR Real-Time PCR This compound->RT_PCR This compound This compound Melanogenic_Enzymes Melanogenic Enzyme mRNA (TYR, TRP-1, TRP-2) This compound->Melanogenic_Enzymes Downregulates Expression Melanin_Synthesis Melanin Synthesis Melanogenic_Enzymes->Melanin_Synthesis Decreased Protein Levels Skin_Pigmentation Skin Pigmentation Melanin_Synthesis->Skin_Pigmentation Leads to Reduced

References

Deoxyvasicinone from Marine-Derived Streptomyces: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyvasicinone, a tricyclic quinazoline alkaloid, has been isolated from the marine-derived actinomycete, Streptomyces sp. CNQ-617. This compound has demonstrated notable biological activities, particularly in the realm of melanogenesis inhibition, positioning it as a compound of interest for dermatological and cosmetic applications. This technical guide provides an in-depth overview of this compound, focusing on its isolation from marine Streptomyces, detailed experimental protocols for its biological evaluation, comprehensive spectroscopic data for its characterization, and a putative biosynthetic pathway. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and pathways are visualized using diagrams.

Introduction

Marine actinomycetes, particularly the genus Streptomyces, are a prolific source of structurally diverse and biologically active secondary metabolites. These microorganisms have yielded a significant number of novel compounds with therapeutic potential. Among these is this compound (2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one), a quinazoline alkaloid. Initially isolated from terrestrial plants, its discovery in a marine-derived Streptomyces strain, CNQ-617, has opened new avenues for its investigation and potential biotechnological production. This guide serves as a comprehensive resource for researchers interested in the study and development of this compound.

Isolation and Characterization of this compound from Streptomyces sp. CNQ-617

Producing Organism

This compound has been isolated from the marine actinomycete strain CNQ-617, which was obtained from a marine sediment sample collected offshore of La Jolla, CA, USA. Phylogenetic analysis based on 16S rDNA has shown that this strain has a 99.7% similarity to Streptomyces cacaoi.

Fermentation and Extraction

A detailed protocol for the cultivation of Streptomyces sp. CNQ-617 and the subsequent extraction of this compound is outlined below.

Experimental Protocol: Fermentation and Extraction

  • Cultivation Medium: The Streptomyces strain CNQ-617 is cultured in a medium containing 10 g/L of soluble starch, 2 g/L of yeast extract, 4 g/L of peptone, 10 g/L of CaCO₃, 20 g/L of KBr, and 8 g/L of Fe₂(SO₄)₃·4H₂O. The components are dissolved in a mixture of 750 mL natural seawater and 250 mL distilled water.

  • Fermentation Conditions: The cultivation is carried out in 2.5-L Ultra Yield Flasks, each containing 1 L of the medium. The flasks are incubated at 25°C with constant shaking at 120 rpm for 15 days.

  • Extraction: After the incubation period, the culture broth is extracted with an equal volume of ethyl acetate (EtOAc). This process is repeated to ensure maximum recovery of the secondary metabolites.

  • Crude Extract Preparation: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

Below is a workflow diagram illustrating the fermentation and extraction process.

G Fermentation and Extraction Workflow cluster_fermentation Fermentation cluster_extraction Extraction Inoculation Inoculation of Streptomyces sp. CNQ-617 Incubation Incubation (15 days, 25°C, 120 rpm) Inoculation->Incubation Harvest Harvest Culture Broth Incubation->Harvest Solvent_Extraction Ethyl Acetate Extraction Harvest->Solvent_Extraction Concentration Concentration under Vacuum Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Fermentation and extraction workflow for this compound.
Purification

The crude extract containing this compound is subjected to further purification steps. The primary method employed is High-Performance Liquid Chromatography (HPLC) guided by UV detection.

Experimental Protocol: Purification

  • Fractionation: The crude ethyl acetate extract is subjected to HPLC-UV-guided fractionation.

  • Column: A reversed-phase C18 column is typically used for the separation of quinazoline alkaloids.

  • Mobile Phase: A gradient of solvents, such as water and acetonitrile or methanol, is used to elute the compounds.

  • Detection: The elution is monitored by a UV detector, and fractions are collected based on the appearance of peaks corresponding to the UV absorbance of this compound.

  • Final Purification: The collected fractions containing this compound are pooled and concentrated to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is confirmed through various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR δH 8.20 (1H, d, J = 8.0 Hz), 7.81 (1H, dd, J = 8.0, 8.0 Hz), 7.60 (1H, d, J = 8.0 Hz), 7.52 (1H, dd, J = 8.0, 8.0 Hz)[1]
¹³C NMR 11 carbon signals: 3 methylenes, 4 methines, and 4 fully-substituted carbons[1]
LRMS m/z 187.5 [M+H]⁺[1]
LC-ESI-QTOF MS Precursor m/z: 187.0865894, Adduct: [M+H]⁺[2]

Biological Activity: Anti-Melanogenic Effects

This compound has been shown to inhibit melanogenesis in both murine (B16F10) and human (MNT-1) melanoma cell lines.[1]

Experimental Protocols for Anti-Melanogenic Assays

Cell Culture:

  • B16F10 murine melanoma cells and MNT-1 human melanoma cells are used.

  • Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Melanin Content Assay:

  • Cells are seeded in culture plates and allowed to adhere.

  • The cells are then treated with various concentrations of this compound (e.g., 125–1000 µM) and stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanin production. Arbutin is often used as a positive control.

  • After a 48-hour incubation period, the cells are harvested and lysed.

  • The melanin content in the cell lysates is measured spectrophotometrically at 405 nm.

Cell Viability Assay (MTT Assay):

  • Concurrent with the melanin content assay, a cell viability assay is performed to ensure that the observed effects are not due to cytotoxicity.

  • After treatment with this compound, MTT solution is added to the cells.

  • The formazan crystals formed are dissolved, and the absorbance is measured at 570 nm.

Quantitative Data on Anti-Melanogenic Activity

Table 2: Effect of this compound on Melanin Content and Cell Viability in α-MSH-Stimulated B16F10 Cells [1]

Treatment Concentration (µM) Melanin Content (% of α-MSH control) Cell Viability (% of untreated control)
Control -100100
α-MSH 200 nM160100
This compound 125~140~98
This compound 250~125~95
This compound 500~110~90
This compound 1000~95~80
Arbutin 250~105~100

Note: The values are approximate, based on the graphical data presented in the source publication.

The data indicates that this compound reduces melanin content in a dose-dependent manner with minimal cytotoxicity at higher concentrations.[1]

Mechanism of Action

Further studies have revealed that this compound's anti-melanogenic effect is not due to the direct inhibition of tyrosinase, the key enzyme in melanin synthesis. Instead, it downregulates the mRNA expression of melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1]

G Signaling Pathway of this compound in Melanogenesis Inhibition This compound This compound Melanocyte Melanocyte This compound->Melanocyte Enters mRNA_Expression mRNA Expression of Melanogenic Enzymes (TYR, TRP-1, TRP-2) Melanocyte->mRNA_Expression Downregulates Melanin_Synthesis Melanin Synthesis mRNA_Expression->Melanin_Synthesis Reduces Hyperpigmentation Hyperpigmentation Melanin_Synthesis->Hyperpigmentation Inhibits

Proposed mechanism of this compound's anti-melanogenic action.

Putative Biosynthetic Pathway

The precise biosynthetic pathway of this compound in Streptomyces has not been fully elucidated. However, based on the known biosynthesis of other quinazoline alkaloids, a putative pathway can be proposed. The core quinazoline structure is generally derived from anthranilic acid.

Proposed Biosynthetic Steps:

  • Formation of Anthraniloyl-CoA: Anthranilic acid, derived from the shikimate pathway, is activated to anthraniloyl-CoA.

  • Condensation: Anthraniloyl-CoA condenses with a second amino acid, likely proline or a related precursor, to form a diketopiperazine-like intermediate.

  • Cyclization and Modification: A series of enzymatic reactions, including cyclization, dehydration, and reduction, would then lead to the formation of the tricyclic this compound structure.

G Putative Biosynthetic Pathway of this compound Shikimate_Pathway Shikimate Pathway Anthranilic_Acid Anthranilic Acid Shikimate_Pathway->Anthranilic_Acid Anthraniloyl_CoA Anthraniloyl-CoA Anthranilic_Acid->Anthraniloyl_CoA Activation Proline Proline Intermediate Diketopiperazine-like Intermediate Proline->Intermediate Condensation Anthraniloyl_CoA->Intermediate Condensation This compound This compound Intermediate->this compound Cyclization & Modification

A putative biosynthetic pathway for this compound.

Future Perspectives

This compound from marine-derived Streptomyces represents a promising natural product with potential applications in the cosmetic and pharmaceutical industries. Future research should focus on:

  • Optimization of Production: Enhancing the yield of this compound through metabolic engineering of the producing Streptomyces strain.

  • Elucidation of Biosynthetic Pathway: Detailed genetic and enzymatic studies to fully characterize the biosynthetic pathway of this compound in Streptomyces.

  • Pharmacological Evaluation: Expanding the investigation of its biological activities to other areas, such as anti-inflammatory and anticancer effects, which have been suggested for other quinazoline derivatives.

  • Clinical Studies: If further preclinical studies are successful, moving towards clinical trials to evaluate its efficacy and safety in humans for treating hyperpigmentation disorders.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its potential applications. The detailed protocols, quantitative data, and conceptual diagrams are intended to facilitate further research and development in this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Deoxyvasicinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of Deoxyvasicinone, a quinazolinone alkaloid with notable biological activities. The document includes quantitative data for various synthetic methods, step-by-step experimental procedures, and diagrams of associated biological signaling pathways.

Introduction

This compound (2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) is a natural product isolated from plants such as Adhatoda vasica. It serves as a key intermediate in the synthesis of other bioactive alkaloids and has demonstrated a range of pharmacological properties, including anti-melanogenic and potential anticholinesterase activities. This document outlines established methods for its laboratory synthesis.

Synthesis Protocols

Several synthetic routes to this compound have been developed, offering different advantages in terms of efficiency, reaction conditions, and scalability. Below are summaries and detailed protocols for key methods.

Quantitative Data Summary

The following table summarizes the quantitative data for different this compound synthesis methods for easy comparison.

MethodStarting MaterialsKey Reagents/CatalystsReaction TimeTemperatureYield (%)
Conventional Synthesis Anthranilic acid, 2-pyrrolidoneThionyl chloride8 hoursReflux, 80°CModerate
Microwave-Assisted Synthesis Anthranilic acid, 2-pyrrolidone(Not specified)5-10 minutes180°C (typical)Good
Improved High-Yield Synthesis 2-Nitrobenzoic acid, 2-pyrrolidinone10% Pd-CNot specifiedNot specifiedHigh

Experimental Protocols

Protocol 1: Conventional Synthesis from Anthranilic Acid

This method involves the reaction of anthranilic acid with thionyl chloride to form an in-situ cyclic intermediate, which then reacts with 2-pyrrolidone.[1]

Materials:

  • Anthranilic acid

  • Thionyl chloride

  • Toluene

  • 2-pyrrolidone

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, add anthranilic acid to thionyl chloride.

  • Reflux the mixture for 3 hours.

  • After reflux, distill off the excess thionyl chloride.

  • Dilute the crude product with toluene and add 2-pyrrolidone.

  • Heat the reaction mixture at 80°C for 5 hours.

  • After the reaction is complete, dilute the mixture with toluene and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a significant acceleration of reaction times and often leads to improved yields compared to conventional heating.[2][3][4][5]

Materials:

  • Anthranilic acid

  • 2-pyrrolidone

  • Appropriate microwave-safe reaction vessel

Procedure:

  • Place equimolar amounts of anthranilic acid and 2-pyrrolidone in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 180°C) for a short duration (e.g., 5-10 minutes).

  • After cooling, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Note: Specific microwave parameters such as power and ramp time should be optimized for the instrument in use.

Protocol 3: Improved High-Yield Synthesis from 2-Nitrobenzoic Acid

This route offers a high-yielding synthesis of this compound through the reduction of an intermediate.[6]

Materials:

  • 2-Nitrobenzoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • 2-Pyrrolidinone

  • 10% Palladium on carbon (Pd-C)

  • Hydrogen source (e.g., H2 gas)

Procedure:

  • Synthesis of 1-(2-nitrobenzoyl)pyrrolidine-2-one: React 2-nitrobenzoic acid with N,N'-carbonyldiimidazole, followed by the addition of 2-pyrrolidinone.

  • Reduction to this compound: The resulting 1-(2-nitrobenzoyl)pyrrolidine-2-one is reduced using 10% Pd-C as a catalyst under a hydrogen atmosphere to yield this compound.

Biological Signaling Pathways

This compound's biological activities are attributed to its interaction with specific cellular signaling pathways.

Anti-Melanogenic Activity

This compound has been shown to inhibit melanogenesis by downregulating the expression of key melanogenic enzymes.[7] This is achieved through the modulation of the cAMP/MITF signaling pathway.

melanogenesis_pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (transcription) CREB->MITF Activates Melanogenic_Enzymes Tyrosinase, TRP-1, TRP-2 MITF->Melanogenic_Enzymes Upregulates expression Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin This compound This compound This compound->MITF Inhibits expression

Caption: this compound's inhibition of the melanogenesis pathway.

Anticholinesterase Activity

Quinazolinone alkaloids, including derivatives of this compound, have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8][9][10] Inhibition of AChE increases acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease.

AChE_inhibition_workflow cluster_0 Normal Synaptic Function cluster_1 AChE Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh to ACh_inhibited Acetylcholine (ACh) AChE_inhibited AChE ACh_inhibited->AChE_inhibited No_hydrolysis ACh Hydrolysis Blocked AChE_inhibited->No_hydrolysis This compound This compound This compound->AChE_inhibited Inhibits synthesis_workflow Start Select Synthesis Protocol (e.g., Conventional, Microwave) Synthesis Chemical Synthesis of This compound Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Activity Assays (e.g., Anti-melanogenic, Anticholinesterase) Characterization->Bioassay Data Data Analysis and Interpretation Bioassay->Data

References

Deoxyvasicinone: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assay procedures for evaluating the biological activities of deoxyvasicinone. The protocols detailed below cover its well-documented effects as a cholinesterase inhibitor, an inhibitor of amyloid-β aggregation, and its emerging roles in melanogenesis, antibacterial, and anti-inflammatory applications.

Data Presentation: Summary of Quantitative Data

The following table summarizes the reported in vitro biological activities of this compound and its derivatives.

Assay TypeTarget/Cell LineCompoundIC50 / % InhibitionReference
Acetylcholinesterase (AChE) InhibitionHuman Recombinant AChEThis compound Derivative (12h)5.31 ± 2.8 nM[1]
Acetylcholinesterase (AChE) InhibitionHuman Recombinant AChEThis compound Derivative (12n)4.09 ± 0.23 nM[1]
Acetylcholinesterase (AChE) InhibitionHuman Recombinant AChEThis compound Derivative (12q)7.61 ± 0.53 nM[1]
Butyrylcholinesterase (BChE) InhibitionHuman Serum BChEThis compound Derivative (12h)4.35 ± 0.32 nM[1]
Butyrylcholinesterase (BChE) InhibitionHuman Serum BChEThis compound Derivative (12q)2.35 ± 0.14 nM[1]
Aβ (1-42) Self-Aggregation Inhibition-This compound Derivative (12q)63.9 ± 4.9% at 10 µM[1]
Anti-melanogenic ActivityB16F10 murine melanoma cellsThis compoundReduction in melanin content at 250-1000 µM[2]
Anti-melanogenic ActivityMNT-1 human melanoma cellsThis compoundReduction in melanin content at 250-1000 µM[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used spectrophotometric method developed by Ellman and colleagues.

Principle: Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion with a maximum absorbance at 412 nm. The rate of TNB formation is proportional to the AChE activity.

Materials:

  • 96-well microplate

  • Spectrophotometric microplate reader

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • This compound (or its derivatives) stock solution

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) solution (14 mM)

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of the test compound (this compound at various concentrations)

    • 10 µL of AChE or BChE enzyme solution (e.g., 1 U/mL)

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.

  • Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM ATCI or BTCI.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10 minutes using a microplate reader.

  • Control: Prepare a control well containing the buffer and enzyme but without the inhibitor.

  • Calculation: The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Cholinesterase Inhibition Assay Workflow A Prepare Reaction Mixture (Buffer, Inhibitor, Enzyme) B Pre-incubate (10 min, 25°C) A->B C Add DTNB B->C D Add Substrate (ATCI or BTCI) C->D E Measure Absorbance (412 nm) D->E F Calculate % Inhibition and IC50 E->F

Cholinesterase Inhibition Assay Workflow
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol is based on the fluorescence enhancement of Thioflavin T (ThT) upon binding to amyloid fibrils.[3]

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures of amyloid fibrils. This property is used to monitor the kinetics of Aβ aggregation.

Materials:

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: ~440 nm, Emission: ~482 nm)

  • Aβ (1-42) peptide

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Thioflavin T (ThT) stock solution (e.g., 8 mg/mL in phosphate buffer, filtered)

  • This compound (or its derivatives) stock solution

Procedure:

  • Preparation of Aβ (1-42) Monomers: Dissolve Aβ (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) to break down pre-existing aggregates. Lyophilize to remove the solvent. Reconstitute the peptide in a small volume of DMSO and then dilute to the desired concentration in phosphate buffer.

  • ThT Working Solution: Dilute the ThT stock solution in phosphate buffer to a final concentration of approximately 20 µM.

  • Reaction Setup: In each well of the 96-well plate, add:

    • Aβ (1-42) solution (final concentration e.g., 10 µM)

    • Test compound (this compound at various concentrations)

    • ThT working solution

    • Phosphate buffer to reach the final volume.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Controls: Include a positive control (Aβ alone) and a negative control (buffer and ThT alone).

  • Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The percentage of inhibition can be calculated by comparing the final fluorescence intensity of the test compound-treated samples to the control.

G cluster_workflow Aβ Aggregation Inhibition Assay Workflow A Prepare Aβ Monomers B Set up Reaction (Aβ, Inhibitor, ThT) A->B C Incubate at 37°C B->C D Measure Fluorescence (Ex: 440 nm, Em: 482 nm) C->D E Analyze Aggregation Curves D->E

Aβ Aggregation Inhibition Workflow
Anti-Melanogenic Activity Assays

This set of assays evaluates the potential of this compound to inhibit melanin synthesis.

Principle: This colorimetric assay assesses cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Procedure:

  • Seed B16F10 or MNT-1 melanoma cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

Principle: The amount of melanin produced by melanoma cells is quantified by dissolving the cellular melanin and measuring its absorbance.

Procedure:

  • Seed and treat melanoma cells with this compound as in the cell viability assay.

  • After treatment, wash the cells with PBS and lyse them with a solution of NaOH (e.g., 1N) containing DMSO.

  • Heat the lysate at 80°C for 1 hour to dissolve the melanin.

  • Measure the absorbance of the supernatant at 405 nm.

  • Normalize the melanin content to the total protein concentration of the cell lysate.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which is a precursor for melanin. The formation of dopaquinone can be monitored by measuring the increase in absorbance at 475 nm.

  • Cell-Free (Mushroom Tyrosinase):

    • Prepare a reaction mixture containing mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Add this compound at various concentrations.

    • Initiate the reaction by adding L-DOPA.

    • Measure the absorbance at 475 nm over time.

  • Cell-Based (Melanoma Cell Lysate):

    • Culture and lyse melanoma cells.

    • Use the cell lysate as the source of tyrosinase.

    • Follow the same procedure as the cell-free assay.

G cluster_pathway This compound's Anti-Melanogenic Signaling Pathway This compound This compound PKA PKA This compound->PKA Inhibits p38 p38 This compound->p38 Inhibits CREB CREB PKA->CREB Activates p38->CREB Activates MITF MITF CREB->MITF Activates Transcription MelanogenicEnzymes Tyrosinase, TRP-1, TRP-2 MITF->MelanogenicEnzymes Activates Transcription Melanin Melanin Synthesis MelanogenicEnzymes->Melanin

References

Deoxyvasicinone In Vivo Study Design: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of deoxyvasicinone, a quinazoline alkaloid with therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Pharmacokinetic Profiling in Rodent Models

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for determining its bioavailability and dosing regimens for efficacy studies.

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol outlines the procedure for evaluating the pharmacokinetic profile of this compound in Sprague-Dawley rats.[1][2]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Sprague-Dawley rats (male, 200-250 g)

  • Intravenous (IV) and oral (PO) dosing equipment

  • Blood collection supplies (e.g., heparinized tubes, centrifuge)

  • UPLC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single dose of this compound (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer a single oral gavage dose of this compound (e.g., 5, 15, or 45 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for this compound and its potential metabolites using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Data Presentation:

ParameterIntravenous (2 mg/kg)Oral (5 mg/kg)Oral (15 mg/kg)Oral (45 mg/kg)
Cmax (ng/mL) -ValueValueValue
Tmax (h) -ValueValueValue
AUC (0-t) (ng·h/mL) ValueValueValueValue
AUC (0-∞) (ng·h/mL) ValueValueValueValue
t1/2 (h) ValueValueValueValue
CL (L/h/kg) Value---
Vd (L/kg) Value---
F (%) -47.46%ValueValue

Note: "Value" indicates where quantitative data from the study should be inserted. The oral absolute bioavailability of deoxyvasicine (DVAS), a related compound, was found to be 47.46% in rats.[1]

G cluster_0 Pharmacokinetic Workflow Animal Dosing (IV/PO) Animal Dosing (IV/PO) Blood Sampling Blood Sampling Animal Dosing (IV/PO)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation UPLC-MS/MS Analysis UPLC-MS/MS Analysis Plasma Separation->UPLC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling UPLC-MS/MS Analysis->Pharmacokinetic Modeling

Pharmacokinetic study workflow.

Efficacy Evaluation in an Alzheimer's Disease Mouse Model

This compound and its derivatives have shown promise as multifunctional agents against Alzheimer's disease (AD).[3][4][5][6] A common in vivo model for screening potential AD therapeutics is the scopolamine-induced amnesia model in mice.

Experimental Protocol: Scopolamine-Induced Amnesia Model

This protocol details the induction of memory impairment in mice using scopolamine and subsequent behavioral testing.[7][8][9][10][11]

Materials:

  • This compound or its derivatives

  • Scopolamine hydrobromide

  • Saline solution

  • Male C57BL/6 mice (8-10 weeks old)

  • Morris Water Maze (MWM) apparatus

  • Donepezil (positive control)

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control (Saline)

    • Group 2: Scopolamine control (Scopolamine 1 mg/kg, i.p.)

    • Group 3: Positive control (Donepezil + Scopolamine)

    • Group 4-X: Test groups (this compound derivative + Scopolamine)

  • Drug Administration: Administer the test compounds or vehicle orally for a specified period (e.g., 7-14 days).

  • Amnesia Induction: 30 minutes before the behavioral test, administer scopolamine (1 mg/kg, i.p.) to all groups except the vehicle control.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (4 days): Train the mice to find a hidden platform in the water maze. Conduct four trials per day for each mouse. Record the escape latency (time to find the platform).

    • Probe Trial (Day 5): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

Data Presentation:

GroupMean Escape Latency (Day 4) (s)Time in Target Quadrant (s)
Vehicle Control ValueValue
Scopolamine Control ValueValue
Donepezil + Scopolamine ValueValue
This compound Derivative + Scopolamine ValueValue

Note: "Value" indicates where quantitative data from the study should be inserted.

G cluster_mwm Morris Water Maze Drug Administration Drug Administration Scopolamine Injection Scopolamine Injection Drug Administration->Scopolamine Injection Morris Water Maze Morris Water Maze Scopolamine Injection->Morris Water Maze Data Analysis Data Analysis Morris Water Maze->Data Analysis Acquisition Trials Acquisition Trials Probe Trial Probe Trial Acquisition Trials->Probe Trial

Alzheimer's disease model workflow.

Histopathological Analysis of Brain Tissue

Histological examination of the hippocampus can reveal neuronal damage or protection conferred by the test compound.

Experimental Protocol: Hematoxylin and Eosin (H&E) Staining

This protocol describes the preparation and staining of brain tissue sections for microscopic examination.[12][13][14][15][16]

Materials:

  • Mouse brains

  • 10% Neutral buffered formalin

  • Ethanol series (for dehydration)

  • Xylene (for clearing)

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin stains

  • Microscope

Procedure:

  • Tissue Fixation: Following the behavioral tests, perfuse the animals with saline followed by 10% neutral buffered formalin. Dissect the brains and post-fix in formalin for 24 hours.

  • Tissue Processing: Dehydrate the brain tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick coronal sections of the hippocampus using a microtome.

  • Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin to stain the cell nuclei (blue-purple).

    • Counterstain with Eosin to stain the cytoplasm and extracellular matrix (pink).

  • Microscopy: Mount the stained sections and examine under a light microscope for neuronal morphology, signs of apoptosis (e.g., pyknotic nuclei), and overall tissue integrity.

Data Presentation:

GroupHippocampal Neuronal Damage Score (Arbitrary Units)
Vehicle Control Value
Scopolamine Control Value
Donepezil + Scopolamine Value
This compound Derivative + Scopolamine Value

Note: "Value" indicates where quantitative data from the study should be inserted. Scoring can be based on a semi-quantitative scale (e.g., 0 = no damage, 3 = severe damage).

G cluster_0 Histology Workflow Brain Extraction Brain Extraction Fixation Fixation Brain Extraction->Fixation Processing & Embedding Processing & Embedding Fixation->Processing & Embedding Sectioning Sectioning Processing & Embedding->Sectioning H&E Staining H&E Staining Sectioning->H&E Staining Microscopic Analysis Microscopic Analysis H&E Staining->Microscopic Analysis

Histopathological analysis workflow.

Signaling Pathway Analysis

This compound and its derivatives may exert their neuroprotective effects through various signaling pathways. For instance, in the context of Alzheimer's disease, they have been shown to inhibit acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) and tau proteins.[3][5]

G This compound This compound AChE AChE This compound->AChE Inhibition Aβ Aggregation Aβ Aggregation This compound->Aβ Aggregation Inhibition Tau Aggregation Tau Aggregation This compound->Tau Aggregation Inhibition Neuroprotection Neuroprotection AChE->Neuroprotection Aβ Aggregation->Neuroprotection Tau Aggregation->Neuroprotection

Potential neuroprotective mechanisms.

By following these detailed protocols and application notes, researchers can effectively design and conduct robust in vivo studies to evaluate the therapeutic potential of this compound and its derivatives for various pathological conditions.

References

Application Note: HPLC-UV Guided Fractionation of Deoxyvasicinone for Anti-Melanogenic Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection guided fractionation of Deoxyvasicinone, a tricyclic quinazoline alkaloid. This compound has demonstrated potential as an anti-melanogenic agent, making its efficient isolation and purification crucial for further research and development in the fields of dermatology and cosmetology.[1][2][3][4] This document outlines the complete workflow from extraction to purification and includes methodologies for evaluating its biological activity. The presented protocols and data are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound (2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one) is a naturally occurring alkaloid that has been isolated from various sources, including marine-derived microorganisms.[1] Previous studies have highlighted its therapeutic potential, including anti-inflammatory, anti-cancer, and, notably, anti-melanogenic properties.[1] The overproduction of melanin can lead to hyperpigmentation disorders, making the discovery of safe and effective whitening agents a significant area of research. This compound has been shown to reduce melanin content in melanoma cell lines without significant cytotoxicity, suggesting its potential as a novel anti-melanogenic agent.[1]

HPLC-UV guided fractionation is a powerful technique for the isolation of bioactive compounds from complex natural product extracts.[5][6][7] This method utilizes the separation power of HPLC and the detection capabilities of a UV detector to track and isolate specific compounds of interest. This application note details a reproducible HPLC-UV guided fractionation method for obtaining pure this compound.

Data Presentation

The following tables summarize the quantitative data related to the isolation and biological activity of this compound.

Table 1: Summary of this compound Isolation and Yield

StepDescriptionStarting MaterialYield
1Extraction160 L Culture Broth of Streptomyces sp. CNQ-61716.0 g of crude extract
2MPLC Fractionation16.0 g of crude extract-
3HPLC PurificationFraction M3 from MPLC42.1 mg of this compound

Table 2: Anti-Melanogenic Activity of this compound in α-MSH-stimulated B16F10 Murine Melanoma Cells

Concentration (µM)Melanin Content (% of Control)Cell Viability (% of Control)
0100100
250~85%>80%
500~70%>80%
1000~60%>80%

Table 3: Anti-Melanogenic Activity of this compound in α-MSH-stimulated MNT-1 Human Melanoma Cells

Concentration (µM)Melanin Content (% of Control)Cell Viability (% of Control)
0100100
250Decreased>80%
500Decreased>80%
1000Decreased>80%

(Note: Specific percentage decrease for MNT-1 cells was not provided in the source material, but a significant decrease was reported.)

Experimental Protocols

Extraction of this compound from Streptomyces sp. CNQ-617 Culture

This protocol is based on the method described by Lee et al. (2022).[1]

  • Culture: Cultivate Streptomyces sp. CNQ-617 in a suitable liquid medium (e.g., 10 g/L soluble starch, 2 g/L yeast, 4 g/L peptone, 10 g/L CaCO₃, 20 g/L KBr, and 8 g/L Fe₂(SO₄)₃·4H₂O in 75% natural seawater and 25% distilled water) at 25°C with constant shaking for 15 days.[1]

  • Extraction: Extract the culture broth with an equal volume of ethyl acetate (EtOAc). Repeat the extraction process to ensure complete recovery of the secondary metabolites.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Medium-Pressure Liquid Chromatography (MPLC) Fractionation
  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Chromatography Conditions:

    • Column: Normal Phase Silica Gel.

    • Mobile Phase: A step gradient of dichloromethane and methanol (e.g., 100:0, 99:1, 98:2, 96:4, 95:5, 90:10, 80:20, 50:50, 0:100, v/v).[1]

    • Fraction Collection: Collect fractions based on the elution profile.

HPLC-UV Guided Purification of this compound
  • HPLC System: An HPLC system equipped with a UV detector, a fraction collector, and a C18 reversed-phase column is required.

  • Sample Preparation: Dissolve the MPLC fraction containing this compound (e.g., Fraction M3) in the mobile phase.[1]

  • Chromatography Conditions:

    • Column: Phenomenex Luna C18(2) 100 Å, 250 mm × 10 mm.[1]

    • Mobile Phase: Isocratic elution with 17% acetonitrile in H₂O.[1]

    • Flow Rate: 2.0 mL/min.[1]

    • UV Detection: Monitor the elution profile at a suitable wavelength for this compound (e.g., 254 nm or 300 nm).

    • Fraction Collection: Collect the peak corresponding to this compound based on its retention time (t_R ~11.0 min under these conditions).[1]

  • Purity Analysis: Assess the purity of the isolated this compound by analytical HPLC.

Melanin Content Assay
  • Cell Culture: Seed B16F10 or MNT-1 melanoma cells in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis, along with varying concentrations of this compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them with 1 N NaOH.

  • Measurement: Measure the absorbance of the lysate at 405 nm using a microplate reader. The melanin content is normalized to the protein concentration of the cell lysate.

Cell Viability Assay (MTT Assay)
  • Cell Culture and Treatment: Follow the same procedure as for the melanin content assay.

  • MTT Reagent Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_fractionation Step 2: MPLC Fractionation cluster_purification Step 3: HPLC-UV Purification cluster_bioassay Step 4: Biological Activity Assays culture Streptomyces sp. Culture extraction Ethyl Acetate Extraction culture->extraction crude_extract Crude Extract (16.0 g) extraction->crude_extract mplc MPLC (DCM/MeOH Gradient) crude_extract->mplc fraction_m3 Fraction M3 mplc->fraction_m3 hplc Preparative HPLC-UV (C18, 17% ACN in H2O) fraction_m3->hplc pure_dov Pure this compound (42.1 mg) hplc->pure_dov melanin_assay Melanin Content Assay pure_dov->melanin_assay viability_assay Cell Viability Assay pure_dov->viability_assay

Caption: Experimental workflow for HPLC-UV guided fractionation of this compound.

melanogenesis_pathway alpha_msh α-MSH mc1r MC1R alpha_msh->mc1r Binds ac Adenylyl Cyclase mc1r->ac Activates camp cAMP ac->camp Increases pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates mitf MITF creb->mitf Upregulates Transcription tyr TYR mitf->tyr trp1 TRP-1 mitf->trp1 trp2 TRP-2 mitf->trp2 melanin Melanin Synthesis tyr->melanin trp1->melanin trp2->melanin dov This compound dov->tyr Inhibits Expression dov->trp1 Inhibits Expression dov->trp2 Inhibits Expression

Caption: Simplified α-MSH signaling pathway for melanogenesis and the inhibitory action of this compound.

Discussion

The HPLC-UV guided fractionation protocol detailed in this application note provides a reliable method for the isolation of this compound. The biological activity data confirms its potential as an anti-melanogenic agent by reducing melanin content in both murine and human melanoma cell lines without causing significant cytotoxicity.[1]

The proposed mechanism of action for this compound is the downregulation of the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[3][4] These enzymes are critical for the synthesis of melanin and are transcriptionally regulated by the microphthalmia-associated transcription factor (MITF). The α-MSH signaling pathway, a primary regulator of melanogenesis, leads to the activation of MITF.[8][9] By inhibiting the expression of these downstream enzymes, this compound effectively reduces melanin production.

Conclusion

This application note provides a comprehensive guide for the isolation and preliminary biological evaluation of this compound. The detailed protocols for HPLC-UV guided fractionation and bioassays, along with the summarized quantitative data and pathway diagrams, serve as a valuable resource for researchers interested in the discovery and development of novel anti-melanogenic agents from natural sources. Further studies are warranted to fully elucidate the precise molecular targets of this compound within the melanogenesis signaling cascade.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Deoxyvasicinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyvasicinone, a quinazoline alkaloid, has garnered significant interest in pharmaceutical research due to its diverse biological activities. Accurate and comprehensive structural elucidation and quantification are paramount for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for the structural characterization of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) reveal connectivity between atoms.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, compiled from scientific literature.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-58.20d8.0
H-67.52dd8.0, 8.0
H-77.81dd8.0, 8.0
H-87.60d8.0

Solvent: Data is typically acquired in deuterated solvents such as CDCl₃ or DMSO-d₆. Please refer to the specific literature for exact conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ) ppm
C-2161.0
C-4159.5
C-4a120.5
C-5126.3
C-6126.4
C-7134.2
C-8126.8
C-8a149.1
C-1'46.5
C-2'32.5
C-3'19.5

Note: Carbon assignments are based on 1D and 2D NMR data. Slight variations in chemical shifts may occur depending on the solvent and instrument used.

Experimental Protocol for NMR Analysis

This protocol outlines the general steps for acquiring high-quality NMR data for this compound.

1.2.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by techniques such as recrystallization or chromatography.

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can slightly affect chemical shifts.[1]

  • Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.[1][2] For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field distortions.[1]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can also reference the residual solvent peak.

1.2.2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.[4][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[4][6]

Visualization of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Purification Purify this compound Dissolution Dissolve in Deuterated Solvent Purification->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_1D 1D NMR (¹H, ¹³C) Transfer->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Spectral Processing NMR_2D->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR-based structural elucidation of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Quantitative MS Data

Table 3: Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)Method
[M+H]⁺187.25High-Resolution Mass Spectrometry (HRMS)

M represents the molecular ion. The [M+H]⁺ ion is commonly observed in electrospray ionization (ESI) mode.

Experimental Protocol for LC-MS Analysis

Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS) is a highly sensitive and selective method for the analysis of complex mixtures and pure compounds.

2.2.1. Sample Preparation

  • Solvent: Dissolve the this compound sample in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.

  • Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL.[7]

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

2.2.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for the separation of alkaloids.

    • Mobile Phase: A gradient of water (often with a small amount of formic acid or ammonium acetate to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol is typically employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical LC-MS.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of nitrogen-containing compounds like this compound.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to confirm the elemental composition.

    • MS/MS Fragmentation: To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 187.25) as the precursor ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions can help to elucidate the structure.

Expected Mass Spectrometry Fragmentation

The fragmentation of this compound in MS/MS is expected to proceed through characteristic pathways for quinazoline alkaloids. The stable aromatic quinazolinone core will likely remain intact, while fragmentation may occur at the pyrrolidine ring.

Visualization of LC-MS Analysis and Structure Elucidation Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve in LC-MS Grade Solvent Filter Filter Sample Dissolve->Filter LC_Separation LC Separation (C18 Column) Filter->LC_Separation MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS_Analysis High-Resolution MS MS_Ionization->MS_Analysis MSMS_Frag MS/MS Fragmentation MS_Analysis->MSMS_Frag MW_Determination Molecular Weight Determination MSMS_Frag->MW_Determination Formula_Confirmation Elemental Formula Confirmation MW_Determination->Formula_Confirmation Frag_Analysis Fragmentation Pattern Analysis Formula_Confirmation->Frag_Analysis Structure_Confirmation Structure Confirmation Frag_Analysis->Structure_Confirmation

Caption: Workflow for LC-MS based analysis of this compound.

Integrated Structure Elucidation Strategy

For a comprehensive and unambiguous structural confirmation of this compound, an integrated approach utilizing both NMR and MS data is highly recommended.

Integrated_Workflow cluster_nmr NMR Analysis cluster_ms MS Analysis NMR_Data 1D & 2D NMR Data NMR_Structure Partial Structure & Connectivity NMR_Data->NMR_Structure Final_Structure Final Structure of This compound NMR_Structure->Final_Structure MS_Data HRMS & MS/MS Data MS_Structure Molecular Formula & Fragment Information MS_Data->MS_Structure MS_Structure->Final_Structure

Caption: Integrated workflow for the structural elucidation of this compound.

By combining the detailed connectivity information from NMR with the accurate mass and fragmentation data from MS, researchers can confidently identify and characterize this compound, facilitating its further investigation in drug discovery and development pipelines.

References

Application Notes and Protocols for Antibacterial Activity Assays of Deoxyvasicinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyvasicinone, a quinazoline alkaloid, and its synthetic analogs have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial properties.[1][2] The quinazoline scaffold is a crucial component in a variety of bioactive molecules and is known to exhibit a broad spectrum of activities such as anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This document provides detailed application notes and standardized protocols for evaluating the antibacterial efficacy of novel this compound analogs. The methodologies described herein are fundamental for the preliminary screening and quantitative assessment of new chemical entities in the drug discovery pipeline.

Principle of Antibacterial Activity Assays

The evaluation of antibacterial activity primarily relies on two key in vitro methods:

  • Disk Diffusion Method: This qualitative or semi-quantitative assay is used for initial screening. A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a specific bacterium. The compound diffuses into the agar, and if it inhibits bacterial growth, a clear zone of inhibition will appear around the disc. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

  • Broth Dilution Method: This quantitative assay is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The MBC is the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum.[6]

Data Presentation: Antibacterial Activity of this compound Analogs

The following table summarizes the antibacterial activity of various this compound analogs against selected Gram-positive and Gram-negative bacteria.

Compound/AnalogBacterial StrainZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)Reference
This compound Staphylococcus aureus->100-[6]
Escherichia coli->100-[6]
Nitro-deoxyvasicinone Staphylococcus aureus10100-[6]
Escherichia coli8100-[6]
Amino-deoxyvasicinone Staphylococcus aureus1250100[6]
Escherichia coli10100-[6]
Sulfonamide Analog 1 Staphylococcus aureus182550[6]
Escherichia coli1550100[6]
Sulfonamide Analog 2 Staphylococcus aureus1650100[6]
Escherichia coli12100-[6]
Pyrrolo[2,3-d]pyrimidine Analog 3b Staphylococcus aureus-0.31-[7]
Pyrrolo[2,3-d]pyrimidine Analog 3c Staphylococcus aureus-0.31-[7]
Pyrrolo[2,3-d]pyrimidine Analog 7e Staphylococcus aureus-0.31-[7]
Quinazolinone Analog 5f Staphylococcus aureus-15.625-[8]
MRSA-31.25-[8]

Note: '-' indicates data not available. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: Agar Disk Diffusion Assay for Preliminary Screening

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Test this compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Neomycin sulfate)[3]

  • Negative control (solvent used for dissolving compounds, e.g., 2% DMSO)[6]

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown to a turbidity equivalent to 0.5 McFarland standard

  • Sterile swabs, forceps, and micropipettes

Procedure:

  • Prepare MHA plates and allow them to solidify at room temperature.

  • Inoculate the MHA plates uniformly with the bacterial suspension using a sterile swab.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds (e.g., 60 µg/mL).[3]

  • Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated MHA plates using sterile forceps.

  • Incubate the plates at 37°C for 24 hours.[6]

  • Measure the diameter of the zone of inhibition in millimeters (mm). A zone of inhibition of 7 mm or greater is typically considered susceptible.[6]

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Test this compound analogs

  • Bacterial cultures adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells

  • Positive control (standard antibiotic)

  • Negative control (broth with solvent)

  • Growth control (broth with bacteria)

Procedure:

  • Dispense 100 µL of sterile MHB into each well of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculate each well with 10 µL of the standardized bacterial suspension.

  • Include growth control, sterility control, and positive control wells.

  • Incubate the plates at 37°C for 24 hours.[6]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • MHA plates

  • Results from the MIC assay

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 100 µL aliquot.[6]

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 24 hours.[6]

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[6]

Visualizations

experimental_workflow cluster_screening Preliminary Screening cluster_mic MIC Determination cluster_mbc MBC Determination prep_plates Prepare Inoculated Agar Plates impregnate_discs Impregnate Discs with This compound Analogs prep_plates->impregnate_discs place_discs Place Discs on Agar impregnate_discs->place_discs incubate_plates Incubate Plates (37°C, 24h) place_discs->incubate_plates measure_zones Measure Zones of Inhibition incubate_plates->measure_zones serial_dilution Serial Dilution of Analogs in 96-well Plate measure_zones->serial_dilution Proceed with active compounds inoculate_wells Inoculate Wells with Bacterial Suspension serial_dilution->inoculate_wells incubate_mic Incubate Plate (37°C, 24h) inoculate_wells->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_from_mic Plate Aliquots from Clear MIC Wells onto Agar read_mic->plate_from_mic Use results for MBC plating incubate_mbc Incubate Plates (37°C, 24h) plate_from_mic->incubate_mbc read_mbc Read MBC (Lowest concentration with 99.9% killing) incubate_mbc->read_mbc logical_relationship start This compound Analog Library screening Qualitative Screening (Disk Diffusion) start->screening quant_assay Quantitative Assays (Broth Dilution) screening->quant_assay Active Analogs mic MIC Determination quant_assay->mic mbc MBC Determination quant_assay->mbc data_analysis Data Analysis & SAR mic->data_analysis mbc->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

References

Application Note: Analysis of Deoxyvasicinone's Effect on Melanogenesis-Related Gene Expression using Quantitative Real-Time PCR

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deoxyvasicinone, a quinazoline alkaloid, has demonstrated significant anti-melanogenic properties.[1] This activity is primarily attributed to its ability to downregulate the expression of key enzymes involved in melanin synthesis. Quantitative real-time PCR (qPCR) is a sensitive and specific method for quantifying changes in gene expression, making it an ideal tool to elucidate the molecular mechanism of this compound's effects on melanogenesis. This application note provides a detailed protocol for treating melanoma cell lines with this compound and analyzing the subsequent changes in the expression of melanogenesis-related genes.

Core Application: Investigating the Anti-Melanogenic Properties of this compound

This compound has been shown to decrease melanin content in both B16F10 murine and MNT-1 human melanoma cells.[2] Its mechanism of action does not involve direct inhibition of tyrosinase (TYR) enzyme activity. Instead, it suppresses the mRNA expression of crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1][2] This downregulation is thought to be mediated by the suppression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.[1]

Key Genes for qPCR Analysis

  • Target Genes:

    • TYR: Encodes for tyrosinase, the rate-limiting enzyme in melanin synthesis.

    • TRP-1: Encodes for tyrosinase-related protein 1, which stabilizes tyrosinase.

    • TRP-2 (DCT): Encodes for tyrosinase-related protein 2, involved in eumelanin synthesis.

    • MITF: Encodes for the microphthalmia-associated transcription factor, which regulates the expression of TYR, TRP-1, and TRP-2.

  • Housekeeping Genes (for normalization):

    • A combination of at least two stably expressed housekeeping genes is recommended for accurate normalization in melanoma cell lines. Suitable candidates include ACTB, MRPL19, CASC3, and RPS2. The use of GAPDH as a sole reference gene should be avoided as its expression can vary in melanoma cells.

Expected Outcome

Treatment of melanoma cells with this compound is expected to cause a dose-dependent decrease in the mRNA levels of TYR, TRP-1, TRP-2, and MITF. This data will provide quantitative evidence of this compound's inhibitory effect on the melanogenesis signaling pathway at the transcriptional level.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Lines:

    • B16F10 (murine melanoma)

    • MNT-1 (human melanoma)

  • Culture Conditions:

    • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

    • Allow cells to adhere for 24 hours.

    • Optional: To induce melanogenesis, stimulate cells with α-melanocyte-stimulating hormone (α-MSH) at a final concentration of 100-200 nM for 2-4 hours prior to this compound treatment.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Treat cells with varying concentrations of this compound (e.g., 250 µM, 500 µM, 1000 µM) for 24 to 48 hours.[2]

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Harvest cells for RNA extraction.

Protocol 2: RNA Extraction and cDNA Synthesis
  • RNA Extraction:

    • Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNA extraction kit).

    • Extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's protocol.

Protocol 3: Quantitative Real-Time PCR (qPCR)
  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set containing:

      • SYBR Green qPCR master mix (2X)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • Nuclease-free water

    • Aliquot the master mix into qPCR plates or tubes.

    • Add 1-2 µl of diluted cDNA to each well.

    • Run each sample in triplicate.

  • qPCR Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to ensure the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the geometric mean of the Ct values of the housekeeping genes (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the vehicle control.

Data Presentation

Table 1: Hypothetical qPCR Results for this compound-Treated B16F10 Cells (48h Treatment)

Target GeneTreatmentMean Ct ± SDΔCt (Normalized to ACTB & RPS2)ΔΔCt (Relative to Vehicle Control)Fold Change (2-ΔΔCt)
MITF Vehicle (DMSO)21.5 ± 0.23.20.01.00
This compound (250 µM)22.8 ± 0.34.51.30.41
This compound (500 µM)23.9 ± 0.25.62.40.19
This compound (1000 µM)25.1 ± 0.36.83.60.08
TYR Vehicle (DMSO)23.1 ± 0.34.80.01.00
This compound (250 µM)24.5 ± 0.26.21.40.38
This compound (500 µM)25.8 ± 0.47.52.70.15
This compound (1000 µM)27.2 ± 0.38.94.10.06
TRP-1 Vehicle (DMSO)22.4 ± 0.24.10.01.00
This compound (250 µM)23.7 ± 0.35.41.30.41
This compound (500 µM)24.9 ± 0.26.62.50.18
This compound (1000 µM)26.3 ± 0.48.03.90.07
TRP-2 Vehicle (DMSO)24.0 ± 0.35.70.01.00
This compound (250 µM)25.2 ± 0.26.91.20.44
This compound (500 µM)26.5 ± 0.38.22.50.18
This compound (1000 µM)27.9 ± 0.29.63.90.07

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Analysis cluster_data_analysis Data Analysis start Seed B16F10 or MNT-1 Cells induce Induce Melanogenesis (α-MSH) start->induce treat Treat with this compound (250-1000 µM) for 24-48h induce->treat rna_extraction Total RNA Extraction treat->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative Real-Time PCR (Target Genes: MITF, TYR, TRP-1, TRP-2) cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt Method) qpcr->data_analysis

Caption: Experimental workflow for qPCR analysis.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus aMSH α-MSH MC1R MC1R aMSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA MITF MITF PKA->MITF Activation This compound This compound This compound->inhibition TYR TYR mRNA MITF->TYR Transcription TRP1 TRP-1 mRNA MITF->TRP1 Transcription TRP2 TRP-2 mRNA MITF->TRP2 Transcription

Caption: this compound's proposed mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Deoxyvasicinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Deoxyvasicinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the condensation of an anthranilic acid derivative with a source of the pyrrolidine ring. Key routes include the reaction of anthranilic acid with 2-pyrrolidone in the presence of a dehydrating agent like thionyl chloride, and a higher-yielding method involving the reduction of 1-(2-nitrobenzoyl)pyrrolidine-2-one.[1] Microwave-assisted synthesis has also been reported as a rapid alternative.

Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete reaction: The condensation reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or inefficient mixing.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions in quinazolinone synthesis include the formation of acyclic intermediates and products from the self-condensation of starting materials.

  • Suboptimal reaction conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome.

  • Purification losses: Significant amounts of the product may be lost during workup and purification steps.

Q3: What are the typical side products I should be aware of during the synthesis of this compound from anthranilic acid?

A3: When synthesizing this compound from anthranilic acid and 2-pyrrolidone, potential side products include:

  • Unreacted starting materials: Incomplete conversion of anthranilic acid or 2-pyrrolidone.

  • Acyclic intermediate: The N-acylated anthranilic acid intermediate may not fully cyclize to form the quinazolinone ring.

  • Products of anthranilic acid self-condensation: At high temperatures, anthranilic acid can undergo self-condensation reactions.

Q4: How can I best purify my crude this compound product?

A4: The most common method for purifying this compound is column chromatography on silica gel.[1] Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product. The choice of solvent for recrystallization will depend on the impurities present.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
TLC analysis shows significant amounts of unreacted starting materials. Incomplete reaction.- Increase the reaction time. - Increase the reaction temperature, monitoring for potential decomposition. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Multiple spots are observed on the TLC plate of the crude product. Formation of side products.- Optimize the reaction temperature; sometimes a lower temperature can increase selectivity. - In the thionyl chloride method, ensure slow and controlled addition of the reagent. - For methods using a catalyst, ensure the catalyst is active and used in the correct loading.
The final product is an oil or fails to crystallize. Presence of impurities.- Perform column chromatography to separate the desired product from impurities. - Try different solvent systems for recrystallization.
Significant loss of product during workup. Product solubility in the aqueous phase.- During aqueous workup, ensure the pH is adjusted to precipitate the product if it is ionizable. - Perform multiple extractions with an appropriate organic solvent to maximize recovery.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Method Starting Materials Key Reagents/Conditions Reported Yield Advantages Disadvantages
Thionyl Chloride Method Anthranilic acid, 2-pyrrolidoneThionyl chloride, Toluene, RefluxModerateReadily available starting materials.Use of corrosive and hazardous thionyl chloride.
Nitro Intermediate Reduction 2-Nitrobenzoic acid, 2-pyrrolidoneN,N'-Carbonyldiimidazole, 10% Pd-C, H₂HighHigh yielding.Multi-step process.
Microwave-Assisted Synthesis Anthranilic acid, 4-(tert-butoxycarbonylamino)butyric acidTriphenyl phosphite, Pyridine, Microwave irradiationGoodRapid reaction times.Requires specialized microwave reactor.

Experimental Protocols

Method 1: Synthesis of this compound from Anthranilic Acid and 2-Pyrrolidone

This method involves the reaction of anthranilic acid with 2-pyrrolidone using thionyl chloride as a dehydrating agent.[1]

Materials:

  • Anthranilic acid

  • Thionyl chloride

  • 2-Pyrrolidone

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, add anthranilic acid to thionyl chloride and reflux the mixture for 3 hours.

  • After reflux, distill off the excess thionyl chloride.

  • Dilute the crude product with toluene and add 2-pyrrolidone.

  • Heat the reaction mixture at 80°C for 5 hours.

  • After the reaction is complete, dilute the mixture with toluene and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Method 2: High-Yield Synthesis via Reduction of a Nitro Intermediate

This two-step method provides a high yield of this compound.

Step 1: Synthesis of 1-(2-nitrobenzoyl)pyrrolidin-2-one

  • React 2-nitrobenzoic acid with N,N'-carbonyldiimidazole.

  • To the activated acid, add 2-pyrrolidinone to obtain 1-(2-nitrobenzoyl)pyrrolidin-2-one.

Step 2: Reduction to this compound

  • Reduce the 1-(2-nitrobenzoyl)pyrrolidin-2-one intermediate using 10% Palladium on carbon (Pd-C) as a catalyst under a hydrogen atmosphere.

  • The reduction of the nitro group and subsequent cyclization yields this compound.

Method 3: Microwave-Assisted Synthesis

This method offers a rapid synthesis of this compound.

Materials:

  • Anthranilic acid

  • 4-(tert-butoxycarbonylamino)butyric acid

  • Triphenyl phosphite

  • Anhydrous pyridine

  • Microwave reactor

Procedure:

  • In a microwave process vial, combine anthranilic acid, 4-(tert-butoxycarbonylamino)butyric acid, and triphenyl phosphite in anhydrous pyridine.

  • Seal the vial and irradiate it in a microwave reactor at a set temperature for a specified time.

  • After the reaction, the product can be isolated and purified using standard techniques such as column chromatography.

Visualizations

experimental_workflow_method1 start Start reflux Reflux Anthranilic Acid with Thionyl Chloride start->reflux distill Distill off excess Thionyl Chloride reflux->distill react React with 2-Pyrrolidone in Toluene at 80°C distill->react workup Aqueous Workup and Extraction react->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound from anthranilic acid.

troubleshooting_low_yield start Low Yield of This compound check_tlc Analyze crude product by TLC start->check_tlc unreacted_sm Significant unreacted starting material? check_tlc->unreacted_sm multiple_spots Multiple side products? check_tlc->multiple_spots purification_loss High loss during purification? check_tlc->purification_loss incomplete_rxn Incomplete Reaction unreacted_sm->incomplete_rxn Yes side_reactions Side Reactions Occurring multiple_spots->side_reactions Yes optimize_purification Optimize Purification Protocol purification_loss->optimize_purification Yes increase_time_temp Increase reaction time/temperature incomplete_rxn->increase_time_temp optimize_conditions Optimize reaction conditions (temp, catalyst) side_reactions->optimize_conditions improve_workup Improve workup/extraction optimize_purification->improve_workup

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Deoxyvasicinone Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Deoxyvasicinone.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is an alkaloid compound that is readily soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] However, it exhibits poor aqueous solubility, which can present challenges in experimental setups requiring aqueous buffer systems.

Q2: I am observing precipitation when I dilute my this compound-DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue for poorly water-soluble compounds. The abrupt change in solvent polarity when adding the DMSO stock to an aqueous medium can cause the compound to crash out of solution. Several techniques can be employed to mitigate this, including the use of co-solvents, cyclodextrins, or surfactants. It is also recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[3]

Q3: Can pH adjustment improve the solubility of this compound?

A3: The solubility of quinazoline derivatives, like this compound, can be highly dependent on pH.[4][5][6] As a weak base, adjusting the pH of the aqueous solution may enhance its solubility. Experimenting with different pH values for your buffer system is a recommended troubleshooting step.

Q4: Are there any health and safety considerations when handling this compound?

A4: Yes, this compound is for research use only and not for human or veterinary use.[7] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in Aqueous Buffer Poor aqueous solubility of this compound.1. Decrease Final Concentration: The simplest first step is to try a lower final concentration of this compound in your assay. 2. Increase Co-solvent Percentage: If your experiment can tolerate it, slightly increasing the percentage of the initial organic solvent (e.g., DMSO) in the final aqueous solution might maintain solubility. However, be mindful of potential solvent effects on your experimental system. 3. Utilize a Co-solvent System: Employ a mixture of solvents to improve solubility. A common approach is to use a combination of DMSO, PEG300, and a surfactant like Tween-80.[3] 4. Employ Cyclodextrin Complexation: Use a cyclodextrin derivative, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to form an inclusion complex with this compound, which enhances its aqueous solubility.[3]
Incomplete Dissolution of Stock Solution This compound may require energy to dissolve completely, even in organic solvents.1. Apply Sonication: Use an ultrasonic bath to aid the dissolution of this compound in the solvent.[3] 2. Gentle Heating: Gently warm the solution to 37°C to increase solubility.[8] Combine this with sonication for better results.
Inconsistent Results in Biological Assays Poor solubility leading to variable effective concentrations of the compound.1. Confirm Complete Dissolution: Before use, visually inspect your stock and working solutions to ensure there is no precipitate. 2. Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from your stock solution on the day of the experiment. 3. Use a Validated Solubilization Protocol: Consistently use one of the detailed experimental protocols below to ensure reproducible solubility.

Quantitative Data on this compound Solubility

The following table summarizes the solubility of this compound in various solvent systems.

Solvent System Achieved Solubility Molar Concentration Notes
DMSO50 mg/mL268.51 mMRequires sonication.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL≥ 6.71 mMClear solution is formed.[3][9]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL≥ 6.71 mMClear solution is formed.[3]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL≥ 6.71 mMClear solution is formed.[3]

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for in vitro and in vivo experiments.

Protocol 1: Co-Solvent Formulation

This protocol is suitable for preparing a stock solution for subsequent dilution in aqueous media for in vitro experiments or for direct use in in vivo studies.

  • Initial Stock Preparation:

    • Dissolve this compound in DMSO to a concentration of 12.5 mg/mL. Use of an ultrasonic bath is recommended to ensure complete dissolution.

  • Working Solution Preparation (Example for 1 mL):

    • Take 100 µL of the 12.5 mg/mL this compound in DMSO stock solution.

    • Add it to 400 µL of PEG300 and mix thoroughly.

    • To this mixture, add 50 µL of Tween-80 and mix until a homogenous solution is formed.

    • Finally, add 450 µL of saline to bring the total volume to 1 mL. The final concentration of this compound will be 1.25 mg/mL.[3][9]

Protocol 2: Cyclodextrin-Based Formulation

This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.

  • Initial Stock Preparation:

    • Prepare a 12.5 mg/mL stock solution of this compound in DMSO, using sonication to aid dissolution.

  • Working Solution Preparation (Example for 1 mL):

    • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

    • Take 100 µL of the 12.5 mg/mL this compound in DMSO stock solution.

    • Add this to 900 µL of the 20% SBE-β-CD in saline solution.

    • Mix thoroughly until a clear solution is obtained. The final concentration of this compound will be 1.25 mg/mL.[3]

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Start cluster_dissolution Initial Dissolution cluster_enhancement Solubility Enhancement cluster_final Final Product start This compound Powder dissolve_dmso Dissolve in DMSO (up to 50 mg/mL) start->dissolve_dmso sonicate Apply Sonication / Gentle Heat dissolve_dmso->sonicate cosolvent Co-Solvent Method (PEG300, Tween-80, Saline) dissolve_dmso->cosolvent cyclodextrin Cyclodextrin Method (SBE-β-CD in Saline) dissolve_dmso->cyclodextrin final_solution Aqueous Solution (≥ 1.25 mg/mL) cosolvent->final_solution cyclodextrin->final_solution

Caption: Workflow for enhancing this compound solubility.

Proposed Signaling Pathway: Anti-Melanogenic Effect

This compound has been shown to have anti-melanogenic effects. It is suggested to affect the intracellular signaling that regulates the expression of melanogenic enzymes, potentially through the downregulation of the Microphthalmia-associated transcription factor (MITF).[1]

G This compound This compound Signaling_Cascade Intracellular Signaling Cascade This compound->Signaling_Cascade Inhibits MITF MITF (Microphthalmia-associated transcription factor) Signaling_Cascade->MITF Regulates Melanogenic_Enzymes TYR, TRP-1, TRP-2 mRNA MITF->Melanogenic_Enzymes Activates Transcription Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin Leads to

Caption: this compound's proposed anti-melanogenic pathway.

Proposed Mechanism of Action: Cholinesterase Inhibition

In the context of Alzheimer's disease research, this compound derivatives have been identified as cholinesterase inhibitors. They are proposed to bind to both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), inhibiting its activity.[10]

G cluster_AChE Acetylcholinesterase (AChE) Enzyme CAS Catalytic Active Site (CAS) Inhibition Inhibition of AChE Activity CAS->Inhibition PAS Peripheral Anionic Site (PAS) PAS->Inhibition This compound This compound Derivative This compound->CAS Binds to This compound->PAS Binds to Acetylcholine Acetylcholine Acetylcholine->CAS Normal Substrate Binding

Caption: this compound's mechanism as a cholinesterase inhibitor.

References

Technical Support Center: Overcoming Challenges in Deoxyvasicinone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Deoxyvasicinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

A1: The primary challenges in this compound purification often stem from its structural similarity to other alkaloids that may be present in the source material, such as Adhatoda vasica or microbial fermentation broths.[1] These challenges include:

  • Co-elution of structurally related impurities: Other quinazoline alkaloids can have similar chromatographic behavior, making separation difficult.

  • Low yield: Suboptimal extraction and purification conditions can lead to significant loss of the target compound.

  • Compound degradation: this compound, like many natural products, can be sensitive to pH, temperature, and light, potentially degrading during long purification processes.[2][3]

  • Crystallization difficulties: Obtaining high-purity crystals of this compound can be challenging due to the presence of minor impurities that may inhibit crystal formation.

Q2: What is a general workflow for the purification of this compound?

A2: A typical workflow for this compound purification involves initial extraction from the biomass, followed by one or more chromatographic steps, and finally, crystallization to obtain the pure compound. The complexity of the process depends on the purity of the starting material.

This compound Purification Workflow start Crude Extract (from biomass) mple Medium Pressure Liquid Chromatography (MPLC) start->mple Initial Fractionation hplc Preparative HPLC mple->hplc Fine Purification crystallization Crystallization hplc->crystallization Final Polishing pure_compound Pure this compound crystallization->pure_compound

A generalized workflow for this compound purification.

Q3: What are the key physicochemical properties of this compound to consider during purification?

A3: this compound is a quinazoline alkaloid.[4] Understanding its properties is crucial for selecting appropriate solvents and conditions. Quinazolinones are generally crystalline solids with relatively high melting points.[5] They are often insoluble in water but soluble in various organic solvents like chloroform, dichloromethane, ethyl acetate, and DMSO.[6] As with many alkaloids, their solubility can be influenced by pH.

Troubleshooting Guides

HPLC Purification
Problem Potential Cause Solution
Poor resolution/Co-elution of impurities Improper mobile phase composition.Optimize the mobile phase. For reverse-phase HPLC, try varying the ratio of organic solvent (e.g., acetonitrile, methanol) to water. Adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape for alkaloids.
Unsuitable column chemistry.If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
Peak tailing Secondary interactions between the basic nitrogen of this compound and residual silanols on the silica-based column.Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (0.1-0.5%). Alternatively, use a base-deactivated column.
Column overload.Reduce the amount of sample injected onto the column.
Low recovery/yield Irreversible adsorption onto the column.Ensure the mobile phase is strong enough to elute the compound. Flushing the column with a stronger solvent after the run may help recover adsorbed material.
Degradation on the column.If the compound is sensitive to the mobile phase pH (e.g., acidic conditions with TFA), consider using a buffered mobile phase at a more neutral pH. Also, minimize the time the sample spends on the column by using a faster flow rate or a shorter column where appropriate.
Variable retention times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each set of experiments and ensure accurate mixing of solvents.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.If the column has been used extensively, its performance may decline. Replace the column.
Crystallization
Problem Potential Cause Solution
No crystal formation Solution is not supersaturated.Slowly evaporate the solvent to increase the concentration of this compound. Alternatively, add an anti-solvent (a solvent in which this compound is poorly soluble) dropwise to induce precipitation.
Presence of impurities inhibiting crystallization.The sample may require further purification. Try an additional chromatographic step or a different crystallization solvent system.
"Oiling out" (formation of a liquid instead of solid) The melting point of the impure solid is lower than the temperature of the solution.Re-dissolve the oil in a small amount of the solvent and try cooling the solution more slowly. Adding a seed crystal of pure this compound can also help induce proper crystallization.
Solvent is too non-polar.Try a slightly more polar solvent system.
Rapid crystal formation leading to low purity The solution is too supersaturated.Add a small amount of solvent to re-dissolve some of the solid and allow it to recrystallize more slowly.
Cooling the solution too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

Data Presentation

The following tables provide representative data for a typical two-step purification of this compound from a crude microbial extract.

Table 1: MPLC Purification of Crude this compound Extract

Fraction Volume (mL) This compound Concentration (mg/mL) Purity (%) Yield (%)
Crude Extract5010.015100
MPLC Fraction 11000.5510
MPLC Fraction 21502.57075
MPLC Fraction 31000.752015

Table 2: Preparative HPLC Purification of MPLC Fraction 2

Fraction Volume (mL) This compound Concentration (mg/mL) Purity (%) Overall Yield (%)
MPLC Fraction 22018.757075
HPLC Fraction 1500.2<52
HPLC Main Fraction804.2>9867.2
HPLC Fraction 3500.3<103

Experimental Protocols

Protocol 1: MPLC for Initial Purification
  • Column Preparation: Pack a glass column (e.g., 40 x 400 mm) with C18 silica gel.

  • Equilibration: Equilibrate the column with 5 column volumes of the initial mobile phase (e.g., 90:10 water:acetonitrile).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., DMSO or methanol) and load it onto the column.

  • Elution: Elute the column with a step or linear gradient of increasing organic solvent. For example:

    • 0-30 min: 10% Acetonitrile in water

    • 30-90 min: Gradient to 50% Acetonitrile in water

    • 90-120 min: Gradient to 100% Acetonitrile

  • Fraction Collection: Collect fractions based on UV absorbance (e.g., at 254 nm).

  • Analysis: Analyze the collected fractions by analytical HPLC to identify those containing this compound.

Protocol 2: Preparative HPLC for Final Purification
  • Column: Use a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic or gradient mobile phase optimized from analytical HPLC (e.g., 30% acetonitrile in water with 0.1% formic acid).

  • Sample Preparation: Pool the this compound-rich fractions from MPLC, evaporate the solvent, and re-dissolve in the mobile phase.

  • Injection: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector triggered by UV detection.

  • Purity Check: Analyze the collected main fraction by analytical HPLC to confirm purity.

  • Solvent Removal: Remove the solvent from the pure fraction by rotary evaporation or lyophilization.

Mandatory Visualizations

Logical Troubleshooting for Low Purity after HPLC

Troubleshooting Low Purity start Low Purity after Preparative HPLC check_resolution Is the peak of interest well-resolved from impurities? start->check_resolution optimize_mobile_phase Optimize Mobile Phase (gradient, solvent ratio, additives) check_resolution->optimize_mobile_phase No check_overload Is the column overloaded? check_resolution->check_overload Yes change_column Change Column Chemistry (e.g., Phenyl-Hexyl) optimize_mobile_phase->change_column Still not resolved success Purity Improved change_column->success reduce_load Reduce Sample Load check_overload->reduce_load Yes check_peak_shape Is there significant peak tailing? check_overload->check_peak_shape No reduce_load->success add_modifier Add Mobile Phase Modifier (e.g., TEA) check_peak_shape->add_modifier Yes check_peak_shape->success No add_modifier->success

A decision tree for troubleshooting low purity in HPLC.

References

Deoxyvasicinone Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability testing and degradation analysis of deoxyvasicinone. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a quinazoline alkaloid naturally found in plants such as Adhatoda vasica. It is structurally related to vasicine and vasicinone and is investigated for various pharmacological activities. Stability testing is crucial to ensure the quality, efficacy, and safety of this compound as a potential drug candidate. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.

Q2: What are the typical stress conditions used in forced degradation studies of this compound?

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways. Based on the quinazolinone core structure and general guidelines for forced degradation studies, the following stress conditions are recommended for this compound:

  • Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M NaOH) at room or elevated temperatures. Quinazolinone derivatives have shown significant degradation under alkaline conditions.[1]

  • Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Heating the solid drug substance or a solution at high temperatures (e.g., 60-80°C).

  • Photodegradation: Exposing the drug substance to UV and visible light.

Q3: What are the potential degradation pathways for this compound?

Based on the chemical structure of this compound (a quinazolinone fused with a pyrrolidine ring) and studies on related compounds, the following degradation pathways can be anticipated:

  • Hydrolysis: The amide bond in the quinazolinone ring is susceptible to hydrolysis, especially under basic conditions, which could lead to ring-opening.

  • Oxidation: The nitrogen atoms and the benzylic carbon atom are potential sites for oxidation. In vivo metabolism studies of this compound have shown hydroxylation and dehydrogenation to be major metabolic pathways, suggesting these transformations could also occur during chemical degradation.[2][3] The C-3 and C-9 positions have been identified as primary metabolic "soft spots".[2]

  • Photodegradation: The aromatic and heterocyclic rings in this compound can absorb UV radiation, potentially leading to photochemical reactions.

Q4: What analytical techniques are most suitable for this compound stability testing?

A stability-indicating analytical method is essential for separating and quantifying the intact drug from its degradation products. For this compound, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and effective technique for stability-indicating assays of quinazolinone derivatives.[1][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and characterization of degradation products by providing mass information of the eluted compounds.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH, column type, or gradient profile.Optimize the mobile phase composition and pH. Screen different C18 or other suitable columns. Adjust the gradient elution program to improve separation.
Inconsistent or non-reproducible degradation results. Variation in stress conditions (temperature, concentration of stressor, light intensity). Incomplete dissolution of the sample.Precisely control all stress parameters. Ensure complete dissolution of this compound in the reaction medium before initiating the stress test.
Mass balance is not achieved (sum of assay of parent drug and impurities is not close to 100%). Some degradation products are not detected by the analytical method (e.g., lack a UV chromophore). Co-elution of impurities with the parent peak or other impurities. Formation of volatile or insoluble degradation products.Use a universal detector like a mass spectrometer or a charged aerosol detector in parallel with the UV detector. Re-optimize the chromatographic method to resolve all peaks. Analyze the headspace for volatile compounds and check for precipitates.
Difficulty in identifying unknown degradation products. Insufficient concentration of the degradation product for characterization. Complex fragmentation pattern in MS.Concentrate the degradation product using preparative HPLC. Use high-resolution mass spectrometry (HRMS) for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis to propose a structure.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • After each time point, cool the solution, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).

    • After each time point, neutralize with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 6, 12, 24 hours).

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C.

    • Analyze samples at predetermined time points by dissolving in a suitable solvent and diluting for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (and a solid sample) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after a defined exposure period.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (a PDA detector is useful to determine the optimal wavelength).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results for a Quinazolinone Analog (Illustrative)
Stress ConditionTime% DegradationNumber of Degradation ProductsMajor Degradation Product (Rt)
0.1 M HCl24 hNegligible0-
0.1 M NaOH4 hSignificant12.8 min
30% H₂O₂24 hNegligible0-
Thermal (80°C)48 hNegligible0-
Photolytic7 daysNegligible0-

Note: This data is for a related compound and should be used for illustrative purposes only. Actual degradation of this compound may vary.

Visualizations

Diagram 1: General Workflow for Forced Degradation and Stability-Indicating Method Development

G cluster_0 Forced Degradation Studies cluster_1 Method Development & Validation cluster_2 Degradation Analysis Drug_Substance This compound Stress_Conditions Acidic Basic Oxidative Thermal Photolytic Drug_Substance->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples HPLC_Method Develop Stability-Indicating HPLC Method Stressed_Samples->HPLC_Method Analyze_Samples Analyze Stressed Samples HPLC_Method->Analyze_Samples Method_Validation Validate Method (ICH) Analyze_Samples->Method_Validation Identify_Degradants Identify Degradants (LC-MS) Analyze_Samples->Identify_Degradants Characterize_Degradants Characterize Degradants Identify_Degradants->Characterize_Degradants Propose_Pathways Propose Degradation Pathways Characterize_Degradants->Propose_Pathways

Caption: Workflow for this compound Stability Studies.

Diagram 2: Potential Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis (Basic) cluster_oxidation Oxidation This compound This compound Ring_Opening Ring-Opened Product (Amide Bond Cleavage) This compound->Ring_Opening NaOH Hydroxylation Hydroxylated Derivatives (e.g., at C3, C9) This compound->Hydroxylation H₂O₂ Dehydrogenation Dehydrogenated Product (Vasicinone-like) This compound->Dehydrogenation H₂O₂

Caption: Potential this compound Degradation Pathways.

Diagram 3: Troubleshooting Logic for HPLC Analysis

G Start Poor Peak Shape or Resolution Check_Column Column Issue? Start->Check_Column Evaluate Check_Mobile_Phase Mobile Phase Issue? Check_Column->Check_Mobile_Phase No Replace_Column Replace Column Check_Column->Replace_Column Yes Check_Method Method Parameters Issue? Check_Mobile_Phase->Check_Method No Adjust_pH Adjust pH / Buffer Check_Mobile_Phase->Adjust_pH Yes Optimize_Gradient Optimize Gradient / Flow Rate Check_Method->Optimize_Gradient Yes

Caption: HPLC Troubleshooting Flowchart.

References

Troubleshooting variability in Deoxyvasicinone bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Deoxyvasicinone bioassays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in this compound bioassays?

Variability in this compound bioassays can arise from several factors, including:

  • Sample Preparation: Inconsistent stock solution preparation, improper storage leading to degradation, and issues with solubility.

  • Experimental Execution: Pipetting errors, temperature fluctuations, variations in incubation times, and cell-based factors like cell line stability and passage number.

  • Reagent Quality: Degradation of reagents, lot-to-lot variability of assay kits, and improper storage of components.

  • Data Analysis: Incorrect calculations, inappropriate statistical models, and subjective data interpretation.

Q2: How should this compound be stored to maintain its stability?

To ensure the stability of this compound, it is recommended to store it at 4°C and protected from light. For long-term storage, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]

Q3: What is the known mechanism of action for this compound?

This compound has been shown to exhibit multiple biological activities. In the context of anti-melanogenic effects, it does not directly inhibit tyrosinase activity but rather downregulates the mRNA expression of melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[2] This is thought to occur through the modulation of intracellular signaling pathways that regulate the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[2] Additionally, this compound and its derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for their potential in treating Alzheimer's disease.[3][4][5][6]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays (e.g., melanin content, cytotoxicity).

This guide provides a systematic approach to troubleshooting variability in cell-based this compound bioassays.

Troubleshooting Workflow for Cell-Based Assays

Q: My melanin content assay results are not reproducible. What should I check?

A:

  • This compound Preparation:

    • Solubility: Ensure this compound is fully dissolved in the chosen solvent before diluting it in the cell culture medium. To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[1]

    • Stock Concentration: Use the batch-specific molecular weight provided on the vial for accurate stock solution preparation.[1]

    • Storage: Prepare fresh dilutions from a properly stored stock solution for each experiment to avoid degradation.

  • Cell Culture Conditions:

    • Cell Line: Use a consistent cell line (e.g., B16F10 or MNT-1 melanoma cells) and maintain a low passage number, as high passage numbers can lead to phenotypic drift.[2]

    • Cell Viability: Always perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed effects on melanin content are not due to cytotoxicity. This compound has been shown to have minimal cytotoxicity at effective concentrations.[2]

    • Seeding Density: Ensure a uniform cell seeding density across all wells, as this can significantly impact melanin production.

  • Assay Protocol:

    • Incubation Time: Standardize the incubation time with this compound. For melanin assays, a 48-hour incubation is often used.[2]

    • Stimulation: If using a stimulant like α-melanocyte-stimulating hormone (α-MSH), ensure its concentration and pre-incubation time are consistent.[2]

Issue 2: High variability in enzyme inhibition assays (e.g., AChE).

This guide addresses common issues encountered during in-vitro enzyme inhibition assays with this compound and its derivatives.

start High Variability in Enzyme Inhibition Assays check_reagents Verify Reagent Preparation and Storage start->check_reagents reagent_issue Incorrect buffer pH? Degraded enzyme? check_reagents->reagent_issue check_instrument Check Instrument Settings and Calibration instrument_issue Incorrect wavelength? Temperature fluctuations? check_instrument->instrument_issue check_kinetics Review Assay Kinetics and Timing kinetics_issue Readings outside linear range? Inconsistent pre-incubation? check_kinetics->kinetics_issue reagent_issue->check_instrument No solution_reagents Prepare fresh buffers. Aliquot and store enzyme correctly. Use high-purity water. reagent_issue->solution_reagents Yes instrument_issue->check_kinetics No solution_instrument Calibrate plate reader. Ensure stable temperature control. instrument_issue->solution_instrument Yes solution_kinetics Optimize substrate concentration. Ensure consistent pre-incubation of enzyme and inhibitor. kinetics_issue->solution_kinetics Yes end Reproducible IC50 Values kinetics_issue->end No solution_reagents->end solution_instrument->end solution_kinetics->end

Troubleshooting Enzyme Inhibition Assays

Q: My IC50 values for AChE inhibition by this compound derivatives fluctuate significantly between experiments. Why might this be?

A:

  • Reagent and Compound Integrity:

    • Enzyme Activity: Ensure the acetylcholinesterase (AChE) enzyme has not lost activity due to improper storage or handling. Aliquot the enzyme to avoid multiple freeze-thaw cycles.

    • Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) should be appropriate for the assay and consistently prepared.

    • Compound Dilution Series: Prepare the dilution series for your this compound derivatives fresh for each experiment to avoid issues with stability in solution.

  • Assay Conditions:

    • Buffer pH and Composition: The pH of the assay buffer is critical for enzyme activity. Ensure it is correctly prepared and consistent across experiments.

    • Temperature: Maintain a constant and accurate temperature throughout the assay, as enzyme kinetics are highly temperature-dependent.

    • Pre-incubation: Standardize the pre-incubation time of the enzyme with the inhibitor (this compound derivative) before adding the substrate. This is crucial for obtaining accurate IC50 values.

  • Data Acquisition and Analysis:

    • Linear Range: Ensure that you are measuring the reaction rate within the linear range of the assay. A kinetic read is often preferable to a single endpoint read.

    • Controls: Include appropriate positive (a known AChE inhibitor) and negative (vehicle) controls in every plate.

    • Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate the IC50 values from your dose-response curves.

Quantitative Data Summary

The following tables summarize quantitative data from various this compound bioassays reported in the literature.

Table 1: this compound Stock Solution Preparation [1]

Target ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM5.3703 mL26.8514 mL53.7028 mL
5 mM1.0741 mL5.3703 mL10.7406 mL
10 mM0.5370 mL2.6851 mL5.3703 mL

Based on a molecular weight of 186.21 g/mol . Always use the batch-specific molecular weight.

Table 2: Anti-Melanogenic Activity of this compound [2]

Cell LineConcentration Range (µM)Incubation TimeEffect
B16F10 (murine melanoma)125 - 100048 hoursConcentration-dependent decrease in melanin content.
MNT-1 (human melanoma)250 - 100048 hoursDecrease in melanin content with cell viability >80%.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives [5][6][7]

CompoundTarget EnzymeIC50 Value
This compound derivative 12hHuman AChE5.31 ± 2.8 nM
This compound derivative 12nHuman AChE4.09 ± 0.23 nM
This compound derivative 12qHuman AChE7.61 ± 0.53 nM
This compound derivative 11fAChE0.91 ± 0.05 µM
2-hydroxybenzylamine-deoxyvasicinone hybrid 8gAChE0.38 µM
2-hydroxybenzylamine-deoxyvasicinone hybrid 8nAChE0.34 µM

Experimental Protocols

Protocol 1: Melanin Content Assay

This protocol is adapted from studies on the anti-melanogenic effects of this compound.[2]

  • Cell Seeding: Seed B16F10 or MNT-1 melanoma cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 125-1000 µM) and a stimulant such as α-MSH (e.g., 200 nM). Include a positive control (e.g., Arbutin) and a vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Lysis: Wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Measurement: Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Normalization: Normalize the melanin content to the total protein content of each sample, determined by a standard protein assay (e.g., Bradford or BCA).

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This is a generalized protocol based on the Ellman method, commonly used for evaluating AChE inhibitors.[5]

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Enzyme: Acetylcholinesterase from electric eel (eeAChE).

  • Assay Procedure (96-well plate):

    • Add 25 µL of the this compound derivative solution at various concentrations to the wells.

    • Add 50 µL of DTNB solution.

    • Add 25 µL of AChE solution and pre-incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Calculation: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus MC1R MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription This compound This compound Signaling_Intermediates Other Signaling Intermediates This compound->Signaling_Intermediates Modulates Signaling_Intermediates->MITF Inhibits (Hypothesized) TYR_gene TYR Gene MITF->TYR_gene Promotes Transcription TRP1_gene TRP-1 Gene MITF->TRP1_gene Promotes Transcription TRP2_gene TRP-2 Gene MITF->TRP2_gene Promotes Transcription Melanin Melanin Synthesis TYR_gene->Melanin TRP1_gene->Melanin TRP2_gene->Melanin alpha_MSH α-MSH alpha_MSH->MC1R Binds

Hypothesized Anti-Melanogenic Signaling Pathway

References

Technical Support Center: Optimizing Deoxyvasicinone Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing deoxyvasicinone dosage for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models?

A1: Based on pharmacokinetic studies in rats, a reasonable starting point for oral administration is in the range of 5-45 mg/kg.[1] For intravenous administration, a dose of 2 mg/kg has been documented.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

Q2: What is the recommended route of administration for this compound in animal studies?

A2: this compound has been administered both orally (p.o.) and intravenously (i.v.) in rats.[1] The choice of administration route will depend on the experimental objectives, such as studying oral bioavailability or achieving rapid systemic exposure.

Q3: What is the oral bioavailability of this compound?

A3: In rats, the average oral absolute bioavailability of deoxyvasicine (a closely related precursor) was found to be 47.46%.[1][2] While this provides an estimate, the exact bioavailability of this compound may vary and should be determined experimentally if it is a critical parameter for the study.

Q4: What are the known biological activities of this compound that I should consider when designing my study?

A4: this compound is known to be a potent cholinesterase inhibitor, affecting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][3][4][5][6] This is a key consideration for neurological and cognitive studies. Additionally, it has shown anti-inflammatory and anti-melanogenic properties.[3] The selection of an appropriate animal model and endpoints should align with these known activities.

Q5: Is there any information on the toxicity of this compound?

Troubleshooting Guide

Issue 1: Difficulty in dissolving this compound for administration.

  • Problem: this compound, like many alkaloids, may have limited aqueous solubility.

  • Solution:

    • Vehicle Selection: For oral administration, consider formulating this compound as a suspension. For intravenous administration, a small amount of a co-solvent such as DMSO, followed by dilution with saline or PBS, may be necessary. Always include a vehicle control group in your experiments to account for any effects of the solvent.

    • pH Adjustment: The solubility of alkaloids is often pH-dependent. Adjusting the pH of the vehicle may improve solubility. However, ensure the final pH is physiologically compatible with the route of administration.

    • Formulation Development: For long-term studies, consider developing a sustained-release formulation, which has been explored for a derivative of this compound.

Issue 2: Unexpected adverse effects or mortality in animals.

  • Problem: Animals may exhibit signs of toxicity not previously documented for this compound. As a cholinesterase inhibitor, high doses can lead to cholinergic crisis.

  • Solution:

    • Dose Reduction: Immediately reduce the dose. Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal strain and model.

    • Clinical Monitoring: Closely monitor animals for clinical signs of toxicity, such as tremors, salivation, lacrimation, urination, defecation (SLUD), and respiratory distress.

    • Necropsy and Histopathology: In case of mortality, perform a full necropsy and histopathological examination of major organs to identify the cause of toxicity.

Issue 3: High variability in experimental results.

  • Problem: Inconsistent results between animals or experimental groups.

  • Solution:

    • Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing.

    • Animal Handling and Dosing Technique: Standardize animal handling procedures and ensure precise administration of the compound to minimize variability.

    • Pharmacokinetic Variability: Individual differences in absorption, distribution, metabolism, and excretion (ADME) can contribute to variability. If feasible, conduct pharmacokinetic studies to understand the compound's behavior in your model.

Issue 4: Lack of efficacy at previously reported doses.

  • Problem: The expected biological effect is not observed.

  • Solution:

    • Dose-Response Curve: The effective dose may be higher in your specific model. Generate a full dose-response curve to identify the optimal therapeutic dose.

    • Compound Stability: Ensure the stability of your this compound formulation under your storage and experimental conditions. Degradation of the compound will lead to a lower effective dose being administered.

    • Route of Administration: The chosen route of administration may not be optimal for achieving the necessary therapeutic concentration at the target site. Consider alternative routes if applicable.

Data Presentation

Table 1: Pharmacokinetic Parameters of Deoxyvasicine (a precursor to this compound) in Sprague-Dawley Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Intravenous (i.v.)2----
Oral (p.o.)5Data not specifiedData not specifiedData not specifiedData not specified
Oral (p.o.)15Data not specifiedData not specifiedData not specifiedData not specified
Oral (p.o.)45Data not specifiedData not specifiedData not specifiedData not specified

Note: Specific Cmax, Tmax, AUC, and t1/2 values for each oral dose group were not detailed in the provided search results, but the study indicated dose-proportional pharmacokinetics.[1][2]

Experimental Protocols

Protocol 1: In Vivo Anti-Inflammatory Activity Assay (Adapted from studies on quinazoline derivatives)

  • Animals: Use male Wistar rats (150-180 g).

  • Groups:

    • Group 1: Vehicle control (e.g., 1% Carboxymethyl cellulose).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group 3-5: this compound (e.g., 10, 20, 40 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw.

    • Measure the paw volume immediately after carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Protocol 2: In Vivo Cholinesterase Inhibition Assay (General Protocol)

  • Animals: Use adult male rats or mice.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (desired dose and route).

  • Procedure:

    • Administer this compound or vehicle.

    • At a predetermined time point (based on pharmacokinetic data, e.g., Tmax), euthanize the animals.

    • Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, cortex).

    • Homogenize the brain tissue in an appropriate buffer.

    • Determine the acetylcholinesterase activity in the brain homogenates using the Ellman method or a commercially available kit.

  • Data Analysis: Compare the AChE activity in the this compound-treated group to the vehicle control group to determine the percentage of inhibition.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis formulation This compound Formulation dosing Dosing (Oral/IV) formulation->dosing animal_prep Animal Acclimatization & Grouping animal_prep->dosing monitoring Clinical Observation dosing->monitoring endpoint Endpoint Measurement (e.g., Paw Edema, AChE activity) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: General experimental workflow for in vivo studies.

cholinesterase_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binds This compound This compound This compound->AChE Inhibits Signal Signal Transduction ACh_receptor->Signal

Caption: Mechanism of cholinesterase inhibition by this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Immune Cell cluster_nucleus Nucleus Stimulus e.g., LPS, Cytokines Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK_cascade MAPK Cascade (p38, JNK, ERK) Receptor->MAPK_cascade NFkB Active NF-κB IKK->NFkB Activates NFkB_Ikb NF-κB - IκB NFkB_Ikb->IKK Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Translocates to Nucleus AP1 AP-1 MAPK_cascade->AP1 AP1->Gene_expression This compound This compound (Potential Action) This compound->IKK Inhibits? This compound->MAPK_cascade Inhibits?

Caption: Potential anti-inflammatory signaling pathways.

References

Preventing interference in Deoxyvasicinone enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Deoxyvasicinone enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is not showing direct inhibition of tyrosinase activity. Is there something wrong with my assay?

A1: Not necessarily. It is a common misconception that this compound directly inhibits the enzymatic activity of tyrosinase. Studies have shown that this compound does not directly inhibit tyrosinase.[1][2] Its anti-melanogenic effects stem from the downregulation of the mRNA expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1][2][3] Therefore, a direct enzymatic assay with purified tyrosinase is not expected to show inhibition. To observe the effects of this compound on melanogenesis, you should perform cell-based assays that measure melanin content or the mRNA levels of these enzymes.

Q2: I am observing conflicting results in my tyrosinase inhibition assay when using this compound. What could be the cause?

A2: Conflicting results in tyrosinase assays can arise from various sources of interference. Since this compound is a quinazoline alkaloid, it's important to consider factors that can lead to false positives or negatives in spectrophotometric assays. Common interferents include:

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.

  • Compound Fluorescence: If your assay uses a fluorescent readout, the intrinsic fluorescence of this compound or its derivatives could interfere with the signal.

  • Redox Activity: Compounds with redox-cycling capabilities can interfere with the assay chemistry, particularly in assays that involve redox reactions.

  • Poor Wettability: In plate-based assays, lipophilic substances can lead to poor wettability of spots, which can be misinterpreted as inhibition.[4]

To mitigate these issues, it is recommended to include appropriate controls, such as testing the compound in the absence of the enzyme, and to use detergents like Triton X-100 to prevent aggregation.[4]

Q3: What is the known enzymatic target of this compound in the context of neurodegenerative disease research?

A3: In the context of neurodegenerative diseases like Alzheimer's, this compound and its derivatives are known to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6] Enzyme kinetics studies have shown that some this compound derivatives exhibit a mixed type of AChE inhibition, indicating binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[5][6]

Q4: How does this compound regulate the expression of melanogenic enzymes?

A4: this compound influences the expression of melanogenic enzymes by modulating the Microphthalmia-associated transcription factor (MITF) signaling pathway.[1] MITF is a master regulator of melanogenesis, and by affecting its signaling cascade, this compound can suppress the transcription of TYR, TRP-1, and TRP-2.[1]

Troubleshooting Guides

Troubleshooting Tyrosinase Activity Assays
Problem Possible Cause Recommended Solution
High background signal Autoxidation of L-DOPAPrepare fresh L-DOPA solution for each experiment. Run a control without the enzyme to measure the rate of autoxidation and subtract it from the sample readings.
Intrinsic color of the test compoundMeasure the absorbance of the test compound at the detection wavelength in the absence of other assay components and subtract this value.
False-positive inhibition Compound aggregationAdd a non-ionic detergent like Triton X-100 (typically at 0.01%) to the assay buffer. Test the compound at multiple concentrations to observe if the inhibition is dose-dependent in a manner consistent with specific binding.
Compound has redox activityInclude reducing agents like DTT in your assay buffer as a control to see if the inhibitory effect is diminished.
Irreproducible results Inconsistent assay conditionsEnsure consistent temperature, pH, and incubation times across all experiments. Use freshly prepared reagents.
Pipetting errorsUse calibrated pipettes and ensure proper mixing of all components.
Troubleshooting Cholinesterase Inhibition Assays (Ellman's Method)
Problem Possible Cause Recommended Solution
High background signal Spontaneous hydrolysis of the substrate (acetylthiocholine)Prepare the substrate solution fresh. Maintain the recommended pH (typically 7.8-8.0) and temperature (around 30°C) to minimize spontaneous hydrolysis.[7]
Interference from colored compoundsRun a control containing the test compound and DTNB without the enzyme to correct for any intrinsic absorbance.
False-positive inhibition Thiol reactivity of the test compoundThe Ellman's reagent (DTNB) is a thiol. If your test compound reacts with thiols, it will interfere with the assay. Run a control with the test compound and DTNB to check for any direct reaction.
Low signal or no activity Inactive enzymeEnsure proper storage and handling of the cholinesterase enzyme. Avoid repeated freeze-thaw cycles.
Presence of inhibitors in the sample matrixIf using biological samples, be aware of endogenous cholinesterase inhibitors. Use appropriate sample preparation methods to minimize their impact.

Experimental Protocols

Protocol 1: Cell-Based Melanin Content Assay
  • Cell Culture: Seed B16F10 melanoma cells in a 24-well plate and culture for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 125–1000 μM) and a positive control (e.g., 250 μM Arbutin) in the presence of α-melanocyte-stimulating hormone (α-MSH) (e.g., 200 nM) for 48 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them with 1 N NaOH.

  • Measurement: Measure the absorbance of the cell lysates at 405 nm using an ELISA reader. The absorbance is proportional to the melanin content.

  • Data Analysis: Normalize the melanin content to the total protein concentration for each sample.

Protocol 2: Real-Time PCR for Melanogenic Gene Expression
  • Cell Culture and Treatment: Culture B16F10 cells and treat with this compound as described in Protocol 1 for 18, 24, and 48 hours.

  • RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using primers specific for TYR, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reagent Preparation:

    • 50 mM Tris-HCl buffer, pH 8.0.

    • Test compound solutions at various concentrations.

    • 6.67 U/mL AChE solution.

    • 10 mM DTNB (5,5'-dithio-bis[2-nitrobenzoic acid]) in buffer.

    • 200 mM acetylthiocholine iodide (substrate) in buffer.

  • Assay Procedure:

    • In a 96-well plate, add 1710 µL of Tris-HCl buffer, 250 µL of the test compound solution, 10 µL of AChE solution, and 20 µL of DTNB solution to each well.

    • Incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the acetylthiocholine iodide solution.

    • Immediately measure the absorbance at 412 nm every 10 seconds for 3 minutes.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound. Calculate the IC50 value from the dose-response curve.[8]

Visualizations

Signaling Pathway

Deoxyvasicinone_Melanogenesis_Pathway This compound This compound MITF_Pathway MITF Signaling Pathway This compound->MITF_Pathway Modulates MITF MITF (Microphthalmia-associated Transcription Factor) MITF_Pathway->MITF Regulates Melanogenic_Genes Melanogenic Genes (TYR, TRP-1, TRP-2) MITF->Melanogenic_Genes Activates Transcription Melanogenesis Melanogenesis Melanogenic_Genes->Melanogenesis Enzymatic Synthesis Melanin_Content_Assay_Workflow cluster_workflow Cell-Based Melanin Content Assay A 1. Seed B16F10 Cells B 2. Treat with this compound & α-MSH (48h) A->B C 3. Lyse Cells with NaOH B->C D 4. Measure Absorbance at 405 nm C->D E 5. Analyze Data D->E Troubleshooting_Logic Start Inconsistent Results in Tyrosinase Assay Check_Direct_Inhibition Is the assay for direct enzyme inhibition? Start->Check_Direct_Inhibition No_Direct_Inhibition Expected: this compound does not directly inhibit tyrosinase. Consider cell-based assays. Check_Direct_Inhibition->No_Direct_Inhibition Yes Check_Interference Are there signs of assay interference? Check_Direct_Inhibition->Check_Interference No Address_Interference Troubleshoot for: - Aggregation - Fluorescence - Redox Activity Check_Interference->Address_Interference Yes Valid_Result Proceed with data analysis Check_Interference->Valid_Result No

References

Deoxyvasicinone Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sample preparation of deoxyvasicinone for mass spectrometry analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may be encountered during the sample preparation and analysis of this compound.

Question Answer
Why am I observing a weak or no signal for this compound? Several factors can contribute to poor signal intensity. First, verify the concentration of your sample; it may be too dilute. Ensure that the pH of your final sample is compatible with the ionization mode of your mass spectrometer (ESI positive mode is common for this class of compounds). Check for ion suppression from matrix components by performing a post-extraction spike. Also, confirm that the mass spectrometer is properly tuned and calibrated.
What is causing peak tailing or broadening in my chromatogram? Peak tailing or broadening can result from several factors. Ensure that the mobile phase is compatible with the analyte and the column. A mismatch in solvent strength between the sample solvent and the mobile phase can cause peak distortion. Consider adjusting the pH of the mobile phase, as this compound is a basic compound. Contamination of the column or guard column can also lead to poor peak shape.
I am seeing extraneous peaks in my chromatogram. What are the likely sources of contamination? Contamination can be introduced at various stages of sample preparation. Common sources include solvents, glassware, plasticware (e.g., leaching of plasticizers), and cross-contamination from other samples. Ensure you are using high-purity solvents and meticulously clean all reusable materials. Running a blank (a sample prepared without the analyte) can help identify the source of contamination.
How can I improve the extraction recovery of this compound from a biological matrix? The choice of extraction method is critical for achieving high recovery. For biological matrices like plasma or serum, protein precipitation is a simple but potentially less clean method. Liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) at an optimized pH can provide cleaner extracts. Solid-phase extraction (SPE) offers the highest degree of selectivity and can significantly improve recovery and reduce matrix effects. The choice of the SPE sorbent should be based on the physicochemical properties of this compound.
What are the optimal storage conditions for this compound samples? To ensure the stability of this compound in biological samples, it is recommended to store them at -20°C or, for long-term storage, at -80°C.[1][2] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.[1] Stock solutions of this compound in organic solvents should be stored in a cool, dark place to prevent photodegradation.

Experimental Protocols

Below are detailed methodologies for the extraction of this compound from biological matrices for LC-MS/MS analysis. These are generalized protocols and may require optimization for your specific application.

Protocol 1: Protein Precipitation (for Plasma/Serum)
  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma or serum sample, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) to adjust the pH.

  • Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following table provides representative values for key parameters in an LC-MS/MS method for the analysis of a small molecule like this compound. These values should be established and validated for each specific assay.

Parameter Typical Value/Range Description
Linearity (r²) > 0.99A measure of how well the calibration curve fits the data points.
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[3][4]
Extraction Recovery 85 - 115%The percentage of the analyte that is recovered from the sample matrix during the extraction process.
Intra-day Precision (%CV) < 15%The precision of the assay within a single day.
Inter-day Precision (%CV) < 15%The precision of the assay between different days.
Matrix Effect 85 - 115%The effect of co-eluting, undetected matrix components on the ionization of the analyte.

Visualizations

Experimental Workflow

experimental_workflow Figure 1. This compound Sample Preparation Workflow cluster_sample_collection Sample Collection & Storage cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Storage Store at -80°C Sample->Storage Protein_Precipitation Protein Precipitation Storage->Protein_Precipitation Method 1 LLE Liquid-Liquid Extraction Storage->LLE Method 2 SPE Solid-Phase Extraction Storage->SPE Method 3 Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing

Figure 1. this compound Sample Preparation Workflow

Troubleshooting Decision Tree

troubleshooting_tree Figure 2. Troubleshooting Guide for this compound Analysis Start Problem Encountered No_Peak No/Low Signal Start->No_Peak Bad_Peak_Shape Poor Peak Shape Start->Bad_Peak_Shape Extra_Peaks Extraneous Peaks Start->Extra_Peaks Check_Concentration Is sample concentration adequate? No_Peak->Check_Concentration Check_Mobile_Phase Is mobile phase compatible? Bad_Peak_Shape->Check_Mobile_Phase Run_Blank Run a solvent blank Extra_Peaks->Run_Blank Check_MS_Tune Is MS tuned and calibrated? Check_Concentration->Check_MS_Tune Yes Increase_Concentration Increase sample concentration Check_Concentration->Increase_Concentration No Check_Ion_Suppression Check for ion suppression Check_MS_Tune->Check_Ion_Suppression Yes Tune_Calibrate_MS Tune and calibrate MS Check_MS_Tune->Tune_Calibrate_MS No Check_Column Is column/guard column clean? Check_Mobile_Phase->Check_Column Yes Optimize_Mobile_Phase Optimize mobile phase (pH, solvent strength) Check_Mobile_Phase->Optimize_Mobile_Phase No Clean_Replace_Column Clean or replace column/guard column Check_Column->Clean_Replace_Column No Identify_Source Identify source of contamination (solvents, plastics, etc.) Run_Blank->Identify_Source

Figure 2. Troubleshooting Guide for this compound Analysis

References

Technical Support Center: Deoxyvasicinone Cell Viability Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Deoxyvasicinone in cell viability and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound (DOV) is a tricyclic quinazoline alkaloid originally isolated from plants like Adhatoda vasica and also found in marine-derived Streptomyces species.[1][2] It is recognized for a broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-melanogenic effects.[1] In the context of cancer and neurodegenerative diseases like Alzheimer's, this compound and its derivatives have been shown to act as multitarget-directed ligands.[3][4][5] Key mechanisms include the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the inhibition of Aβ peptide and tau protein aggregation.[4][5][6]

Q2: How does this compound affect cell viability?

Studies have shown that this compound can exhibit cytotoxic effects against various cancer cell lines.[1] For instance, its analog, Vasicinone (VAS), has demonstrated anti-proliferative properties in A549 lung carcinoma cells by activating both mitochondria-dependent and independent apoptotic pathways.[7] However, in some cell lines like B16F10 and MNT-1 melanoma cells, this compound has shown minimal cytotoxicity at high concentrations (up to 1000 µM), with cell viability remaining above 80%.[1] The effect is cell-type dependent and requires empirical determination.

Q3: I am observing inconsistent results with my MTT assay when using this compound. What could be the cause?

Inconsistent MTT results can stem from several factors:

  • Direct MTT Reduction: Quinazoline derivatives, like this compound, may have the potential to directly reduce the MTT reagent to its formazan product, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher viability than is actually present.[8]

  • Mitochondrial Interference: If this compound's mechanism involves altering mitochondrial function, it can directly interfere with the MTT assay, which relies on mitochondrial dehydrogenases.[8]

  • Compound Precipitation: this compound might precipitate in the culture medium, especially at high concentrations or after prolonged incubation. This can affect both its biological activity and interfere with the optical density readings. Ensure complete dissolution in your vehicle (e.g., DMSO) and final media concentration.

Q4: What alternative assays can I use if I suspect this compound is interfering with my MTT assay?

If you suspect interference, it is crucial to validate your results with an alternative assay that relies on a different principle. Good alternatives include:

  • LDH Release Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells. This is a good alternative as it measures membrane integrity.[8]

  • ATP-Based Assays (e.g., CellTiter-Glo®): This lytic assay quantifies ATP, which is a direct indicator of metabolically active cells. It is highly sensitive and has a simple protocol.[9]

  • Dye Exclusion Assays (e.g., Trypan Blue): A straightforward method where viable cells with intact membranes exclude the dye, while non-viable cells do not.[10] However, this method is manual and can have user-dependent variability.[10]

  • Real-Time Live-Cell Imaging: Allows for continuous monitoring of cell health and proliferation over time, providing more dynamic information than endpoint assays.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background absorbance in MTT/XTT assay 1. This compound is colored and absorbs light at the same wavelength as the formazan product.2. This compound is directly reducing the tetrazolium salt.[8]3. Compound precipitation is scattering light.1. Run parallel "compound only" controls (wells with media and this compound but no cells) and subtract the average absorbance from your experimental wells.2. Before adding the MTT reagent, wash the cells with PBS to remove any residual compound.[11]3. Visually inspect wells for precipitation before reading the plate. If present, try lowering the concentration or improving solubility.
Cell viability does not decrease with increasing this compound concentration 1. The cell line is resistant to this compound.2. The compound has degraded or has poor solubility.[12][13][14]3. The assay used is incompatible with the compound's mechanism of action.[12]1. Test a wider range of concentrations. Include a positive control (e.g., a known cytotoxic drug) to ensure the assay and cells are responsive.2. Prepare fresh stock solutions of this compound for each experiment. Ensure it is fully dissolved before diluting in culture media.3. Switch to an alternative viability assay (e.g., LDH or ATP-based assay) to confirm the results.[12]
High variability between replicate wells 1. Uneven cell seeding.2. Pipetting errors during compound or reagent addition.3. "Edge effect" on the microplate due to differential evaporation.1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting sets.2. Use calibrated multichannel pipettes. Pipette reagents slowly and consistently.[9]3. Avoid using the outermost wells of the plate for experiments. Fill them with sterile PBS or media to create a humidity barrier.
Unexpected increase in apoptosis/necrosis at low concentrations 1. The compound may induce different cell death pathways at different concentrations.2. Solvent (e.g., DMSO) toxicity.1. Perform a detailed dose-response curve. Use assays like Annexin V/PI staining to differentiate between apoptosis and necrosis.2. Ensure the final solvent concentration is consistent across all wells (including untreated controls) and is below the toxic threshold for your cell line (typically <0.5%).

Experimental Protocols & Data

Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • 1X Annexin-Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[15]

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

Procedure:

  • Induce Apoptosis: Treat cells with various concentrations of this compound for the desired time. Include untreated and positive controls.

  • Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash: Wash the cell pellet once with cold PBS and centrifuge again.

  • Resuspend: Resuspend the cells in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analyze: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V (-) / PI (-): Healthy, viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Protocol: Caspase-3 Colorimetric Assay

This assay measures the activity of Caspase-3, a key executioner caspase in apoptosis.[16]

Materials:

  • Cell lysates from this compound-treated cells

  • Chilled Cell Lysis Buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

Procedure:

  • Induce Apoptosis & Prepare Lysate: Treat cells as required. Collect 1-5 x 10⁶ cells and wash with PBS. Lyse the cells in 50 µL of chilled lysis buffer and incubate on ice for 10 minutes.[17] Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (lysate).[18]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

  • Add Reaction Mix: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.

  • Add Substrate: Add 5 µL of 4 mM DEVD-pNA substrate.

  • Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.[16][17]

  • Read Absorbance: Measure the absorbance at 400-405 nm using a microplate reader.[17]

Illustrative Data: this compound Effect on B16F10 Melanoma Cells

The following table summarizes data on the effect of this compound on the viability and melanin content of B16F10 murine melanoma cells after 48 hours of treatment.

This compound (µM)Cell Viability (% of Control)Melanin Content (% of Control)
0 (Control)100%100%
125~98%~90%
250~95%~80%
500~90%~65%
1000>80%~55%
(Data adapted from studies showing this compound's anti-melanogenic effects with minimal cytotoxicity[1])

Visual Guides & Workflows

Workflow for Troubleshooting Assay Interference

This diagram outlines a logical workflow for identifying and resolving potential interference issues when testing a new compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Interference Check cluster_2 Phase 3: Assay Validation A Perform MTT Assay with this compound B Unexpected Results? (e.g., no dose-response, high background) A->B C Run 'Compound Only' Control (No Cells) B->C Yes F Perform Alternative Assay (e.g., LDH, ATP-based) B->F No, but results are inconsistent D Does Compound Absorb at Assay Wavelength or Directly Reduce Reagent? C->D E Wash Cells with PBS Before Adding Reagent D->E Yes E->F G Do Results Correlate with MTT? F->G H Results Validated. Proceed with Alternative Assay. G->H Yes I Re-evaluate Experiment. Consider Compound Stability and Cell Line. G->I No

Caption: Troubleshooting workflow for cell viability assays.

Signaling Pathway: Apoptosis Induction

This diagram illustrates a simplified overview of key events in apoptosis that can be measured by the recommended assays.

G cluster_0 Cellular Events cluster_1 Detection Assays compound This compound PS Phosphatidylserine (PS) Flipping compound->PS Mito Mitochondrial Dysfunction compound->Mito Annexin Annexin V Staining PS->Annexin Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Membrane Plasma Membrane Damage Casp3->Membrane CaspaseAssay Caspase-3 Assay Casp3->CaspaseAssay PI_LDH PI Staining / LDH Assay Membrane->PI_LDH

Caption: Key apoptotic events and their detection methods.

References

Technical Support Center: Scaling Up Deoxyvasicinone (DHV) Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Deoxyvasicinone (DHV) on a scale suitable for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound (DHV)?

A1: Several synthetic routes to DHV have been reported. The most common methods start from anthranilic acid or its derivatives and involve condensation with a suitable four-carbon synthon to form the fused pyrrolo-quinazoline core. Key approaches include:

  • Condensation of Anthranilic Acid with 2-Pyrrolidone: This is a straightforward method where anthranilic acid is first activated, often with thionyl chloride, to form an intermediate that then reacts with 2-pyrrolidone under reflux conditions.[1]

  • Microwave-Assisted Domino Reactions: These methods offer rapid synthesis by combining multiple reaction steps in a single procedure under microwave irradiation, which can significantly reduce reaction times.[2]

  • Radical Cyclization Reactions: These approaches utilize radical intermediates to form the tricyclic quinazolinone structure.[3][4]

  • Multi-Component Reactions: These reactions combine three or more starting materials in a one-pot synthesis, offering efficiency and atom economy.[5][6]

Q2: What are the critical parameters to consider when scaling up DHV synthesis?

A2: When moving from laboratory-scale to preclinical (gram to kilogram) scale, several parameters become critical:

  • Heat and Mass Transfer: Exothermic reactions need to be carefully controlled to prevent runaway reactions and the formation of impurities. Efficient stirring and reactor design are crucial for maintaining homogenous temperature and concentration gradients.

  • Reagent Addition: The rate of reagent addition can significantly impact the reaction profile and impurity formation. Controlled addition using syringe pumps or dropping funnels is recommended for larger scale reactions.

  • Solvent Selection: Solvents that are suitable for lab-scale may not be appropriate for large-scale production due to safety, environmental, or cost concerns.

  • Work-up and Purification: Extraction and crystallization procedures need to be optimized for larger volumes. The choice of purification method (e.g., column chromatography vs. recrystallization) will depend on the impurity profile and the required purity of the final product.

  • Impurity Profiling: Impurities that are minor at a small scale can become significant at a larger scale. It is essential to identify and characterize impurities to ensure the safety and efficacy of the final compound.[7][8]

Q3: What are the expected biological activities of DHV that warrant preclinical studies?

A3: DHV has shown potential therapeutic effects in several areas:

  • Anti-Melanogenic Activity: DHV has been shown to reduce melanin synthesis by downregulating the expression of key melanogenic enzymes, suggesting its potential as a skin-lightening agent.[9]

  • Neuroprotective Effects: DHV and its derivatives have been investigated as multi-target-directed ligands for the treatment of Alzheimer's disease. They have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and to reduce the aggregation of Aβ peptides.[10][11]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase the reaction time or temperature if starting material is still present.- Ensure stoichiometric amounts of reagents are used.
Side reactions - Optimize the reaction temperature. Overheating can lead to the formation of byproducts.- Control the rate of addition of reactive reagents.- Use a higher purity of starting materials to avoid side reactions from impurities.
Product degradation - If the product is sensitive to heat or acidic/basic conditions, adjust the work-up procedure accordingly.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if the product is prone to oxidation.
Inefficient purification - Optimize the recrystallization solvent system to maximize recovery.- If using column chromatography, ensure proper loading and elution conditions.
Problem 2: Difficulty in Purifying this compound at Scale
Possible Cause Suggested Solution
Formation of closely related impurities - Analyze the impurity profile using LC-MS or GC-MS to identify the structures of the major impurities.- Modify the reaction conditions (e.g., temperature, solvent, catalyst) to minimize the formation of specific impurities.- Develop a selective recrystallization procedure to remove the impurities.
Oily or non-crystalline product - Attempt to form a salt of the DHV to induce crystallization.- Try different solvent systems for recrystallization.- Use techniques like trituration with a non-polar solvent to solidify the product.
Column chromatography is not scalable - Prioritize developing a robust crystallization method for purification.- If chromatography is unavoidable, consider using flash chromatography systems designed for larger scale purifications.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Conditions Reaction Time Yield (%) Reference
CondensationAnthranilic acid, 2-PyrrolidoneThionyl chloride, Toluene, Reflux3-5 hoursModerate[1]
Microwave-assistedAnthranilic acid derivativesMicrowave irradiation5-30 minutes72-97%[2][7][12][13][14]
Radical Cyclization3H-quinazolin-4-one derivativesHexamethylditinNot specifiedModerate[3][4]
Multi-componentIsocyanides, Pyrazines/Pyridines, AldehydesSc(OTf)3, Pd(dppf)Cl2Not specified11-58%[6]

Note: The yields and reaction times can vary depending on the specific substrates and reaction conditions used.

Experimental Protocols

Gram-Scale Synthesis of this compound via Condensation of Anthranilic Acid and 2-Pyrrolidone

This protocol is adapted from the procedure described by Sharma et al.[1]

Materials:

  • Anthranilic acid

  • Thionyl chloride

  • Toluene

  • 2-Pyrrolidone

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (e.g., 13.7 g, 0.1 mol).

  • Carefully add thionyl chloride (e.g., 14.3 g, 0.12 mol, 1.2 eq) dropwise to the flask at room temperature.

  • After the addition is complete, heat the mixture to reflux for 3 hours.

  • After reflux, allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • To the crude intermediate, add toluene (e.g., 100 mL) and 2-pyrrolidone (e.g., 10.2 g, 0.12 mol, 1.2 eq).

  • Heat the reaction mixture at 80°C for 5 hours.

  • After the reaction is complete (monitor by TLC), cool the mixture to room temperature and dilute with additional toluene.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Mandatory Visualizations

Signaling Pathways

Deoxyvasicinone_Melanogenesis_Pathway This compound This compound MITF MITF (Microphthalmia-associated Transcription Factor) This compound->MITF Inhibits expression TYR Tyrosinase (TYR) MITF->TYR Activates transcription TRP1 TRP-1 MITF->TRP1 Activates transcription TRP2 TRP-2 MITF->TRP2 Activates transcription Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin

Caption: this compound's inhibitory effect on the MITF signaling pathway in melanogenesis.

Deoxyvasicinone_AChE_Inhibition cluster_AChE AChE Active Site Gorge This compound This compound Derivatives PAS Peripheral Anionic Site (PAS) This compound->PAS Binds to CAS Catalytic Active Site (CAS) This compound->CAS Binds to AChE Acetylcholinesterase (AChE) Hydrolysis Hydrolysis AChE->Hydrolysis Acetylcholine Acetylcholine Acetylcholine->AChE

Caption: Binding of this compound derivatives to AChE's active sites.

Experimental Workflow

DHV_Scale_Up_Workflow Route_Scouting Route Scouting & Method Selection Lab_Scale Lab-Scale Synthesis (mg to g) Route_Scouting->Lab_Scale Process_Opt Process Optimization Lab_Scale->Process_Opt Scale_Up Gram to Kilogram Scale Synthesis Process_Opt->Scale_Up Purification Purification & Impurity Profiling Scale_Up->Purification Preclinical_Material Preclinical Material Purification->Preclinical_Material

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Deoxyvasicinone and Vasicinone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of two quinazoline alkaloids, deoxyvasicinone and vasicinone. While structurally similar, these compounds exhibit distinct pharmacological profiles, which are explored here through a review of existing experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these natural products.

Summary of Biological Activities

This compound and vasicinone, both derived from plants such as Adhatoda vasica, have been investigated for a range of therapeutic applications. This compound has emerged as a promising candidate for neurodegenerative diseases, particularly Alzheimer's, and in dermatology for its anti-melanogenic properties.[1][2][3] In contrast, vasicinone is primarily recognized for its effects on the respiratory system, demonstrating bronchodilator properties, and has also been studied for its anti-cancer and neuroprotective potential in the context of Parkinson's disease.[4][5][6]

Quantitative Comparison of Biological Activities

The following table summarizes the quantitative data available for the key biological activities of this compound and vasicinone. It is important to note that these values are derived from various studies and may not be directly comparable due to differences in experimental conditions.

Biological ActivityMoleculeCell Line/SystemAssayResult (IC₅₀/Effect)Reference
Neuroprotection
Acetylcholinesterase (AChE) InhibitionThis compound DerivativesHuman Recombinant AChEEllman's MethodIC₅₀: 4.09 - 7.61 nM[7][8]
Butyrylcholinesterase (BChE) InhibitionThis compound DerivativesHuman Serum BChEEllman's MethodIC₅₀: 2.35 - 4.35 nM[7][8]
Neuroprotection against Oxidative StressVasicinoneSH-SY5Y cellsParaquat-induced injurySignificant reversal of reduced cell viability at 1-30 µM[6]
Anti-Melanogenic Activity
Melanin Content InhibitionThis compoundB16F10 melanoma cellsMelanin Content AssaySignificant reduction in melanin content[9]
Anti-Cancer Activity
Anti-proliferativeVasicinoneA549 lung carcinoma cellsMTT AssaySignificant decrease in cell viability at 10-70 µM[5]
Respiratory Effects
Bronchodilator ActivityVasicinoneIn vitroShows bronchodilator action[4][10]
VasicinoneIn vivoShows bronchoconstrictor action[4]
Vasicinone + Vasicine (1:1)In vivo and in vitroPronounced bronchodilatory activity[4][10]
Anti-Inflammatory Activity
Nitric Oxide InhibitionThis compoundReported anti-inflammatory activity[1][9]
Nitric Oxide InhibitionVasicinoneNitric oxide scavenging assaysReported antioxidant and anti-inflammatory activity[11][12]

Experimental Methodologies

Detailed protocols for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure cholinesterase activity.

Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[13][14]

Protocol:

  • Prepare a 96-well plate with 140 µL of 0.1 M phosphate buffer (pH 8.0) in each well.

  • Add 10 µL of the test compound (e.g., this compound derivative) solution at various concentrations.

  • Add 10 µL of AChE enzyme solution (1 U/mL) to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of 10 mM DTNB to the reaction mixture.

  • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.

  • Shake the plate for 1 minute.

  • Stop the reaction by adding 20 µL of 5% SDS.

  • Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

  • A control well should contain all components except the test compound.

  • The percent inhibition of AChE is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[6]

Melanin Content Assay in B16F10 Cells

This assay quantifies the melanin production in melanoma cells.

Principle: Melanin is extracted from cultured cells and its quantity is determined by measuring its absorbance at 405 nm.[1][2][4]

Protocol:

  • Seed B16F10 melanoma cells in a 6-well plate at a density of 1.25 x 10⁵ cells/mL and incubate for 24 hours.

  • Replace the medium with fresh medium containing the test compound (e.g., this compound) at various concentrations and α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.

  • Incubate the cells for an additional 48-72 hours.

  • Wash the cells twice with phosphate-buffered saline (PBS) and harvest them.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Dissolve the cell pellet in 1N NaOH containing 10% DMSO.

  • Incubate at 80°C for 1 hour to solubilize the melanin.

  • Transfer 100 µL of the melanin solution to a 96-well plate.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The relative melanin content is calculated as a percentage of the control group.[4]

MTT Assay for Cell Viability in A549 Cells

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.[5][15][16][17]

Protocol:

  • Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Replace the medium with fresh medium containing the test compound (e.g., vasicinone) at various concentrations.

  • Incubate the cells for 24 to 48 hours.

  • Four hours before the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C to allow for formazan crystal formation.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at room temperature to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.[5]

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically at 540 nm.[18][19][20]

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.

  • The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.[18]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below to enhance understanding.

cluster_AChE Acetylcholinesterase Inhibition Assay Workflow A Prepare Reagents: - Phosphate Buffer - AChE Enzyme - DTNB (Ellman's Reagent) - Acetylthiocholine (Substrate) - this compound Derivative B Incubate AChE with This compound Derivative A->B C Add DTNB and Substrate B->C D Hydrolysis of Substrate by uninhibited AChE produces Thiocholine C->D E Thiocholine reacts with DTNB to produce a yellow product D->E F Measure Absorbance at 412 nm E->F

Figure 1. Workflow for the Acetylcholinesterase Inhibition Assay.

cluster_Melanogenesis This compound's Anti-Melanogenic Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Microphthalmia-associated Transcription Factor) CREB->MITF Melanogenic_Enzymes Melanogenic Enzymes (TYR, TRP-1, TRP-2) mRNA Expression MITF->Melanogenic_Enzymes Upregulates This compound This compound This compound->Melanogenic_Enzymes Inhibits Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin

Figure 2. Signaling pathway of this compound's anti-melanogenic activity.

cluster_MTT MTT Cell Viability Assay Workflow A Seed A549 cells in 96-well plate B Treat cells with Vasicinone A->B C Add MTT reagent B->C D Viable cells convert MTT to purple Formazan C->D E Solubilize Formazan crystals D->E F Measure Absorbance at 570 nm E->F

Figure 3. Workflow for the MTT Cell Viability Assay.

Conclusion

This compound and vasicinone, while sharing a common chemical scaffold, exhibit divergent biological activities that warrant distinct avenues of therapeutic investigation. This compound shows significant promise in the fields of neuroprotection, specifically for Alzheimer's disease, and in dermatology. Vasicinone's established effects on the respiratory system, coupled with its emerging anti-cancer and antioxidant properties, position it as a molecule of interest for pulmonary and neurodegenerative disorders like Parkinson's. This guide provides a foundation for further comparative studies, which are essential for fully elucidating the therapeutic potential of these two alkaloids. Future research should aim for direct, head-to-head comparisons under standardized conditions to provide a clearer understanding of their relative potencies and mechanisms of action.

References

Validating the Anti-inflammatory Effects of Deoxyvasicinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Deoxyvasicinone's anti-inflammatory properties against established agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a quinazoline alkaloid derived from the plant Adhatoda vasica, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides a comprehensive comparison of this compound's anti-inflammatory activity with two widely used anti-inflammatory drugs, Ibuprofen and Dexamethasone. The information presented is based on available preclinical data and is intended to guide further research and development in the field of inflammation therapeutics.

Executive Summary

This compound and its derivatives have demonstrated promising anti-inflammatory potential by modulating key inflammatory pathways. In vitro studies suggest that these compounds can significantly reduce the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The primary mechanism of action appears to be the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

This guide presents a comparative analysis of the inhibitory activities of a this compound derivative (g17) against those of Ibuprofen and Dexamethasone. While direct quantitative data for this compound is limited in publicly available literature, the data for its derivative, g17, showcases its potential. Further research is warranted to fully elucidate the anti-inflammatory profile of this compound itself.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory effects of a this compound derivative (g17), Ibuprofen, and Dexamethasone on key inflammatory mediators. It is important to note that the experimental conditions under which these values were obtained may vary, and direct comparison should be made with caution.

Table 1: Inhibition of Inflammatory Mediators

CompoundTargetIC50 / EffectCell Type / Model
This compound derivative (g17) NO, TNF-α, IL-1βSignificant reduction (quantitative data not specified)Not specified
Ibuprofen iNOS activityIC50: 0.76 mM[1]Rat primary cerebellar glial cells
PGE2 formationIC50: 0.86 mM[1]Rat primary cerebellar glial cells
PGE2 productionIC50: 0.4 µMBluntnose minnow gill tissue
Dexamethasone MCP-1 secretionIC50: 3 nMHuman monocytes (THP-1)
IL-1β secretionIC50: 7 nMHuman monocytes (THP-1)
IL-6 secretionIC50: 2-6 nMHuman retinal microvascular pericytes
IL-7 secretionIC50: 58 nMHuman monocytes (THP-1)
MIP-1α secretionIC50: 332 nMHuman monocytes (THP-1)

Note: The data for the this compound derivative g17 indicates a significant reduction in inflammatory mediators, however, specific IC50 values were not provided in the reviewed literature.

Signaling Pathway Analysis

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial in the transcriptional activation of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, and iNOS. This compound is thought to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

NF_kappa_B_Signaling_Pathway cluster_0 Cytoplasm LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB_p p-NF-κB (Active) IKK->NFkB_p activates NFkB NF-κB Nucleus Nucleus NFkB_p->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes This compound This compound This compound->IKK inhibits MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Nucleus Nucleus TranscriptionFactors->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes This compound This compound This compound->MAPKK inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay CellCulture Cell Culture (e.g., Macrophages) Treatment Treatment with This compound/Comparators CellCulture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant CellLysate Prepare Cell Lysate Stimulation->CellLysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (Cytokines) Supernatant->ELISA WesternBlot Western Blot (Signaling Proteins) CellLysate->WesternBlot AnimalModel Animal Model (e.g., Rat) DrugAdmin Drug Administration AnimalModel->DrugAdmin Carrageenan Carrageenan Injection DrugAdmin->Carrageenan Measurement Paw Edema Measurement Carrageenan->Measurement

References

Deoxyvasicinone and its Derivatives: A Comparative Analysis Against Standard Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of deoxyvasicinone and its derivatives with established cholinesterase inhibitors—donepezil, rivastigmine, and galantamine. The following sections present quantitative data on their inhibitory potency, detailed experimental methodologies, and visual representations of the underlying biochemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of a compound against a target enzyme is commonly expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for this compound, its derivatives, and standard cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Lower IC50 values indicate higher potency.

CompoundAChE IC50BChE IC50Selectivity (BChE/AChE)Source
This compound24 µM25 µM1.04[1]
This compound Derivative (8g)0.38 µM15.38 µM40.47[1]
This compound Derivative (8n)0.34 µM14.60 µM42.94[1]
This compound Derivative (12h)5.31 nM4.35 nM0.82[2]
This compound Derivative (12n)4.09 nM--[2]
This compound Derivative (12q)7.61 nM2.35 nM0.31[2]
Donepezil5.3 - 340 nM260 - 5300 nM~7.6 - 15.6[3]
Rivastigmine5100 nM3500 nM0.69[3]
Galantamine5130 nM--[3]

Note: IC50 values can vary between studies depending on the experimental conditions, such as the source of the enzyme and the assay methodology.

Mechanism of Action

Cholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an accumulation of ACh, enhancing cholinergic neurotransmission. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh.[4]

This compound and its derivatives have been shown to be effective cholinesterase inhibitors.[1][2] Notably, some derivatives exhibit a mixed-type inhibition mechanism, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[2][5] This dual binding can offer a more comprehensive inhibition of the enzyme's activity.

Experimental Protocols

The determination of cholinesterase inhibitory activity is predominantly performed using the spectrophotometric method developed by Ellman.

Ellman's Assay for Cholinesterase Inhibition

Principle: This assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (ATCh), into thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (inhibitors)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the enzyme, substrate, DTNB, and test compounds are prepared.

  • Assay Reaction: The reaction is typically carried out in a 96-well plate.

    • To each well, add a specific volume of the phosphate buffer.

    • Add the test compound at various concentrations.

    • Add the enzyme solution and incubate for a pre-determined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Add DTNB solution.

    • Initiate the reaction by adding the substrate (ATCh or BTCh).

  • Measurement: The absorbance is measured kinetically at 412 nm for a set period using a microplate reader.

  • Calculation of Inhibition: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Biochemical Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction ACh_receptor->Signal Inhibitor Cholinesterase Inhibitor (e.g., this compound) Inhibitor->AChE Inhibition

Caption: Mechanism of Cholinesterase Inhibition in the Synaptic Cleft.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Buffer (pH 8.0) - Enzyme (AChE/BChE) - Substrate (ATCh) - DTNB - Inhibitor Add_Buffer Add Buffer Reagents->Add_Buffer Add_Inhibitor Add Inhibitor (Varying Concentrations) Add_Buffer->Add_Inhibitor Add_Enzyme Add Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_Substrate Add Substrate (Initiate Reaction) Add_DTNB->Add_Substrate Measure_Abs Measure Absorbance at 412 nm (Kinetic) Add_Substrate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow of the Ellman's Assay for Cholinesterase Inhibition.

References

The Deoxyvasicinone Scaffold: A Promising Avenue for Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship of deoxyvasicinone derivatives reveals key insights for the development of multi-target therapies for neurodegenerative diseases, particularly Alzheimer's disease.

This compound, a quinazoline alkaloid, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have been extensively investigated for a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. More recently, the focus has shifted towards their potential as multitarget-directed ligands (MTDLs) for the treatment of Alzheimer's disease. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The primary strategy in leveraging the this compound core for Alzheimer's therapy involves its functionalization to simultaneously inhibit key pathological drivers: the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the cholinergic deficit observed in patients, and the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.

The following table summarizes the in vitro activities of representative this compound derivatives, highlighting the impact of different substituents on their inhibitory potency.

Compound ID Modification of this compound Core AChE Inhibition IC50 (µM) BuChE Inhibition IC50 (µM) Aβ Aggregation Inhibition (%)
This compound-2425-
Series 1: 2-hydroxybenzylamine-deoxyvasicinone hybrids
8g6-amino linkage to 2-hydroxy-4-methoxybenzylamine0.3815.3868.7%
8n6-amino linkage to 2-hydroxy-5-methoxybenzylamine0.3414.6072.6%
Series 2: this compound derivatives with benzenesulfonamide substituents
g176-amino linkage to a substituted benzenesulfonamide0.24-68.34%
Series 3: this compound-pyrimidine hybrids
6bPyrimidine ring fused at the 2,3-position0.120.15-
Series 4: Aminoacetamide-deoxyvasicinone derivatives
12h6-amino linkage to N-benzyl-2-aminoacetamide0.005310.00435Moderate
12n6-amino linkage to N-(4-chlorobenzyl)-2-aminoacetamide0.00409-Moderate
12q6-amino linkage to N-(4-fluorobenzyl)-2-aminoacetamide0.007610.0023563.9%

Key Structure-Activity Relationship Insights

From the comparative data, several key structure-activity relationships can be deduced:

  • Substitution at the 6-position: The introduction of various moieties at the 6-amino position of the this compound core has proven to be a highly effective strategy for enhancing inhibitory activity against both cholinesterases and Aβ aggregation.

  • Aromatic and Heterocyclic Substituents: The nature of the substituent plays a crucial role. For instance, the presence of a methoxy group on the 2-hydroxybenzylamine ring in compounds 8g and 8n contributes to potent AChE inhibition.[1] Similarly, benzenesulfonamide (g17 ) and aminoacetamide (12h, 12n, 12q ) moieties lead to significant improvements in activity.[2][3]

  • Dual Inhibition: Many derivatives exhibit a desirable dual inhibitory profile, targeting both AChE and BuChE. For example, compound 6b from the pyrimidine hybrid series shows balanced and potent inhibition of both enzymes.[4] The aminoacetamide derivatives, particularly 12h and 12q , demonstrate remarkable potency in the nanomolar range against both cholinesterases.[3]

  • Aβ Aggregation Inhibition: The ability to inhibit Aβ aggregation is a critical feature for a multi-target anti-Alzheimer's agent. Derivatives like 8n and g17 show significant inhibition of Aβ self-aggregation.[1][2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key biological assays are provided below.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BuChE) from equine serum or human serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds, ATCI, BTCI, and DTNB in appropriate solvents.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the respective enzyme solution (AChE or BuChE).

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BuChE).

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • The rate of reaction is determined from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid-beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)

This fluorescence-based assay utilizes Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of aggregated Aβ fibrils.

Materials:

  • Amyloid-beta (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test compounds (this compound derivatives)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of Aβ(1-42) peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer to obtain a monomeric solution.

  • Prepare stock solutions of the test compounds and ThT.

  • In a 96-well black plate, mix the Aβ(1-42) solution with the test compound at various concentrations.

  • Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.

  • At specified time points, add the ThT solution to each well.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

  • The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with and without the inhibitor. % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

Visualizing the Path Forward

To better understand the context and workflow of this compound derivative research, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow for this compound Derivatives A This compound Scaffold B Chemical Synthesis of Derivatives A->B Starting Material C In Vitro Biological Screening B->C Synthesized Library D Structure-Activity Relationship (SAR) Analysis C->D Biological Data (IC50, etc.) E Lead Optimization D->E Identification of Hits E->B Iterative Design F Preclinical Studies E->F Optimized Lead Compound

Caption: A generalized workflow for the discovery and development of this compound-based drug candidates.

G cluster_1 Target Pathways in Alzheimer's Disease APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) Monomers APP->Abeta β- and γ-secretase cleavage Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Fibrils Aβ Fibrils (Plaques) Oligomers->Fibrils Aggregation ACh Acetylcholine (ACh) AChE AChE / BuChE ACh->AChE Hydrolysis Synapse Cholinergic Synapse ACh->Synapse Neurotransmission Deoxy_Deriv This compound Derivatives Deoxy_Deriv->Oligomers Inhibition of Aggregation Deoxy_Deriv->AChE Inhibition

Caption: this compound derivatives target both the cholinergic and amyloid pathways implicated in Alzheimer's.

G cluster_2 Structure-Activity Relationship Logic Core This compound Core Quinazolinone-pyrrolidine Modifications Modifications at Position 6 H Aminoacetamide Hydroxybenzylamine Benzenesulfonamide Core->Modifications Substitution Activity Biological Activity Low (µM) High (nM to low µM) Modifications:f0->Activity:f0 Correlates with Modifications:f1->Activity:f1 Correlates with Modifications:f2->Activity:f1 Correlates with Modifications:f3->Activity:f1 Correlates with

Caption: Logical flow illustrating how modifications to the this compound core impact biological activity.

References

A Comparative Guide to Deoxyvasicinone: In Vitro and In Vivo Cross-Validation for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Deoxyvasicinone and its derivatives with established Alzheimer's disease treatments. This document synthesizes key experimental data, details methodologies for crucial assays, and visualizes relevant biological pathways and workflows to support informed research and development decisions.

This compound, a quinazoline alkaloid isolated from Adhatoda vasica, and its synthetic derivatives have emerged as promising multi-target agents for the treatment of Alzheimer's disease (AD).[1][2] The pathogenesis of AD is complex, involving the cholinergic deficit, accumulation of amyloid-beta (Aβ) plaques, and hyperphosphorylation of tau proteins.[1][2] Current treatments, such as Donepezil, Rivastigmine, and Galantamine, primarily address the cholinergic deficit by inhibiting acetylcholinesterase (AChE).[2] This guide provides a comparative analysis of the in vitro and in vivo performance of this compound derivatives against these established drugs.

Quantitative Performance Analysis

The following tables summarize the in vitro inhibitory activities of this compound derivatives and comparator drugs against key targets in Alzheimer's disease pathology.

Table 1: In Vitro Inhibition of Human Acetylcholinesterase (hAChE) and Butyrylcholinesterase (hBChE)

Compound/DrughAChE IC50 (nM)hBChE IC50 (nM)Selectivity Index (hBChE/hAChE)Reference
This compound Derivative (12q)7.61 ± 0.532.35 ± 0.140.31[3][4]
This compound Derivative (12n)4.09 ± 0.23--[3][4]
This compound Derivative (11f)910 ± 50--[5]
This compound-Donepezil Hybrid (11a)3.29--[6]
Donepezil16.43273.116.63[7]
Rivastigmine--G1-selective[8]
Galantamine---[9]

Table 2: In Vitro Inhibition of Amyloid-β (Aβ) Aggregation

Compound/DrugAβ1-42 Self-Aggregation Inhibition (%)Concentration (µM)Reference
This compound Derivative (12q)63.9 ± 4.910[3][4]
This compound Derivative (g17)68.34 ± 1.16-[10]
This compound-Donepezil Hybrid (11j)-IC50 = 5.41[6]
DonepezilNo particular effect-[11]
GalantamineProtects against Aβ-induced toxicity-[12]

In Vivo Studies

While direct comparative in vivo studies of this compound with approved Alzheimer's drugs are limited, a study on a this compound derivative (g17) in an AD mouse model demonstrated significant improvement in cognitive and memory abilities.[10] Histological analysis of the hippocampus in these mice showed that the derivative effectively mitigated neuronal damage.[10] For comparison, in vivo studies on a Donepezil-based quinazoline derivative (3e) in a streptozotocin-induced mouse model of AD showed a reduction in key pathological markers including BACE1, Aβ42, and phosphorylated tau, with effects comparable to Donepezil.[7]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of the yellow product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives, comparator drugs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE solution to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of 10 mM DTNB to each well.

  • Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.

  • Shake the plate for 1 minute.

  • Stop the reaction by adding 20 µL of 5% SDS.

  • Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

  • A control well containing all reagents except the test compound is used to determine 100% enzyme activity.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay monitors the aggregation of Aβ peptides by measuring the fluorescence of Thioflavin T (ThT), which binds specifically to amyloid fibrils.

Materials:

  • Synthetic Aβ1-42 peptide

  • Thioflavin T (ThT)

  • Phosphate buffered saline (PBS)

  • Test compounds

  • 96-well black microplate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of Aβ1-42 peptide.

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well black plate, mix 30 µM of pre-disaggregated Aβ1-42, 10 µM of ThT, and the test compound at the desired concentration in PBS.

  • Incubate the plate at 37°C. For Aβ42 aggregation, shaking is generally not required, while for Aβ40, shaking (e.g., 300 rpm) is often used.[13]

  • Monitor the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals.

  • A control well containing Aβ and ThT without the test compound represents 100% aggregation.

  • The percentage of inhibition is calculated by comparing the fluorescence of the test samples to the control.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials:

  • Cells (e.g., SH-SY5Y neuroblastoma cells)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl)

  • Cell culture medium

  • Test compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24 hours).

  • After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.

  • Incubate the plate at 37°C for 4 hours in a CO2 incubator.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at 37°C for another 4 hours or overnight.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the viability of untreated control cells.

Visualizing Pathways and Workflows

To better understand the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation This compound This compound Derivatives AChE_assay AChE Inhibition Assay This compound->AChE_assay BuChE_assay BuChE Inhibition Assay This compound->BuChE_assay Abeta_assay Aβ Aggregation Inhibition Assay This compound->Abeta_assay Cell_viability Cell Viability (MTT Assay) This compound->Cell_viability IC50_AChE IC50_AChE AChE_assay->IC50_AChE IC50 values IC50_BuChE IC50_BuChE BuChE_assay->IC50_BuChE IC50 values Percent_inhibition Percent_inhibition Abeta_assay->Percent_inhibition % Inhibition Cytotoxicity Cytotoxicity Cell_viability->Cytotoxicity Cytotoxicity Profile Lead_compounds Lead Compounds (from In Vitro) IC50_AChE->Lead_compounds IC50_BuChE->Lead_compounds Percent_inhibition->Lead_compounds Cytotoxicity->Lead_compounds AD_model Alzheimer's Disease Animal Model Lead_compounds->AD_model Behavioral_tests Behavioral Tests (e.g., Morris Water Maze) AD_model->Behavioral_tests Biochemical_analysis Biochemical Analysis (Brain Tissue) AD_model->Biochemical_analysis Histopathology Histopathology (Hippocampus) AD_model->Histopathology Cognitive_improvement Cognitive_improvement Behavioral_tests->Cognitive_improvement Cognitive Improvement Biomarker_levels Biomarker_levels Biochemical_analysis->Biomarker_levels Aβ, Tau levels Neuronal_protection Neuronal_protection Histopathology->Neuronal_protection Neuronal Protection

Caption: Experimental workflow for the evaluation of this compound derivatives.

cluster_pathway This compound's Multi-Target Mechanism in Alzheimer's Disease cluster_cholinergic Cholinergic Pathway cluster_amyloid Amyloid Pathway This compound This compound Derivatives AChE AChE This compound->AChE Inhibits Abeta_oligomers Aβ Oligomers (Toxic) This compound->Abeta_oligomers Inhibits Aggregation Neuronal_damage Neuronal_damage This compound->Neuronal_damage Reduces ACh Acetylcholine AChE->ACh hydrolyzes Cholinergic_transmission Enhanced Cholinergic Transmission ACh->Cholinergic_transmission Cognitive_function Improved Cognitive Function Cholinergic_transmission->Cognitive_function Abeta_monomers Aβ Monomers Abeta_monomers->Abeta_oligomers Abeta_plaques Aβ Plaques Abeta_oligomers->Abeta_plaques Abeta_oligomers->Neuronal_damage Causes

Caption: Signaling pathway of this compound in Alzheimer's Disease.

References

Deoxyvasicinone Derivatives Emerge as Potent Multi-Targeting Agents in Preclinical Alzheimer's Research, Challenging Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A new wave of preclinical research has identified several semi-synthetic derivatives of deoxyvasicinone, a natural compound, as highly effective multi-target agents against key pathological hallmarks of Alzheimer's disease. These novel compounds demonstrate potent inhibition of acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation, positioning them as promising alternatives to currently approved Alzheimer's medications. This comparison guide provides a detailed analysis of the efficacy of these emerging compounds against standard Alzheimer's drugs, supported by experimental data and protocols for the scientific community.

The current therapeutic landscape for Alzheimer's disease primarily includes cholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine, which aim to alleviate symptoms by increasing acetylcholine levels in the brain.[1][2] Another standard treatment, Memantine, functions by blocking N-methyl-D-aspartate (NMDA) receptors to mitigate excitotoxicity.[1] However, these treatments offer symptomatic relief and do not halt the underlying disease progression.[1] More recent advancements have introduced monoclonal antibodies that target amyloid plaques.

In contrast, the this compound derivatives adopt a multi-pronged approach by simultaneously targeting multiple pathological cascades in Alzheimer's disease.[1] Research highlights that these compounds not only inhibit AChE, with some derivatives showing potency in the nanomolar range, but also effectively hinder the aggregation of Aβ peptides, a central event in Alzheimer's pathology.[3][4]

Comparative Efficacy: this compound Derivatives vs. Standard Alzheimer's Drugs

The following table summarizes the in vitro efficacy of selected potent this compound derivatives compared to standard Alzheimer's drugs. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of a drug's potency.

Compound/DrugTargetIC50 ValueSource Enzyme/Assay Condition
This compound Derivative (12q) Acetylcholinesterase (AChE)7.61 ± 0.53 nMHuman recombinant AChE
Butyrylcholinesterase (BChE)2.35 ± 0.14 nMHuman serum BChE
Aβ1-42 Self-Aggregation63.9 ± 4.9% inhibition at 10 µMThioflavin T Assay
This compound Derivative (11f) Acetylcholinesterase (AChE)0.91 ± 0.05 µM-
Tau Oligomerization (EC50)3.83 ± 0.51 µMCellular Tau Aggregation Assay
This compound-Donepezil Hybrid (11a) Acetylcholinesterase (AChE)3.29 nMHuman AChE
BACE10.129 µM-
Aβ1-42 Aggregation9.26 µM-
2-hydroxybenzylamine-deoxyvasicinone (8n) Acetylcholinesterase (AChE)0.34 µM-
Butyrylcholinesterase (BChE)14.60 µM-
Aβ1–42 Self-Induced Aggregation3.22 µM-
Donepezil Acetylcholinesterase (AChE)340 ± 30 nMHuman Brain Cortex AChE
Butyrylcholinesterase (BChE)530 ± 100 nMHuman Serum BChE
Rivastigmine Acetylcholinesterase (AChE)5100 ± 100 nMHuman Brain Cortex AChE
Butyrylcholinesterase (BChE)3500 ± 100 nMHuman Serum BChE
Galantamine Acetylcholinesterase (AChE)5130 ± 630 nMHuman Brain Cortex AChE
Butyrylcholinesterase (BChE)Not Determined-
Memantine NMDA Receptor1.04 ± 0.26 µMRat Hippocampal Neurons

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and evaluation processes discussed, the following diagrams have been generated.

cluster_alzheimers Alzheimer's Disease Pathogenesis cluster_drug_action Therapeutic Intervention APP Amyloid Precursor Protein (APP) Abeta Amyloid-Beta (Aβ) Peptide APP->Abeta β-secretase (BACE1) Plaques Aβ Plaques Abeta->Plaques Aggregation Tau Tau Protein NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs Hyperphosphorylation ACh Acetylcholine (ACh) Degradation ACh Degradation AChE_BuChE AChE & BuChE AChE_BuChE->Degradation Neuron Cholinergic Neuron Neuron->ACh Release This compound This compound Derivatives This compound->Abeta Inhibit Aggregation This compound->Tau Inhibit Aggregation This compound->AChE_BuChE Inhibit Standard_ChEIs Standard AChE Inhibitors Standard_ChEIs->AChE_BuChE Inhibit

Caption: Multi-target mechanism of this compound derivatives in Alzheimer's disease.

cluster_workflow Experimental Workflow for Efficacy Evaluation A Compound Synthesis (this compound Derivatives) B In Vitro Screening A->B C AChE/BuChE Inhibition Assay (Ellman's Method) B->C D Aβ Aggregation Assay (Thioflavin T Assay) B->D E Neuroprotection Assay (MTT Assay on SH-SY5Y cells) B->E F Lead Compound Identification C->F D->F E->F G In Vivo Studies (AD Mouse Models) F->G H Cognitive & Behavioral Tests G->H I Histopathological Analysis G->I J Preclinical Candidate H->J I->J

Caption: Experimental workflow for evaluating the efficacy of anti-Alzheimer's compounds.

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay spectrophotometrically measures the activity of AChE based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • Test compound solution (in a suitable solvent)

    • AChE solution (from electric eel or human recombinant)

    • DTNB solution (10 mM)

    • Acetylthiocholine iodide (ATCI) solution (14 mM)

  • Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to the mixture.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.

Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Assay)

This fluorometric assay is used to monitor the formation of amyloid fibrils. Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid aggregates.

  • Reagents:

    • Aβ1-42 peptide solution (prepared in a suitable buffer, e.g., phosphate-buffered saline, pH 7.4)

    • Test compound solution

    • Thioflavin T solution (in buffer)

  • Procedure:

    • Aβ1-42 peptide is incubated with or without the test compound at 37°C with continuous agitation to induce aggregation.

    • At specified time points, aliquots of the incubation mixture are transferred to a 96-well plate.

    • Thioflavin T solution is added to each well.

    • Fluorescence intensity is measured using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.

    • The percentage inhibition of aggregation is calculated by comparing the fluorescence intensity of samples with and without the test compound.

Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. In the context of Alzheimer's research, it is used to evaluate the protective effects of compounds against neurotoxicity induced by agents like Aβ oligomers or hydrogen peroxide in neuronal cell lines such as SH-SY5Y.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Cell culture medium (e.g., DMEM/F12)

    • Neurotoxic agent (e.g., pre-aggregated Aβ1-42 oligomers)

    • Test compound solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

    • Expose the cells to the neurotoxic agent (e.g., Aβ1-42 oligomers) for 24-48 hours.

    • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells, and the neuroprotective effect of the compound is determined by the increase in cell viability in the presence of the neurotoxin.

The promising preclinical data for this compound derivatives underscore the potential of multi-target therapeutic strategies for Alzheimer's disease. Further in vivo studies are warranted to validate these findings and to assess the safety and pharmacokinetic profiles of these novel compounds.

References

Deoxyvasicinone and Kojic Acid: A Comparative Analysis of Tyrosinase Inhibitory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of dermatological and cosmetic research, the quest for potent and safe tyrosinase inhibitors is a significant focus for the development of novel skin-lightening agents and treatments for hyperpigmentation disorders. Tyrosinase is the rate-limiting enzyme in melanin synthesis, and its inhibition is a key mechanism for controlling skin pigmentation. This guide provides a detailed comparison of two such inhibitors: deoxyvasicinone, a quinazoline alkaloid, and kojic acid, a well-established fungal metabolite.

Quantitative Comparison of Tyrosinase Inhibition

The inhibitory potential of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the available data on the tyrosinase inhibitory activity of this compound and kojic acid.

CompoundEnzyme SourceSubstrateIC50 Value (µM)Reference
This compound MushroomL-DOPANot explicitly stated, but graphical data suggests activity[1]
MushroomL-TyrosineNot explicitly stated, but graphical data suggests activity[1]
Kojic Acid MushroomL-DOPA121 ± 5[2]
MushroomL-Tyrosine70 ± 7[2]
MushroomL-DOPA~10-300 (range from various studies)[3]
MushroomL-DOPA9.30[4]

Note: The IC50 value for this compound is not explicitly provided in the available literature, however, graphical data from a cell-free mushroom tyrosinase assay indicates inhibitory activity[1]. Further studies are required to determine a precise IC50 value for a direct quantitative comparison.

Mechanism of Action

This compound: As a quinazolinone derivative, this compound's mechanism of tyrosinase inhibition likely involves its ability to chelate the copper ions within the active site of the tyrosinase enzyme. This action prevents the enzyme from binding to its substrate, thereby inhibiting the catalytic process of melanin synthesis. Studies on other quinazolinone derivatives have shown that they can act as reversible, mixed-type inhibitors of tyrosinase[5][6]. This compound has also been observed to decrease the melanin content in B16F10 and MNT-1 melanoma cell lines, suggesting it has a tangible effect on cellular melanogenesis[1].

Kojic Acid: Kojic acid is a well-characterized tyrosinase inhibitor that also functions by chelating the copper ions in the enzyme's active site.[7][8] This chelation is a competitive inhibitory mechanism with respect to the monophenolase activity of tyrosinase and a mixed-type inhibition for its diphenolase activity.

Experimental Protocols

The following is a generalized experimental protocol for a mushroom tyrosinase inhibition assay, a common in vitro method used to screen for potential tyrosinase inhibitors.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine (substrate)

  • Phosphate buffer (typically pH 6.8)

  • Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of mushroom tyrosinase, L-DOPA or L-Tyrosine, and the test inhibitors in phosphate buffer.

  • Assay Setup: In a 96-well microplate, add a specific volume of the tyrosinase solution to each well.

  • Inhibitor Addition: Add varying concentrations of the test inhibitors (this compound and kojic acid) to the respective wells. A control well should contain the solvent used to dissolve the inhibitors.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the L-DOPA or L-Tyrosine solution to all wells.

  • Measurement: Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475-490 nm for dopachrome formation from L-DOPA) at time zero and then at regular intervals for a defined period using a microplate reader.

  • Calculation of Inhibition: The rate of the enzymatic reaction is determined from the change in absorbance over time. The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Process

To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Tyrosinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Tyrosinase Solution A1 Add Tyrosinase to Microplate Wells P1->A1 P2 Prepare Substrate Solution (L-DOPA or L-Tyrosine) A4 Add Substrate to Initiate Reaction P2->A4 P3 Prepare Inhibitor Solutions (this compound & Kojic Acid) A2 Add Inhibitor Solutions to Wells P3->A2 A1->A2 A3 Pre-incubate A2->A3 A3->A4 A5 Measure Absorbance Over Time A4->A5 D1 Calculate % Inhibition A5->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow of a typical in vitro mushroom tyrosinase inhibition assay.

Melanogenesis_Pathway Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Inhibitor This compound Kojic Acid Inhibitor->Tyrosinase1 Inhibition Inhibitor->Tyrosinase2 Inhibition

Caption: Simplified melanogenesis pathway showing the points of inhibition by tyrosinase inhibitors.

Conclusion

Both this compound and kojic acid demonstrate tyrosinase inhibitory activity, a key mechanism for modulating skin pigmentation. Kojic acid is a well-established inhibitor with a considerable body of research supporting its efficacy, with reported IC50 values typically in the micromolar range. While direct quantitative data for this compound is still emerging, preliminary studies indicate its potential as a tyrosinase inhibitor and an anti-melanogenic agent. Further research, including the determination of a precise IC50 value for this compound and in vivo comparative studies, is necessary to fully elucidate its relative potency and suitability for clinical and cosmetic applications in comparison to established agents like kojic acid.

References

Comparative Cytotoxicity of Deoxyvasicinone and its Hybrids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of deoxyvasicinone and its synthesized hybrid compounds against various cancer cell lines. The data presented is compiled from multiple studies to offer a broader perspective on the potential of these compounds as anticancer agents. Due to the varied experimental conditions across different research publications, direct comparison of absolute cytotoxicity values should be approached with caution. This guide aims to summarize the available data, provide detailed experimental methodologies for context, and illustrate the potential mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits the growth of 50% of a cell population. The following tables summarize the reported IC50 values for various this compound hybrids against different cancer cell lines.

Compound ID/SeriesCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
This compound Analogs
2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one (4h)MCF-7 (Breast)Not explicitly stated, but showed significant cytotoxicity--
2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one (4h)B16 (Melanoma)Not explicitly stated, but showed significant cytotoxicity--
2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one (4h)sEnd.2 (Endothelioma)Not explicitly stated, but showed significant cytotoxicity--
2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one (4i)sEnd.2 (Endothelioma)0.80--
2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one (4i)B16 (Melanoma)9.36--
2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one (4i)MCF-7 (Breast)11.35--
Quinazolinone Derivatives
Compound 4Caco-2 (Colon)23.31 ± 0.09--
Compound 4HepG2 (Liver)53.29 ± 0.25--
Compound 4MCF-7 (Breast)72.22 ± 0.14--
Compound 9Caco-2 (Colon)Not explicitly stated, but showed significant activity--
Compound 9HepG2 (Liver)Not explicitly stated, but showed significant activity--
Compound 9MCF-7 (Breast)Not explicitly stated, but showed significant activity--
Compound 13eSKLU-1 (Lung)9.48 µg/mL--
Compound 13eMCF-7 (Breast)20.39 µg/mL--
Compound 13eHepG-2 (Liver)18.04 µg/mL--
2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H) ones
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)HT29 (Colon)<0.05--
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)U87 (Glioblastoma)<0.05--
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)A2780 (Ovarian)<0.05--
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)H460 (Lung)<0.05--
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)BE2-C (Neuroblastoma)<0.05--
2-(2-methoxystyryl)quinazolin-4(3H)-one (64)Multiple cell linesSub-µM--
2-(3-methoxystyryl)quinazolin-4(3H)-one (65)Multiple cell linesSub-µM--

Experimental Protocols

The following sections detail the typical methodologies employed in the cytotoxic evaluation of this compound and its hybrids.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, Caco-2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound or hybrid compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and then serially diluted with culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of medium containing the test compounds at various concentrations. A control group receiving only the vehicle (DMSO at a final concentration typically ≤ 0.5%) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[2]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for about 10 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[2]

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis

Flow cytometry is commonly used to analyze the effect of compounds on the cell cycle. This technique measures the DNA content of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells

  • Test compounds

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing RNase A and PI.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

Annexin V-FITC and propidium iodide (PI) double staining is a common method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.

  • Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining cytotoxicity and a potential signaling pathway for apoptosis induction by quinazolinone-based compounds.

experimental_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis start Start with Cultured Cancer Cells seed Seed Cells into 96-well Plates start->seed incubate1 Incubate for 24h (Cell Adhesion) seed->incubate1 prepare Prepare Serial Dilutions of Test Compounds incubate1->prepare treat Treat Cells with Compounds prepare->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 dissolve Dissolve Formazan Crystals (DMSO) incubate3->dissolve read Measure Absorbance at 570nm dissolve->read calculate Calculate Cell Viability (%) read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for determining the IC50 value of a compound using the MTT assay.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound Hybrid p53 p53 Activation compound->p53 ros ROS Generation compound->ros death_receptor Death Receptors (e.g., Fas) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak Bax/Bak Activation bax_bak->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 p53->bax_bak ros->bax_bak caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induced by this compound hybrids.

References

Validating the Neuroprotective Potential of Deoxyvasicinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxyvasicinone (DVT), a naturally occurring quinazolinone alkaloid, and its synthetic derivatives are emerging as a promising class of multi-target-directed ligands for the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[1] This guide provides a comparative analysis of the neuroprotective effects of various DVT derivatives, supported by experimental data, detailed protocols for key validation assays, and visualizations of the implicated signaling pathways.

Comparative Efficacy of this compound Derivatives

The neuroprotective potential of DVT derivatives is often attributed to their ability to target multiple pathological facets of neurodegeneration, including cholinergic dysfunction, amyloid-beta (Aβ) aggregation, and neuroinflammation. The following table summarizes the in vitro efficacy of selected DVT derivatives from published studies.

CompoundTargetIC50 / % InhibitionReference CompoundIC50 of ReferenceSource
12h hAChE5.31 ± 2.8 nMTacrine77 nM[2][3]
hBChE4.35 ± 0.32 nMTacrine11 nM[2][3]
12n hAChE4.09 ± 0.23 nMTacrine77 nM[2][3]
12q hAChE7.61 ± 0.53 nMTacrine77 nM[2][3]
hBChE2.35 ± 0.14 nMTacrine11 nM[2][3]
Aβ1-42 self-aggregation63.9 ± 4.9% (at 10 µM)Curcumin52% (at 10 µM)[2]
8g AChE0.38 µMThis compound24 µM[4]
BuChE15.38 µM--[4]
Self-induced Aβ1-42 aggregationIC50 = 3.91 µMClioquinol-[4]
AChE-induced Aβ1-42 aggregation68.7% inhibition--[4]
8n AChE0.34 µMThis compound24 µM[4]
BuChE14.60 µM--[4]
Self-induced Aβ1-42 aggregationIC50 = 3.22 µMClioquinol-[4]
AChE-induced Aβ1-42 aggregation72.6% inhibition--[4]
6b eeAChE0.12 µM--[5]
eqBuChE0.15 µM--[5]
Self-induced Aβ1-42 aggregationIC50 = 1.21 µM--[5]
AChE-induced Aβ1-42 aggregation81.1% inhibition--[5]

hAChE: human Acetylcholinesterase, hBChE: human Butyrylcholinesterase, eeAChE: electric eel Acetylcholinesterase, eqBuChE: equine Butyrylcholinesterase.

Key Experimental Protocols

Accurate validation of the neuroprotective effects of DVT derivatives relies on standardized experimental protocols. Below are detailed methodologies for the key assays cited in the comparison table.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of AChE based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[6][7][8][9]

Materials:

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds (DVT derivatives) and reference inhibitor (e.g., Donepezil)

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer (0.1 M, pH 8.0) to each well.

  • Add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of buffer.

  • Add 20 µL of AChE solution (e.g., 0.2 U/mL) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution (e.g., 10 mM) to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution (e.g., 14 mM).

  • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Amyloid-beta (Aβ) Aggregation Assay (Thioflavin T Assay)

This fluorescence-based assay monitors the formation of Aβ fibrils. Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[10][11][12]

Materials:

  • Black 96-well microplate with a clear bottom

  • Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)

  • Aβ1-42 peptide

  • Thioflavin T (ThT) solution

  • Phosphate buffer (pH 7.4)

  • Test compounds (DVT derivatives) and reference inhibitor (e.g., Curcumin)

Procedure:

  • Prepare a stock solution of Aβ1-42 peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to form a peptide film. Reconstitute the peptide in a small volume of DMSO and then dilute to the final working concentration in phosphate buffer.

  • In a black 96-well plate, mix the Aβ1-42 solution (final concentration, e.g., 10 µM) with the test compound at various concentrations.

  • Incubate the plate at 37°C with continuous gentle shaking for a specified period (e.g., 24-48 hours) to allow for fibril formation.

  • After incubation, add ThT solution to each well (final concentration, e.g., 5 µM).

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set to approximately 440 nm and 485 nm, respectively.

  • The percentage of inhibition of aggregation is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[13][14][15]

Materials:

  • 96-well cell culture plate

  • Cell line (e.g., SH-SY5Y human neuroblastoma cells)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Neurotoxic agent (e.g., Aβ1-42 oligomers or H2O2)

  • Test compounds (DVT derivatives)

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Induce neurotoxicity by adding the neurotoxic agent (e.g., Aβ1-42 oligomers) to the wells (except for the control wells) and incubate for a further 24-48 hours.

  • After the incubation period, add MTT solution (final concentration e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated, non-toxin-exposed cells).

Implicated Signaling Pathways

The neuroprotective effects of this compound derivatives are believed to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Models cluster_invivo In Vivo Models (Future Validation) AChE AChE Inhibition Assay (Ellman's Method) Abeta Aβ Aggregation Assay (Thioflavin T) Viability Cell Viability Assay (MTT) Animal Animal Models of Neurodegeneration Viability->Animal Lead Compound Selection Cells Neuronal Cell Lines (e.g., SH-SY5Y) Toxin Neurotoxin Induction (e.g., Aβ, H₂O₂) Cells->Toxin Induce Damage Toxin->Viability Measure Neuroprotection Behavior Behavioral Tests Animal->Behavior Histo Histopathology Animal->Histo DVT This compound Derivatives DVT->AChE Evaluate Cholinesterase Inhibition DVT->Abeta Assess Anti-aggregation Properties DVT->Cells Pre-treatment

Caption: General experimental workflow for validating DVT derivatives.

NF-κB Signaling Pathway in Neuroinflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[16][17][18][19][20] In neurodegenerative diseases, the activation of microglia and astrocytes can lead to the production of pro-inflammatory cytokines, mediated by NF-κB. Some DVT derivatives have been shown to exert anti-neuroinflammatory effects, potentially by inhibiting this pathway.

nfkB_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activate TNFa TNF-α TNFa->IKK Activate IL1b IL-1β IL1b->IKK Activate IkB IκB IKK->IkB Phosphorylates NFkB_p50 p50 NFkB_p65 p65 IkB_p P-IκB IkB->IkB_p NFkB_dimer p65/p50 IkB_p->IkB Ubiquitination & Degradation NFkB_nuc p65/p50 NFkB_dimer->NFkB_nuc Translocation DNA κB DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription DVT This compound Derivatives DVT->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by DVT derivatives.

Nrf2 Signaling Pathway in Oxidative Stress

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[21][22][23][24][25] Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes. The neuroprotective effects of some DVT derivatives may be linked to their ability to mitigate oxidative stress through the activation of this pathway.

nrf2_pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2_c Nrf2 Keap1->Nrf2_c Keap1->Nrf2_c Cul3 Cul3-Rbx1 E3 Ligase Nrf2_c->Cul3 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, GST) ARE->Genes Transcription DVT This compound Derivatives DVT->Keap1 Potentially Modulates

Caption: Modulation of the Nrf2 antioxidant pathway by DVT derivatives.

References

Safety Operating Guide

Personal protective equipment for handling Deoxyvasicinone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Deoxyvasicinone. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of dust or aerosols.
Eye and Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1]To protect eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2] Double gloving is recommended.To prevent skin contact and absorption.
Body Protection A disposable, long-sleeved, back-closing gown. A chemically resistant apron should be worn over the gown when there is a risk of splashing.To protect skin and clothing from contamination.
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of personal footwear.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing exposure risks. The following workflow outlines the procedural steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_ppe Don PPE in Correct Order gather_ppe->don_ppe weigh_transfer Weigh and Transfer in a Ventilated Enclosure don_ppe->weigh_transfer Proceed to Handling solution_prep Prepare Solutions in a Fume Hood weigh_transfer->solution_prep experiment Conduct Experiment solution_prep->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Complete Experiment doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe dispose_waste Dispose of Waste Properly doff_ppe->dispose_waste hand_wash Wash Hands Thoroughly dispose_waste->hand_wash Final Step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.